molecular formula C14H12 B1617730 trans-Stilbene CAS No. 588-59-0

trans-Stilbene

Cat. No.: B1617730
CAS No.: 588-59-0
M. Wt: 180.24 g/mol
InChI Key: PJANXHGTPQOBST-VAWYXSNFSA-N
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Description

Trans-stilbene appears as off-white crystals. Melting point of 122-124 °C. Shows blue fluorescence. (NTP, 1992)
Stilbene is an olefinic compound and a member of benzenes.
This compound has been reported in Alnus firma, Paeonia rockii, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-stilbene
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InChI

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+
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InChI Key

PJANXHGTPQOBST-VAWYXSNFSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2
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Molecular Formula

C14H12
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DSSTOX Substance ID

DTXSID4026050
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Molecular Weight

180.24 g/mol
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Physical Description

Trans-stilbene appears as off-white crystals. Melting point of 122-124 °C. Shows blue fluorescence. (NTP, 1992), Colorless or pale yellow solid; [HSDB] Off-white solid with blue fluorescence; [CAMEO] White or off-white crystalline solid; [MSDSonline], Colorless or slightly yellow crystals.
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Record name trans-1,2-Diphenylethylene
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Boiling Point

583 to 585 °F at 760 mmHg (NTP, 1992), 306-307 °C @ 760 mm Hg
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Solubility

Insoluble (NTP, 1992), Freely sol in benzene, ether; practically insol in water; sol in 90 parts cold alc, 13 parts boiling alc, 2.90X10-1 mg/l in water at 25 °C
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Density

0.9707 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9707
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Vapor Pressure

0.000881 [mmHg], 0.00299 [mmHg], 8.81X10-4 mm Hg @ 25 °C
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Color/Form

Crystals from 95% ethanol, Colorless or slightly yellow crystals

CAS No.

103-30-0, 588-59-0
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Melting Point

255 to 257 °F (NTP, 1992), 124 °C
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Foundational & Exploratory

A Beginner's Guide to the Synthesis of trans-Stilbene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core methodologies for the synthesis of trans-stilbene, a fundamental building block in the development of novel therapeutics and advanced materials. This document details the most common and accessible synthetic routes for researchers new to this area, with a focus on clear, actionable experimental protocols and comparative data.

Introduction to this compound Synthesis

This compound (E-1,2-diphenylethylene) is a diarylethene, a hydrocarbon consisting of a trans ethylene bridge substituted with a phenyl group on each end of the double bond. The synthesis of stilbenes has been a subject of extensive research due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Several classical organic reactions can be employed to synthesize this compound, each with its own advantages and limitations. This guide will focus on four principal methods: the Wittig reaction, the Heck reaction, the McMurry reaction, and the Perkin reaction.

Comparative Overview of Synthetic Methods

The choice of synthetic route for this compound often depends on factors such as starting material availability, desired yield and stereoselectivity, and reaction conditions. The following table summarizes quantitative data for the different methods to facilitate comparison.

ReactionStarting MaterialsKey Reagents/CatalystTypical SolventsTemperature (°C)Reaction Time (h)Typical Yield of this compound
Wittig Reaction Benzaldehyde, Benzyltriphenylphosphonium chlorideStrong base (e.g., NaOH, KOtBu)Dichloromethane, THF, EthanolReflux0.5 - 2421 - 99%[1]
Heck Reaction Styrene, Aryl halide (e.g., Iodobenzene, Bromobenzene)Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃, Et₃N)DMF, DMA, Acetonitrile100 - 1501 - 4040 - 100%[2][3]
McMurry Reaction BenzaldehydeLow-valent titanium (e.g., TiCl₃/LiAlH₄, TiCl₄/Zn)THFReflux5 - 2450 - 85%
Perkin Reaction Benzaldehyde, Phenylacetic anhydrideBase (e.g., Sodium acetate, Triethylamine)Acetic anhydride140 - 1805 - 1048 - 64%[4]

Detailed Experimental Protocols

The Wittig Reaction

The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). It is particularly popular for stilbene synthesis due to the ready availability of starting materials and generally good yields.[5] The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.

Experimental Protocol:

  • Ylide Formation: In a round-bottom flask, suspend benzyltriphenylphosphonium chloride (1.1 eq) in an appropriate solvent (e.g., dichloromethane or THF).

  • Add a strong base (e.g., 50% aqueous sodium hydroxide or potassium tert-butoxide) dropwise to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change.

  • Aldehyde Addition: To the ylide solution, add benzaldehyde (1.0 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If using a two-phase system, separate the organic layer. Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from hot 95% ethanol to yield pure this compound as white crystals.

The Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. It is a versatile method for the synthesis of substituted alkenes, including this compound. The reaction typically proceeds with high stereoselectivity to favor the trans isomer.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., iodobenzene, 1.0 eq), styrene (1.1 eq), a palladium catalyst (e.g., palladium(II) acetate, 0.5-2 mol%), and a base (e.g., potassium carbonate or triethylamine, 2.0 eq).

  • Add a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).

  • Reaction: Heat the mixture to 130-150 °C for several hours. The reaction progress can be monitored by TLC or GC.

  • Workup: After completion, cool the reaction mixture and dilute it with water. Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

The McMurry Reaction

The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene using a low-valent titanium reagent. This method is particularly useful for the synthesis of symmetrical alkenes like this compound from the corresponding aldehyde.

Experimental Protocol:

  • Preparation of Low-Valent Titanium: In a flask under an inert atmosphere, suspend a titanium salt (e.g., titanium(III) chloride or titanium(IV) chloride) in dry THF.

  • Add a reducing agent (e.g., lithium aluminum hydride or zinc dust) portion-wise at 0 °C. The mixture is then typically refluxed for a period to generate the active low-valent titanium species.

  • Coupling Reaction: Cool the black slurry of low-valent titanium and add a solution of benzaldehyde (1.0 eq) in dry THF dropwise.

  • Heat the reaction mixture to reflux for several hours.

  • Workup: After cooling, the reaction is quenched by the slow addition of water or dilute HCl. The mixture is then filtered, and the filtrate is extracted with an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated. The resulting crude product is purified by recrystallization or chromatography to give this compound.

The Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid to yield an α,β-unsaturated carboxylic acid. For the synthesis of stilbene, a decarboxylation step is required. While less direct than other methods, it is a classic route for certain stilbene derivatives.

Experimental Protocol:

  • Condensation: A mixture of benzaldehyde (1.0 eq), phenylacetic anhydride (1.2 eq), and a base such as sodium acetate or triethylamine (1.0 eq) is heated at a high temperature (around 140-180 °C) for several hours.

  • Hydrolysis and Decarboxylation: The reaction mixture is then hydrolyzed with a strong base (e.g., NaOH solution) to open the anhydride and form the carboxylate salt of α-phenylcinnamic acid.

  • Acidification of the mixture precipitates the α-phenylcinnamic acid.

  • The isolated acid is then heated, often in the presence of a catalyst like copper chromite in quinoline, to induce decarboxylation and form this compound.

  • Purification: The resulting this compound can be purified by distillation or recrystallization.

Reaction Mechanisms and Workflows

The following diagrams illustrate the core mechanisms and a general experimental workflow for the synthesis of this compound.

Wittig_Reaction cluster_ylide Ylide Formation cluster_reaction Reaction cluster_products Products Phosphonium_Salt Benzyltriphenyl-phosphonium Chloride Ylide Phosphorus Ylide Phosphonium_Salt->Ylide + Base Base Strong Base (e.g., NaOH) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Benzaldehyde Benzaldehyde Benzaldehyde trans_Stilbene This compound Oxaphosphetane->trans_Stilbene TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: The Wittig reaction mechanism for this compound synthesis.

Heck_Reaction Pd0 Pd(0) ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar-X) Alkene_Complex Alkene Complex ArPdX->Alkene_Complex + Styrene Insertion_Product Insertion Product Alkene_Complex->Insertion_Product Syn-Addition Stilbene_Complex Stilbene-Pd-H Complex Insertion_Product->Stilbene_Complex β-Hydride Elimination Stilbene_Complex->Pd0 Reductive Elimination (+ Base) trans_Stilbene This compound Stilbene_Complex->trans_Stilbene

Caption: Catalytic cycle of the Heck reaction for stilbene synthesis.

McMurry_Reaction cluster_reagent Reagent Generation cluster_coupling Reductive Coupling cluster_product Product Formation TiCln TiCl₃ or TiCl₄ LVT Low-Valent Titanium (LVT) TiCln->LVT + Reducing Agent Reducing_Agent Reducing Agent (e.g., LiAlH₄, Zn) Benzaldehyde 2 x Benzaldehyde Pinacol_Intermediate Pinacol-Titanium Intermediate Benzaldehyde->Pinacol_Intermediate + LVT trans_Stilbene This compound Pinacol_Intermediate->trans_Stilbene Deoxygenation TiO2 TiO₂ Pinacol_Intermediate->TiO2

Caption: The McMurry reaction pathway for this compound synthesis.

Perkin_Reaction Benzaldehyde Benzaldehyde Condensation Aldol-type Condensation Benzaldehyde->Condensation Phenylacetic_Anhydride Phenylacetic Anhydride Phenylacetic_Anhydride->Condensation Base Base (e.g., NaOAc) Base->Condensation Unsaturated_Anhydride α-Phenylcinnamic Anhydride Condensation->Unsaturated_Anhydride Hydrolysis Hydrolysis Unsaturated_Anhydride->Hydrolysis Cinnamic_Acid α-Phenylcinnamic Acid Hydrolysis->Cinnamic_Acid Decarboxylation Decarboxylation Cinnamic_Acid->Decarboxylation trans_Stilbene This compound Decarboxylation->trans_Stilbene

Caption: Logical workflow of the Perkin reaction for this compound.

Experimental_Workflow Start Start Reagents 1. Prepare and Mix Starting Materials and Reagents Start->Reagents Reaction 2. Perform Reaction (Heating, Stirring) Reagents->Reaction Monitoring 3. Monitor Reaction Progress (TLC, GC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 4. Quench and Perform Aqueous Workup (Extraction, Washing) Monitoring->Workup If complete Drying 5. Dry Organic Layer Workup->Drying Solvent_Removal 6. Remove Solvent (Rotary Evaporation) Drying->Solvent_Removal Purification 7. Purify Crude Product (Recrystallization or Chromatography) Solvent_Removal->Purification Analysis 8. Characterize Product (NMR, IR, MP) Purification->Analysis End End Analysis->End

Caption: A general experimental workflow for chemical synthesis.

Conclusion

The synthesis of this compound can be achieved through several reliable methods, each offering distinct advantages. For beginners, the Wittig reaction often provides a straightforward and high-yielding approach. The Heck reaction is an excellent choice for its versatility and stereoselectivity, particularly in the context of palladium catalysis research. The McMurry reaction is highly effective for the symmetrical coupling of aldehydes, while the Perkin reaction represents a more classical, multi-step approach. The selection of the most appropriate method will be guided by the specific requirements of the research, including scale, available instrumentation, and desired purity of the final product. This guide serves as a foundational resource for scientists and researchers to embark on the synthesis of this important molecular scaffold.

References

An In-depth Technical Guide to the Photochemistry of trans-Stilbene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the photochemistry of trans-stilbene, a stilbenoid with a diarylethene core. Its photoisomerization capabilities have made it a cornerstone model system in photochemistry and a relevant scaffold in medicinal chemistry and materials science. This document details the electronic transitions, excited-state dynamics, and the experimental methodologies used to probe these ultrafast processes.

Core Photochemical Principles

The photochemistry of this compound is dominated by its isomerization to cis-stilbene upon absorption of ultraviolet (UV) light. This process is a classic example of a photoinduced cis-trans isomerization and has been extensively studied to understand the fundamental aspects of photochemical reactions. The journey from the ground state of this compound to the formation of its cis isomer involves a series of intricate steps occurring on the femtosecond to picosecond timescale.

Upon excitation with UV light, typically in the range of 310-320 nm, this compound is promoted from its ground electronic state (S₀) to the first excited singlet state (S₁). The molecule in the S₁ state is non-planar and has a finite lifetime, during which it can either return to the S₀ state via fluorescence or undergo a conformational change. The key event in the photoisomerization is the twisting around the central carbon-carbon double bond. This torsional motion leads the molecule towards a "phantom" or "perpendicular" intermediate state (¹p*) where the two phenyl rings are orthogonal to each other. This twisted geometry is associated with a conical intersection, a point where the potential energy surfaces of the S₁ and S₀ states touch, facilitating efficient non-radiative decay back to the ground state. From this perpendicular geometry on the ground state potential energy surface, the molecule can relax to either the trans or cis conformation with roughly equal probability.

The efficiency of this photoisomerization is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that lead to the formation of the isomer. The lifetime of the excited state (τ) is another critical parameter, indicating the timescale of the events occurring in the excited state. These parameters are sensitive to the molecular environment, including the solvent polarity and viscosity.

Quantitative Photochemical and Photophysical Data

The following tables summarize key quantitative data for the photochemistry of this compound in various solvents. These values are crucial for understanding the influence of the environment on the excited-sate dynamics.

SolventAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Fluorescence Quantum Yield (Φ_f)Reference
n-Hexane~295, 308, 322~330, 342, 3500.038[1]
Cyclohexane~295, 308, 322~331, 343, 3510.04[1]
Methanol~295, 308, 322~334, 346, 3580.02[1]
Acetonitrile~295, 308, 322~335, 347, 3590.01[1]
SolventExcited State Lifetime (τ) [ps]Isomerization Quantum Yield (Φ_t→c)Reference
n-Hexane840.4 - 0.5[2]
n-Tetradecane--
Acetonitrile40-

Experimental Protocols

The study of this compound's photochemistry relies on a suite of spectroscopic techniques capable of resolving events on ultrafast timescales.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the ground-state absorption and steady-state emission characteristics of this compound.

Methodology:

  • Sample Preparation: Prepare dilute solutions of this compound (typically 10⁻⁵ to 10⁻⁶ M) in the solvent of interest using quartz cuvettes.

  • Absorption Spectroscopy: Record the UV-Visible absorption spectrum using a dual-beam spectrophotometer. The spectrum will reveal the wavelengths of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy: Use a spectrofluorometer to measure the fluorescence emission spectrum. The sample is excited at a wavelength corresponding to a prominent absorption band. The emission spectrum provides the wavelengths of maximum emission (λ_em).

  • Quantum Yield Determination: The fluorescence quantum yield (Φ_f) is typically determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate). The integrated fluorescence intensities and absorbances of the sample and the standard are compared.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the lifetime of the excited singlet state (S₁) of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.

  • Excitation: Excite the sample with a high-repetition-rate pulsed laser source (e.g., a picosecond diode laser) at a wavelength where the sample absorbs.

  • Photon Detection: Detect the emitted single photons using a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube).

  • Timing Electronics: Use TCSPC electronics to measure the time difference between the laser pulse and the detection of the emitted photon.

  • Data Analysis: Accumulate a histogram of these time differences. The decay of this histogram corresponds to the fluorescence decay of the sample. Fit the decay curve to an exponential function to extract the excited-state lifetime (τ). The instrument response function (IRF) must be measured and accounted for in the analysis.

Femtosecond Transient Absorption Spectroscopy

Objective: To directly observe the excited-state absorption and the dynamics of the photoisomerization process on the femtosecond to picosecond timescale.

Methodology:

  • Pump-Probe Setup: Utilize a femtosecond laser system that generates both a "pump" and a "probe" pulse. The pump pulse excites the sample, and the time-delayed probe pulse measures the resulting changes in absorption.

  • Excitation (Pump): The pump pulse, with a wavelength tuned to an absorption band of this compound (e.g., ~310 nm), initiates the photochemical process.

  • Probing: A broadband "white-light" continuum pulse is typically used as the probe. This allows for the simultaneous measurement of absorption changes over a wide spectral range.

  • Time Delay: An optical delay line is used to precisely control the time delay between the pump and probe pulses.

  • Detection: The transmitted probe light is directed to a spectrometer and a detector array to record the transient absorption spectrum (ΔA) as a function of wavelength and time delay.

  • Data Analysis: The data is presented as a two-dimensional plot of ΔA versus wavelength and time. Kinetic traces at specific wavelengths can be analyzed to extract lifetimes of transient species and to follow the evolution of the system from the initially excited state to the formation of the product.

Visualizing the Photochemical Pathways

Diagrams generated using the DOT language provide a clear visual representation of the complex processes involved in the photochemistry of this compound.

Jablonski_Diagram Jablonski Diagram for this compound cluster_S0 S₀ (Ground State) cluster_S1 S₁ (First Excited Singlet State) cluster_T1 T₁ (First Triplet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion S1_v1 v=1 T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing S1_v2->S1_v0 Vibrational Relaxation T1_v0->S0_v2 Phosphorescence

Caption: Jablonski diagram illustrating the electronic transitions of this compound.

Potential_Energy_Surfaces Potential Energy Surfaces for Stilbene Photoisomerization cluster_PES trans (S₀) trans (S₀) cis (S₀) cis (S₀) trans (S₁) trans (S₁) trans (S₀)->trans (S₁) Absorption Twisted CI Conical Intersection (¹p*) trans (S₁)->Twisted CI Twisting Twisted CI->trans (S₀) Relaxation Twisted CI->cis (S₀) Relaxation

Caption: Potential energy surfaces for trans-cis photoisomerization of stilbene.

Experimental_Workflow Experimental Workflow for Transient Absorption start Femtosecond Laser System beamsplitter Beam Splitter start->beamsplitter pump_path Pump Path (Frequency Conversion) beamsplitter->pump_path probe_path Probe Path (White Light Generation) beamsplitter->probe_path sample Sample pump_path->sample delay_stage Optical Delay Stage probe_path->delay_stage delay_stage->sample spectrometer Spectrometer sample->spectrometer detector Detector Array spectrometer->detector data Data Acquisition & Analysis detector->data

Caption: A typical experimental workflow for femtosecond transient absorption spectroscopy.

References

The Biological Activity of Trans-Stilbene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of trans-stilbene and its derivatives. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data, and insights into the underlying molecular mechanisms.

Introduction

Trans-stilbenes are a class of naturally occurring phenolic compounds characterized by a 1,2-diphenylethylene backbone. The trans-isomer is the more stable and biologically active form.[1][2] These compounds, found in various plant species such as grapes, berries, and peanuts, have garnered significant scientific interest due to their diverse pharmacological properties.[3][4] Resveratrol, a well-known this compound, has been extensively studied for its potential health benefits, including cardioprotective, anti-inflammatory, and anticancer effects.[5] However, its low bioavailability has prompted research into other natural and synthetic this compound derivatives, such as pterostilbene, piceatannol, and oxyresveratrol, which may offer improved pharmacokinetic profiles and enhanced biological activities. This guide delves into the core biological activities of trans-stilbenes, presenting key data and experimental protocols to facilitate further research and development in this promising area.

Anticancer Activity

This compound and its derivatives have demonstrated significant anticancer activity across a variety of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against a range of cancer cell lines, providing a comparative view of their cytotoxic potential.

Table 1: IC50 Values of Resveratrol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MCF-7Breast~70-15048
SW480Colon~70-15048
HCE7Colon~70-15048
Seg-1Esophageal~70-15048
HL-60Leukemia~70-15048
HeLaCervical200-25048
MDA-MB-231Breast200-25048
SiHaCervical400-50048
A549Lung400-50048

Table 2: IC50 Values of Pterostilbene in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HL-60Leukemia35 ± 772
HUT78T-cell lymphoma24 ± 372
K562Leukemia10 ± 372
HT-29Colon1572
Caco-2Colon7572
HCT116Colon1272
LNCaPProstate22.872
Du145Prostate20.872
PC3MProstate1772

Table 3: IC50 Values of Piceatannol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
OV2008Ovarian29.148
WM266-4Melanoma29.448
A2058Melanoma15.648
SW1990Pancreatic30.6948
PANC-1Pancreatic21.8248

Table 4: IC50 Values of Oxyresveratrol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MCF-7Breast30.64 ± 4.7948
HepG2Liver104.47 ± 0.8248
PC-3Prostate109.35 ± 9.6348
A-549Lung148.63 ± 4.4848
MDA-MB-231Breast104.8Not Specified
BT-549Breast150.2Not Specified
4T1Breast143.6Not Specified
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C in a CO2 incubator.

  • Treatment: Treat the cells with various concentrations of the this compound compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the effect of trans-stilbenes on the expression of proteins involved in cell cycle regulation and apoptosis.

  • Sample Preparation: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Signaling Pathways

The anticancer activity of trans-stilbenes is mediated through the modulation of several key signaling pathways that regulate cell proliferation, survival, and apoptosis.

anticancer_pathway trans_stilbene This compound pi3k PI3K trans_stilbene->pi3k caspases Caspases trans_stilbene->caspases cyclins Cyclins/CDKs trans_stilbene->cyclins akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis caspases->apoptosis cell_cycle Cell Cycle Arrest cyclins->cell_cycle

Caption: Anticancer signaling pathways modulated by this compound.

Anti-inflammatory Activity

Trans-stilbenes exhibit potent anti-inflammatory properties by modulating key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

Experimental Protocols

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce an inflammatory response in macrophage cell lines like RAW 264.7.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum.

  • Treatment: Pre-treat the cells with various concentrations of the this compound compound for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell culture supernatant and mix it with an equal volume of Griess reagent. Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

  • Cytokine Measurement (ELISA): Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathways

The anti-inflammatory effects of trans-stilbenes are largely attributed to their ability to inhibit the NF-κB signaling pathway, a central regulator of inflammation.

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk ikb IκBα ikk->ikb P nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->inflammatory_genes trans_stilbene This compound trans_stilbene->ikk neuroprotective_pathway trans_stilbene This compound sirt1 SIRT1 trans_stilbene->sirt1 pgc1a PGC-1α sirt1->pgc1a Deacetylation antioxidant_enzymes Antioxidant Enzymes pgc1a->antioxidant_enzymes mitochondrial_biogenesis Mitochondrial Biogenesis pgc1a->mitochondrial_biogenesis oxidative_stress Oxidative Stress antioxidant_enzymes->oxidative_stress neuronal_survival Neuronal Survival mitochondrial_biogenesis->neuronal_survival oxidative_stress->neuronal_survival cardioprotective_pathway trans_stilbene This compound ampk AMPK trans_stilbene->ampk enos eNOS ampk->enos Phosphorylation oxidative_stress Oxidative Stress ampk->oxidative_stress no_production NO Production enos->no_production vasodilation Vasodilation no_production->vasodilation cardiac_function Improved Cardiac Function vasodilation->cardiac_function oxidative_stress->cardiac_function

References

Spectroscopic Properties of trans-Stilbene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trans-stilbene (trans-1,2-diphenylethylene) is a prototypical photochromic molecule that has been extensively studied to understand fundamental photophysical processes, particularly photoisomerization. Its rigid, planar structure in the ground state and the subsequent dynamics following photoexcitation make it a cornerstone model system in photochemistry and photobiology. This guide provides a detailed overview of the core spectroscopic properties of this compound, its excited-state behavior, and the experimental methodologies used for their characterization, tailored for researchers, scientists, and professionals in drug development.

Core Spectroscopic and Photophysical Data

The spectroscopic behavior of this compound is characterized by strong ultraviolet absorption and fluorescence emission. These properties are highly dependent on the solvent environment and temperature. Key quantitative data are summarized below.

UV-Vis Absorption Data

This compound exhibits a strong π-π* absorption band in the UV region. The precise wavelength and molar extinction coefficient are solvent-dependent.

Solventλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
Hexane293.7528,200[1]
Hexane294.034,010[2]
95% Ethanol295.529,000[2]
Polystyrene Matrix312-[3]
Chloroform~302 (4.1 eV)-[4]
Fluorescence Emission Data

Upon excitation, this compound fluoresces, though the quantum yield is generally low at room temperature in non-viscous solvents due to efficient photoisomerization.

SolventExcitation λ (nm)Emission λmax (nm)Reference
Hexane290~350
THF307335, 348, 366
Polystyrene Matrix300-
Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a critical parameter that reflects the efficiency of the radiative decay pathway relative to non-radiative pathways, primarily the trans → cis isomerization.

SolventQuantum Yield (Φf)TemperatureReference
Hexane0.044Room Temp
Hexane0.04Room Temp
Methylcyclohexane/isohexane (2:1)0.05Room Temp
Glycerol0.15Room Temp
GlycerolIncreases significantlyOn lowering temp from +65°C to -25°C

Photophysical Dynamics: The Photoisomerization Pathway

The low fluorescence quantum yield of this compound in fluid solvents is a direct consequence of its primary non-radiative decay channel: isomerization around the central ethylenic double bond. Upon absorption of a UV photon, the molecule is promoted from the ground state (S₀) to the first excited singlet state (S₁). From the S₁ state, it can either fluoresce back to the S₀ state or undergo a torsional motion. This twisting leads to a perpendicular, non-emissive intermediate state (often called the 'phantom' state), which then rapidly decays to the S₀ potential energy surface, partitioning between the trans and cis ground state isomers. This process is often hindered in viscous solvents or at low temperatures, leading to an increase in fluorescence quantum yield.

G cluster_S0 S₀ Ground State cluster_S1 S₁ Excited State t-S0 This compound p-S0 Perpendicular Geometry c-S0 cis-Stilbene t-S1 This compound p-S1 Perpendicular Geometry (Phantom State) E0_trans E1_trans E0_trans->E1_trans E0_perp E0_trans->E0_perp E1_trans->E0_trans E1_perp E1_trans->E1_perp E1_trans->E1_perp Twisting (Isomerization) E0_cis E0_perp->E0_cis E1_perp->E0_perp l_tS0 t-S₀ l_cS0 c-S₀ l_tS1 t-S₁

Caption: Photoisomerization pathway of this compound.

Experimental Protocols

Accurate determination of spectroscopic properties requires meticulous experimental design and execution. The following sections detail the methodologies for key measurements.

UV-Vis Absorption Spectroscopy
  • Objective: To measure the molar extinction coefficient (ε) and the wavelength of maximum absorption (λmax).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Cary 3) is typically used.

  • Sample Preparation:

    • This compound is dissolved in a UV-grade solvent (e.g., hexane, ethanol) to a known concentration.

    • Solutions are prepared in volumetric flasks to ensure accuracy.

    • A series of dilutions may be prepared to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Methodology:

    • The sample is placed in a 1 cm pathlength quartz cuvette. A matching cuvette containing the pure solvent is used as a reference.

    • Instrument parameters are set, for example: a spectral bandwidth of 1.0 nm, a data interval of 0.25 nm, and a scan rate of around 112.5 nm/min.

    • A baseline correction is performed using the solvent-filled cuvettes.

    • The absorption spectrum of the sample is recorded.

    • The molar extinction coefficient is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length.

Fluorescence Spectroscopy
  • Objective: To measure the fluorescence emission spectrum.

  • Instrumentation: A spectrofluorometer (e.g., Spex FluoroMax) equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.

  • Sample Preparation:

    • Samples are prepared in a high-purity solvent in 1 cm pathlength quartz cuvettes.

    • Crucially, the solution must be dilute enough to have an absorbance of less than 0.1 at the excitation wavelength. This minimizes the inner-filter effect, where emitted light is reabsorbed by other solute molecules.

  • Methodology:

    • The excitation wavelength is set to a value where the compound absorbs strongly (e.g., 290 nm).

    • Instrument parameters are configured. For example, excitation and emission monochromators can be set to a 1 mm slit width, corresponding to a spectral bandwidth of 4.25 nm.

    • The emission spectrum is scanned over the expected range, collecting data at set intervals (e.g., 0.5 nm) with a specific integration time (e.g., 2.0 seconds).

    • The resulting spectrum is corrected for the wavelength-dependent response of the instrument.

Fluorescence Quantum Yield (Φf) Determination

The relative quantum yield is most commonly determined using the comparative method, which relates the fluorescence of the sample to that of a well-characterized standard.

  • Objective: To determine the fluorescence quantum yield (Φf) of the sample relative to a standard of known quantum yield.

  • Principle: If a standard and a sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields.

  • Methodology: The comparative method, as described by Williams et al., involves preparing a series of solutions of varying concentrations for both the test sample and a quantum yield standard.

Caption: Workflow for comparative fluorescence quantum yield determination.

References

An In-depth Technical Guide to the Trans-Stilbene Isomerization Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the mechanisms governing the isomerization of trans-stilbene, a canonical example of photochemical and thermal molecular transformations. A thorough understanding of these processes is crucial for applications in molecular switches, photopharmacology, and materials science.

Core Concepts of Stilbene Isomerization

Stilbene exists as two geometric isomers: trans-(E)-stilbene and cis-(Z)-stilbene. The trans isomer is thermodynamically more stable due to reduced steric hindrance, allowing for a more planar conformation and extended π-conjugation.[1] Isomerization between these two forms can be induced photochemically (via UV irradiation) or thermally.

Photochemical Isomerization

The photochemical trans-to-cis isomerization of stilbene is a cornerstone of photochemistry. The generally accepted mechanism involves the following key steps upon absorption of a UV photon[2]:

  • Excitation: The process begins with the absorption of a photon by the ground-state this compound molecule (S₀), promoting it to an excited singlet state (S₁).

  • Excited-State Dynamics: In the S₁ state, the rotational barrier around the central C=C double bond is significantly reduced. This allows for rapid rotation, or twisting, towards a non-planar "phantom" or perpendicular excited state (¹p*).

  • De-excitation: From this twisted intermediate, the molecule can decay back to the S₀ ground state. This decay can lead to the formation of either the cis or trans isomer.

A competing pathway involves intersystem crossing (ISC) from the excited singlet state (S₁) to a triplet state (T₁), from which isomerization can also occur.

Thermal Isomerization

In the absence of light, cis-stilbene can thermally isomerize back to the more stable trans form. This process requires overcoming a significant activation energy barrier and is therefore much slower at room temperature compared to the photochemical route. The thermal isomerization from trans to cis is thermodynamically unfavorable and requires even higher temperatures.

Quantitative Data

The efficiency and kinetics of stilbene isomerization are quantified by several key parameters, which are influenced by factors such as the solvent, temperature, and excitation wavelength.

Photochemical Isomerization Quantum Yields

The quantum yield (Φ) of a photochemical reaction is the fraction of absorbed photons that result in a specific outcome. The quantum yields for the trans to cis isomerization of stilbene (Φt→c) in various solvents are summarized below.

SolventExcitation Wavelength (nm)Φt→cReference(s)
n-Hexane2900.044[3]
Methylcyclohexane/isohexane (2:1)Not Specified0.05[3]
GlycerolNot Specified0.15[3]
Various Solvents (general range)Not Specified0.4 - 0.5
Thermal Isomerization Kinetics

The rate of thermal isomerization is described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A).

Isomerization DirectionSolventActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reference(s)
cis → transVapour Phase~170-180Not Specified
cis → trans (for azobenzene derivative)Not Specified~81.51.25 x 10⁹

Experimental Protocols

Monitoring Photochemical Isomerization using UV-Vis Spectroscopy

This protocol outlines the steps to monitor the trans to cis photoisomerization of stilbene.

Materials and Equipment:

  • This compound

  • Spectroscopic grade solvent (e.g., hexane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • UV lamp (e.g., mercury lamp with appropriate filters)

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an initial absorbance of approximately 1 at the λmax of the trans isomer.

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution.

  • Irradiation: Place the cuvette in front of the UV lamp and begin irradiation. The solution should be stirred continuously.

  • Time-course Monitoring: At regular time intervals, briefly stop the irradiation and record the UV-Vis spectrum.

  • Data Analysis: The isomerization can be followed by the decrease in the absorbance of the this compound peak and the increase in the absorbance of the cis-stilbene peak. The presence of an isosbestic point, where the molar absorptivities of the two isomers are equal, indicates a clean conversion. The process is continued until a photostationary state is reached, where the ratio of the two isomers remains constant.

Separation of cis and trans Isomers by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the cis and trans isomers of stilbene.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column or a normal-phase silica column

  • HPLC-grade solvents (e.g., acetonitrile, water, hexane, isopropanol)

  • Sample of the cis/trans-stilbene mixture

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. For a reversed-phase separation, a mixture of acetonitrile and water is commonly used. For a normal-phase separation, a mixture of hexane and a polar modifier like isopropanol is typical.

  • Sample Preparation: Dissolve the stilbene isomer mixture in the mobile phase.

  • Injection and Separation: Inject the sample onto the HPLC column. The isomers will separate based on their differential interactions with the stationary phase. In reversed-phase chromatography, the more polar cis isomer typically elutes before the less polar trans isomer.

  • Detection: Monitor the elution of the isomers using a UV detector set at a wavelength where both isomers absorb.

  • Quantification: The relative amounts of each isomer can be determined by integrating the peak areas in the chromatogram.

Laser Flash Photolysis for Studying Excited States

Laser flash photolysis is an essential technique for directly observing the transient excited states involved in the isomerization process.

Experimental Setup:

A typical laser flash photolysis setup consists of a pulsed laser for excitation (the "pump") and a continuous wave lamp as a probe beam. The probe beam passes through the sample and into a monochromator and detector, allowing for the measurement of transient absorption changes.

Procedure:

  • A short, intense laser pulse excites the stilbene sample.

  • The transient absorption of the excited states is monitored in real-time by the probe beam.

  • By varying the delay time between the pump and probe pulses, the formation and decay of the excited singlet and triplet states can be followed on picosecond to microsecond timescales.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Photochemical_Isomerization_Pathway S0_trans This compound (S₀) S1_trans This compound (S₁) S0_trans->S1_trans hν (Absorption) P_star ¹p* (Twisted Intermediate) S1_trans->P_star Twisting T1 Triplet State (T₁) S1_trans->T1 Intersystem Crossing P_star->S0_trans Decay S0_cis cis-Stilbene (S₀) P_star->S0_cis Decay T1->S0_trans Decay T1->S0_cis Decay

Caption: Photochemical isomerization pathway of this compound.

Thermal_Isomerization_Pathway S0_cis cis-Stilbene (S₀) TS Transition State S0_cis->TS Δ (Heat) S0_trans This compound (S₀) TS->S0_trans

Caption: Thermal isomerization pathway from cis- to this compound.

Experimental_Workflow_UV_Vis start Start prep_sample Prepare this compound Solution start->prep_sample initial_spec Record Initial UV-Vis Spectrum prep_sample->initial_spec irradiate Irradiate with UV Light initial_spec->irradiate record_spec Record UV-Vis Spectrum at time 't' irradiate->record_spec check_pss Photostationary State Reached? record_spec->check_pss check_pss->irradiate No end End check_pss->end Yes

Caption: Experimental workflow for monitoring photoisomerization with UV-Vis.

This in-depth guide provides a foundational understanding of the this compound isomerization mechanism, supported by quantitative data and detailed experimental protocols. This knowledge is essential for professionals in research and drug development who leverage the principles of photochemistry in their work.

References

An In-depth Technical Guide to the Discovery and History of Stilbene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of stilbene compounds, a class of naturally occurring phenolic compounds that have garnered significant scientific interest due to their diverse biological activities. This document details the initial isolation and characterization of key stilbenes, outlines seminal synthetic methodologies, presents quantitative data on their biological effects, and illustrates the key signaling pathways they modulate.

Historical Milestones in Stilbene Research

The journey of stilbene research began in the mid-19th century with the discovery of the parent compound, stilbene, and was later invigorated by the isolation of the now-famous resveratrol.

The Discovery of Stilbene
The Isolation of Resveratrol

The first stilbenoid of significant biological interest, resveratrol (3,5,4'-trihydroxy-trans-stilbene), was isolated in 1939 by the Japanese scientist Michio Takaoka.[1][2][3] He extracted this phenolic compound from the roots of the white hellebore (Veratrum album, variety grandiflorum).[1][2] The name "resveratrol" is derived from its source (Veratrum) and its chemical nature as a resorcinol derivative. Takaoka's initial work, published in a Japanese journal, did not immediately garner widespread attention.

It wasn't until 1963 that resveratrol was isolated from another significant natural source, the roots of Japanese knotweed (Polygonum cuspidatum), a plant used in traditional Chinese and Japanese medicine. The major turning point in resveratrol research occurred in the 1970s and gained significant momentum in the 1990s when its presence in red wine was linked to the "French Paradox"—the observation of low coronary heart disease mortality in the French population despite a high-saturated-fat diet. This led to an explosion of research into its potential health benefits, including its cardioprotective, anti-inflammatory, and anticancer properties.

Experimental Protocols for the Synthesis of Stilbenes

The development of synthetic routes to stilbenes and their derivatives has been crucial for enabling detailed biological studies. Several key reactions have become standard in the chemist's toolkit for constructing the stilbene backbone.

The Wittig Reaction

The Wittig reaction, discovered by Georg Wittig in 1954, is a versatile method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide. For stilbene synthesis, a benzyltriphenylphosphonium salt is treated with a strong base to form the ylide, which then reacts with a substituted benzaldehyde.

General Protocol for the Wittig Synthesis of (E)-Stilbene:

  • Phosphonium Salt Formation: A benzyl halide (e.g., benzyl bromide) is reacted with triphenylphosphine in a suitable solvent (e.g., toluene) under reflux to form the corresponding benzyltriphenylphosphonium salt.

  • Ylide Formation: The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and treated with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) at 0°C to room temperature to generate the phosphorus ylide. The formation of the ylide is often indicated by a distinct color change.

  • Reaction with Aldehyde: A solution of a substituted benzaldehyde in the same anhydrous solvent is added dropwise to the ylide solution. The reaction mixture is typically stirred at room temperature for several hours or overnight.

  • Workup and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product, a mixture of (E)- and (Z)-isomers, can be purified by column chromatography or recrystallization to yield the desired stilbene derivative. The (E)-isomer is generally the major product due to its greater thermodynamic stability.

The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction, or simply the Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. It is a powerful tool for the synthesis of substituted stilbenes, typically with high stereoselectivity for the (E)-isomer.

General Protocol for the Heck Synthesis of a Substituted Stilbene:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), the aryl halide (e.g., iodobenzene or bromobenzene), the alkene (e.g., styrene), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., tri-o-tolylphosphine), and a base (e.g., triethylamine or potassium carbonate) are combined in a suitable solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).

  • Reaction: The mixture is heated to a temperature typically ranging from 80 to 120°C with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous salt, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the pure stilbene derivative.

The McMurry Reaction

The McMurry reaction is a reductive coupling of two aldehyde or ketone molecules using a low-valent titanium reagent to form an alkene. This method is particularly useful for the synthesis of symmetrical stilbenes.

General Protocol for the McMurry Synthesis of a Symmetrical Stilbene:

  • Preparation of the Low-Valent Titanium Reagent: In a flask under an inert atmosphere, titanium(III) chloride or titanium(IV) chloride is suspended in an anhydrous solvent (e.g., THF or dimethoxyethane (DME)). A reducing agent, such as lithium aluminum hydride, zinc-copper couple, or lithium metal, is added, and the mixture is typically refluxed to generate the active low-valent titanium species, which often appears as a black slurry.

  • Coupling Reaction: A solution of the benzaldehyde derivative in an anhydrous solvent is added to the slurry of the low-valent titanium reagent. The reaction mixture is then refluxed for several hours.

  • Workup and Purification: After cooling to room temperature, the reaction is quenched, often by the slow addition of aqueous potassium carbonate or hydrochloric acid. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The organic extracts are combined, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Quantitative Data on the Biological Activities of Stilbene Compounds

The biological activities of stilbene compounds have been extensively studied. The following tables summarize key quantitative data for some of the most well-researched stilbenes.

Table 1: Anticancer Activity of Selected Stilbene Compounds (IC50 Values in µM)

CompoundCancer Cell LineIC50 (µM)Reference(s)
Resveratrol HepG2 (Liver)30
Hep3B (Liver)21
HT-29 (Colon)>100
Caco-2 (Colon)55.4
Pterostilbene HaCaT (Skin)25.38
Piceatannol Caco-2 (Colon)42.0
HT-29 (Colon)69.5
Ampelopsin A HepG2 (Liver)76
trans-ε-viniferin Hep3B (Liver)63
Hopeaphenol Hep3B (Liver)13.1
Isohopeaphenol Hep3B (Liver)26.0
R2-viniferin HepG2 (Liver)9.7

Table 2: Pharmacokinetic Parameters of Resveratrol and Pterostilbene in Rats

CompoundOral Bioavailability (%)Half-life (t1/2)Reference(s)
Resveratrol ~20%8-14 min
Pterostilbene ~80%~105 min

Key Signaling Pathways and Experimental Workflows

Stilbene compounds exert their biological effects by modulating a variety of cellular signaling pathways. Below are diagrams representing some of these key pathways and a typical experimental workflow for their investigation.

Signaling Pathways Modulated by Stilbenes

// Nodes Stilbenes [label="Stilbene Compounds\n(e.g., Resveratrol)", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SIRT1 [label="SIRT1", fillcolor="#34A853", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Genes [label="Inflammatory Genes\n(e.g., COX-2, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant_Genes [label="Antioxidant Genes\n(e.g., HO-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stilbenes -> SIRT1 [color="#34A853"]; Stilbenes -> AMPK [color="#34A853"]; Stilbenes -> Nrf2 [color="#34A853"]; Stilbenes -> NFkB [label="inhibits", color="#EA4335", arrowhead=tee]; Stilbenes -> ROS [label="scavenges", color="#34A853"]; SIRT1 -> NFkB [label="inhibits", color="#EA4335", arrowhead=tee]; AMPK -> SIRT1 [color="#34A853"]; NFkB -> Inflammatory_Genes [color="#EA4335"]; Nrf2 -> Antioxidant_Genes [color="#34A853"]; Stilbenes -> Apoptosis [label="induces", color="#4285F4"]; Stilbenes -> Cell_Proliferation [label="inhibits", color="#EA4335", arrowhead=tee]; } .dot Caption: Key signaling pathways modulated by stilbene compounds.

Experimental Workflow for Stilbene Synthesis and Characterization

// Nodes Start [label="Starting Materials\n(e.g., Aryl Halide, Alkene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Chemical Synthesis\n(e.g., Heck Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Structural Characterization\n(NMR, MS, IR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biological_Assay [label="Biological Activity\nAssays (e.g., MTT, Western Blot)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(IC50, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis [color="#202124"]; Synthesis -> Purification [color="#202124"]; Purification -> Characterization [color="#202124"]; Characterization -> Biological_Assay [color="#202124"]; Biological_Assay -> Data_Analysis [color="#202124"]; } .dot Caption: General experimental workflow for stilbene synthesis and evaluation.

Conclusion

The field of stilbene research has evolved significantly from the initial discovery of its parent structure to the elucidation of the complex biological activities of its derivatives like resveratrol. The development of robust synthetic methodologies has been instrumental in this progress, allowing for the systematic investigation of structure-activity relationships. While the therapeutic potential of stilbenes is promising, challenges such as low bioavailability remain. Future research will likely focus on the development of novel stilbene analogues with improved pharmacokinetic profiles and the further clarification of their mechanisms of action in various disease models.

References

A Technical Guide to the Natural Sources and Isolation of Trans-Stilbene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Trans-stilbene and its derivatives, most notably resveratrol, are naturally occurring phenolic compounds that have garnered significant scientific interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its isolation and purification, tailored for professionals in research and drug development.

Principal Natural Sources of this compound

This compound is synthesized by a variety of plants, often as a defense mechanism against pathogens and environmental stressors like UV radiation.[1][3] The concentration of these compounds can vary significantly depending on the plant species, geographical location, and environmental conditions. The most prominent and well-documented natural sources are detailed below.

Grapes and Wine (Vitis vinifera)

Grapes and their fermented product, wine, are among the most recognized dietary sources of this compound, primarily in the form of trans-resveratrol.[4] The compound is predominantly found in the grape skins, where it is produced in response to fungal infections or UV light exposure. Consequently, red wines, which involve longer contact with grape skins during fermentation, generally exhibit higher concentrations of trans-resveratrol compared to white wines. Other stilbenes, such as piceatannol and pterostilbene, are also present in grapes, though typically at lower levels.

Japanese Knotweed (Polygonum cuspidatum)

The root of Japanese Knotweed is an exceptionally rich source of trans-resveratrol and its glucoside, polydatin. This plant has been traditionally used in Chinese and Japanese medicine and is now a major commercial source for the industrial extraction of resveratrol. The high concentration of stilbenes in Polygonum cuspidatum makes it a primary raw material for producing pharmaceutical-grade resveratrol.

Peanuts (Arachis hypogaea)

Peanuts are another significant dietary source of trans-resveratrol. The compound is found in various parts of the peanut plant, including the kernels, skin, and roots. Additionally, peanuts are a source of prenylated stilbenoids, which are derivatives of resveratrol with a prenyl group attached.

Berries

Various berries, particularly blueberries and mulberries, contain trans-pterostilbene, a dimethylated analog of resveratrol. Pterostilbene has demonstrated higher bioavailability compared to resveratrol, making it a compound of great interest in drug development.

Quantitative Analysis of this compound in Natural Sources

The following tables summarize the quantitative data for this compound and its derivatives found in various natural sources. These values are subject to variation based on factors such as cultivar, ripeness, and processing methods.

Natural SourceCompoundConcentrationReference
Grapes (Vitis vinifera)
Pinot Noir (Berry Skins)trans-ResveratrolUp to 18.7 mg/kg
Feteasca Neagra (Berry Skins)trans-Resveratrol1.1 - 18.7 mg/kg (2012), 0.81 - 3.03 mg/kg (2013)
Merlot (Berry Skins)trans-Resveratrol1.4 - 5.3 mg/kg (2012), 0.15 - 4.76 mg/kg (2013)
Cabernet Sauvignon (Berry Skins)trans-Resveratrol0.8 - 1.7 mg/kg (2012), 0.13 - 2.77 mg/kg (2013)
Wine
Red Winestrans-Resveratrol0.32 - 3.26 mg/L (2012), 0.3 - 2.12 mg/L (2013)
Brazilian Red Winestrans-ResveratrolUp to 5.3 mg/L
Grape Juice
Commercial Fruit Juicetrans-Piceid0.29 - 6.59 µg/mL
Commercial Fruit Juicetrans-Resveratrol0.15 - 0.79 µg/mL
Grape Cane
Cabernet Moraviatrans-ResveratrolUp to 6030 ± 680 µg/g dry weight
Cabernet Moraviatrans-ε-viniferinUp to 2260 ± 90 µg/g dry weight
Polygonum cuspidatum
Roottrans-ResveratrolHigh, commercial source for 99% purity extracts
Blueberries
Rabbit-eye BlueberryPterostilbene99 - 151 ng/g of dry sample
DeerberriesPterostilbene520 ng/g of dry sample

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process that typically includes extraction, separation, and purification. The choice of methodology depends on the starting material, the desired purity of the final product, and the scale of the operation.

Extraction Methodologies

The initial step in isolating this compound is its extraction from the plant matrix. Several techniques are employed, each with its own advantages and limitations.

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specified period.

  • Protocol:

    • Sample Preparation: The plant material (e.g., dried and powdered grape canes or Polygonum cuspidatum roots) is ground to a fine powder to increase the surface area for extraction.

    • Solvent Selection: A suitable solvent is chosen based on the polarity of the target stilbenoid. Alcohols such as methanol and ethanol, or their aqueous mixtures, are commonly used. Acetone is another effective solvent.

    • Extraction: The powdered plant material is mixed with the solvent in a defined ratio (e.g., 1:10 w/v) and allowed to stand at room temperature or a slightly elevated temperature (e.g., 50°C) with occasional agitation.

    • Filtration: The mixture is then filtered to separate the liquid extract from the solid plant residue. The process may be repeated multiple times to maximize the yield.

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration.

  • Protocol:

    • Sample Preparation: The dried and powdered plant material is placed in a thimble made of a porous material.

    • Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor, which is then placed on top of a flask containing the extraction solvent. A condenser is attached to the top of the extractor.

    • Extraction: The solvent is heated to its boiling point. The solvent vapor travels up a distillation arm and into the condenser, where it cools and drips down into the thimble containing the plant material. The solvent fills the thimble and extracts the desired compounds. Once the solvent level reaches the top of a siphon arm, the solvent and extracted compounds are siphoned back into the flask. This cycle is repeated multiple times.

    • Solvent Evaporation: After extraction, the solvent is evaporated under reduced pressure to yield the crude extract.

UAE utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and mass transfer, which leads to shorter extraction times and increased yields.

  • Protocol:

    • Sample Preparation: The plant material is dried and ground into a fine powder.

    • Extraction: The powdered material is suspended in the chosen solvent in a vessel placed in an ultrasonic bath or treated with an ultrasonic probe.

    • Optimization of Parameters: Key parameters such as temperature (e.g., 75°C), extraction time (e.g., 10-20 minutes), and solvent composition are optimized for maximum yield.

    • Separation: The extract is separated from the solid residue by centrifugation or filtration.

MAE employs microwave energy to heat the solvent and the plant material, leading to a rapid extraction process.

  • Protocol:

    • Sample Preparation: The powdered plant material is mixed with the extraction solvent in a microwave-transparent vessel.

    • Extraction: The vessel is placed in a microwave oven, and microwave energy is applied for a short duration (typically a few minutes).

    • Cooling and Filtration: After extraction, the mixture is cooled, and the extract is separated from the solid residue by filtration.

ASE, also known as pressurized liquid extraction, uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

  • Protocol:

    • Sample Loading: The powdered plant material is packed into an extraction cell.

    • Extraction: The cell is heated, and the solvent is pumped through the cell at high pressure. The elevated temperature and pressure increase the solubility of the analytes and the mass transfer rate.

    • Collection: The extract is collected in a vial. This method has been shown to be highly effective for extracting stilbenes from grape cane, yielding high concentrations of trans-resveratrol.

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.

  • Protocol:

    • Sample Preparation: The dried and ground plant material is placed in an extraction vessel.

    • Extraction: Supercritical CO₂ is passed through the vessel, where it dissolves the target compounds.

    • Separation: The pressure is then reduced, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate. A co-solvent, such as ethanol, may be added to the CO₂ to increase its polarity and enhance the extraction of more polar compounds.

Purification Methodologies

Following extraction, the crude extract contains a mixture of compounds. Various chromatographic techniques are employed to isolate and purify this compound.

Column chromatography is a widely used technique for the separation of compounds based on their differential adsorption to a stationary phase.

  • Protocol:

    • Column Packing: A glass column is packed with a stationary phase, such as silica gel or alumina.

    • Sample Loading: The crude extract is dissolved in a minimal amount of solvent and loaded onto the top of the column.

    • Elution: A mobile phase (a single solvent or a mixture of solvents) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.

    • Fraction Collection: The eluent is collected in fractions, which are then analyzed (e.g., by TLC or HPLC) to identify the fractions containing the purified this compound.

HPLC is a high-resolution chromatographic technique used for both analytical quantification and preparative purification of this compound.

  • Protocol:

    • System Setup: An HPLC system consists of a pump, an injector, a column (the stationary phase), a detector, and a data acquisition system.

    • Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is commonly used for the separation of stilbenes. The mobile phase typically consists of a gradient of an aqueous solvent (often with an acid like formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol).

    • Injection and Separation: A small volume of the filtered extract is injected into the system. The components are separated as they pass through the column.

    • Detection and Quantification: A UV detector is commonly used for the detection of stilbenes, as they absorb UV light. The retention time and peak area are used for identification and quantification, respectively, by comparison with a standard. For preparative HPLC, fractions corresponding to the desired peak are collected.

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.

  • Protocol:

    • Solvent System Selection: A suitable two-phase solvent system is selected. For the separation of stilbenes from Polygonum cillinerve, a system of chloroform-n-butanol-methanol-water has been used.

    • Equilibration: The coiled column of the HSCCC instrument is filled with the stationary phase, and the mobile phase is then pumped through the column while it is rotating at a high speed.

    • Sample Injection and Separation: The crude extract is dissolved in the solvent system and injected into the column. The separation occurs based on the differential partitioning of the compounds between the two liquid phases.

    • Fraction Collection and Analysis: The eluent is continuously monitored by a UV detector, and fractions are collected and analyzed by HPLC to determine their purity.

Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate typical experimental workflows for the isolation of this compound from natural sources.

General Workflow for this compound Isolation

general_workflow raw_material Natural Source (e.g., Grape Cane, Polygonum cuspidatum) preparation Sample Preparation (Drying, Grinding) raw_material->preparation extraction Extraction preparation->extraction crude_extract Crude Extract extraction->crude_extract purification Purification crude_extract->purification pure_compound Purified this compound purification->pure_compound analysis Analysis (HPLC, NMR, MS) pure_compound->analysis

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Extraction and Purification Workflow

detailed_workflow cluster_extraction Extraction cluster_purification Purification maceration Maceration crude_extract Crude Extract maceration->crude_extract soxhlet Soxhlet Extraction soxhlet->crude_extract uae Ultrasound-Assisted Extraction (UAE) uae->crude_extract sfe Supercritical Fluid Extraction (SFE) sfe->crude_extract column_chrom Column Chromatography semi_pure Semi-Purified Fractions column_chrom->semi_pure prep_hplc Preparative HPLC final_product High-Purity this compound prep_hplc->final_product hsccc HSCCC hsccc->final_product plant_material Powdered Plant Material plant_material->maceration plant_material->soxhlet plant_material->uae plant_material->sfe crude_extract->column_chrom crude_extract->hsccc semi_pure->prep_hplc

Caption: A detailed workflow showing various extraction and purification options.

Conclusion

The isolation of this compound from natural sources is a critical process for research and the development of new therapeutic agents. A thorough understanding of the distribution of these compounds in the plant kingdom and the application of appropriate extraction and purification technologies are paramount to obtaining high-purity compounds for further investigation. The methodologies outlined in this guide provide a comprehensive framework for researchers to effectively isolate this compound and its derivatives, paving the way for future discoveries in the field of natural product chemistry and pharmacology.

References

Unveiling the Luminescence of trans-Stilbene: An In-depth Technical Guide to its Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the fluorescence quantum yield of trans-stilbene, a fundamental photophysical parameter with significant implications in various scientific domains, including the development of fluorescent probes and photoswitchable therapeutics. This document delves into the quantitative aspects of this compound's fluorescence, details the experimental protocols for its measurement, and visualizes the underlying photophysical processes.

Quantitative Analysis of this compound's Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) of this compound, defined as the ratio of photons emitted to photons absorbed, is highly sensitive to its molecular environment. Key factors influencing its luminescence efficiency are solvent polarity, viscosity, and temperature. The competition between fluorescence and non-radiative decay pathways, primarily trans to cis photoisomerization, dictates the observed quantum yield.

Influence of Solvent on Fluorescence Quantum Yield

The photophysical properties of this compound are markedly affected by the solvent environment. In non-polar, low-viscosity solvents, the quantum yield is typically low due to the efficient photoisomerization process. Conversely, in viscous solvents, the rotational motion required for isomerization is hindered, leading to a significant increase in the fluorescence quantum yield.

SolventFluorescence Quantum Yield (Φf)Reference
Hexane0.044[1]
Hexane0.04[2]
Methylcyclohexane/isohexane (2:1)0.05[1]
Glycerol0.15[1]
Temperature and Viscosity Dependence

A strong correlation exists between temperature, solvent viscosity, and the fluorescence quantum yield of this compound. As temperature decreases, the viscosity of the medium generally increases, which in turn restricts the torsional motion around the central double bond necessary for isomerization. This suppression of the non-radiative decay pathway leads to a pronounced enhancement of the fluorescence quantum yield.[3] For instance, in glycerol, a marked increase in the fluorescence quantum yield is observed as the temperature is lowered from +65°C to -25°C. This behavior highlights the intricate coupling between the radiative (fluorescence) and non-radiative (isomerization) decay channels.

Experimental Protocols for Quantum Yield Determination

The accurate determination of the fluorescence quantum yield of this compound is crucial for its application as a fluorescent standard or in the development of novel molecular probes. The comparative method, utilizing a well-characterized fluorescence standard, is a widely adopted and reliable technique.

Relative Quantum Yield Measurement using a Standard

This protocol outlines the steps for determining the fluorescence quantum yield of this compound relative to a known standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54).

Materials and Equipment:

  • Spectrofluorometer with corrected emission spectra capabilities

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Fluorescence standard (e.g., quinine sulfate)

  • Spectroscopic grade solvents (e.g., hexane, ethanol)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both this compound and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

    • Determine the absorbance of each solution at the selected excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to a value where both the sample and the standard have significant absorption.

    • Record the corrected fluorescence emission spectrum for each solution.

    • Integrate the area under the emission spectrum for each solution.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound and the standard solutions.

    • The slope of the resulting linear plots should be determined.

    • The quantum yield of this compound (Φf,sample) can be calculated using the following equation:

    Φf,sample = Φf,std * (m_sample / m_std) * (η_sample² / η_std²)

    where:

    • Φf,std is the quantum yield of the standard

    • m_sample and m_std are the slopes of the plots for the sample and standard, respectively

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare this compound Solutions abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_std Prepare Standard Solutions prep_std->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure plot_data Plot Intensity vs. Absorbance fluor_measure->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Experimental workflow for determining relative fluorescence quantum yield.

Photophysical Pathways of this compound

Upon absorption of a photon, a this compound molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this excited state, it can return to the ground state via several competing pathways, as illustrated in the Jablonski diagram below.

Jablonski S0 S₀ S1 S₁ S0->S1 Absorption S1->S0 Fluorescence (kf) S1->S0 Internal Conversion (kic) S1->S0 Photoisomerization (kiso) T1 T₁ S1->T1 Intersystem Crossing (kisc) S0_vib S1_vib T1_vib

Jablonski diagram for this compound illustrating key photophysical processes.

The primary deactivation pathways from the S₁ state are:

  • Fluorescence (k_f): Radiative decay back to the S₀ state, resulting in the emission of a photon. This process is in direct competition with the non-radiative pathways.

  • Internal Conversion (k_ic): A non-radiative transition to a lower electronic state of the same spin multiplicity.

  • Intersystem Crossing (k_isc): A non-radiative transition to a triplet state (T₁).

  • trans → cis Photoisomerization (k_iso): A non-radiative process involving rotation around the central ethylenic bond, leading to the formation of the cis-isomer. This is the most significant non-radiative decay pathway for this compound in fluid solutions.

The fluorescence quantum yield is mathematically expressed as:

Φf = k_f / (k_f + k_ic + k_isc + k_iso)

Relevance to Drug Development

The unique photophysical properties of this compound and its derivatives make them valuable tools in drug development and biomedical research.

  • Fluorescent Probes: Stilbene-based fluorophores are utilized to probe biological systems. For instance, they have been developed to detect and discriminate between native and misfolded forms of proteins, such as transthyretin, which is implicated in amyloid diseases. Their fluorescence characteristics can be sensitive to the polarity and viscosity of their microenvironment, providing insights into cellular structures and processes.

  • Photoswitchable Therapeutics: The reversible photoisomerization of stilbenes allows for the development of photopharmacology, where the biological activity of a drug can be controlled with light. A stilbene-containing drug can be designed to be inactive in its trans form and activated upon irradiation with a specific wavelength of light that induces isomerization to the biologically active cis form. This approach offers the potential for targeted drug delivery and reduced off-target effects.

G cluster_drug_design Drug Design & Synthesis cluster_activation Photochemical Activation cluster_effect Biological Effect design Design Stilbene-based Drug synthesis Synthesize Drug Candidate design->synthesis inactive Inactive trans-Isomer synthesis->inactive light Light Irradiation (hν) inactive->light Isomerization light->inactive active Active cis-Isomer light->active active->light Isomerization (reverse) target Binding to Biological Target active->target response Therapeutic Response target->response

Logical workflow for the application of photoswitchable stilbene-based drugs.

References

An In-depth Technical Guide to Trans-Stilbene Derivatives and Their Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Trans-stilbene derivatives, a class of polyphenolic compounds, have garnered significant attention in the scientific community due to their diverse and potent biological activities. This guide provides a comprehensive overview of their properties, synthesis, and potential therapeutic applications, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Core Structure and Properties of this compound Derivatives

Stilbenes are characterized by a 1,2-diphenylethylene core structure and exist in two isomeric forms: trans (E) and cis (Z).[1] The trans-isomer is generally more stable due to reduced steric hindrance compared to the cis-isomer.[1] The biological activities of this compound derivatives are heavily influenced by the nature and position of substituents on the two aromatic rings.[2] These modifications can enhance properties such as antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2]

One of the most well-known naturally occurring stilbene derivatives is resveratrol (trans-3,5,4'-trihydroxystilbene), found in grapes and other plants. Synthetic modifications of the stilbene scaffold have led to the development of numerous derivatives with improved potency and bioavailability. For instance, methoxylation of resveratrol to produce pterostilbene (3,5-dimethoxy-4′-hydroxy-trans-stilbene) enhances its lipophilicity and, consequently, its biological activity and pharmacokinetic profile.

Biological Activities and Therapeutic Potential

This compound derivatives exhibit a wide spectrum of biological activities, making them promising candidates for drug development.

2.1. Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds can induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis. For example, certain novel this compound benzenesulfonamide derivatives have shown selective cytotoxic activity against breast and colon cancer cell lines. Some derivatives act as tubulin polymerization inhibitors, a mechanism similar to established chemotherapy agents.

2.2. Antioxidant and Anti-inflammatory Properties

Many this compound derivatives are potent antioxidants, capable of scavenging free radicals. The antioxidant capacity is often dependent on the number and position of hydroxyl groups on the aromatic rings. For instance, the amide derivative 15g has been reported to have three times more free radical-scavenging activity than resveratrol. Their anti-inflammatory effects are attributed to the inhibition of pro-inflammatory mediators like nitric oxide (NO).

2.3. Neuroprotective Effects

Several this compound derivatives have demonstrated neuroprotective properties, suggesting their potential in treating neurodegenerative diseases like Alzheimer's. They can protect neurons from glutamate-induced excitotoxicity and reduce the generation and aggregation of β-amyloid peptides. Pterostilbene, in particular, has shown promise in improving cognitive disorders in animal models.

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound derivatives from the cited literature.

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineActivity MetricValueReference
Compound 9 (benzenesulfonamide derivative)BT-549 (Breast)GI₅₀0.205 µM
Compound 12 (benzenesulfonamide derivative)HT-29 (Colon)GI₅₀0.554 µM
Analog 5c (2-naphthaleno cyanostilbene)COLO 205 (Colon)GI₅₀≤ 25 nM
Analog 5c (2-naphthaleno cyanostilbene)SK-MEL-5 (Melanoma)GI₅₀≤ 25 nM
Analog 5c (2-naphthaleno cyanostilbene)MV4-11 (Leukemia)LD₅₀200 nM
Analog 5b (2-naphthaleno cyanostilbene)UACC-62 (Melanoma)GI₅₀25-41 nM
Analog 5b (2-naphthaleno cyanostilbene)MV4-11 (Leukemia)LD₅₀450 nM
Compound 19 (Pyridine-containing stilbene)PC-3 (Prostate)IC₅₀12.38 ± 6.83 µM
Compound 19 (Pyridine-containing stilbene)MCF-7 (Breast)IC₅₀14.52 ± 2.21 µM

Table 2: Pharmacokinetic Parameters of Pterostilbene and Resveratrol

CompoundCmaxTmaxOral BioavailabilityReference
Pterostilbene (56 mg/kg)36 times higher than resveratrolTwice as fast as resveratrol66.9%
Resveratrol (50 mg/kg)--29.8%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols for the synthesis and evaluation of this compound derivatives.

4.1. Synthesis of this compound Derivatives

A common and versatile method for synthesizing this compound derivatives is the Wittig reaction .

  • General Procedure:

    • Phosphonium Salt Formation: A substituted benzyl halide is reacted with triphenylphosphine to form the corresponding benzyltriphenylphosphonium halide.

    • Ylide Generation: The phosphonium salt is deprotonated using a strong base (e.g., n-BuLi, NaH) to generate the phosphorus ylid.

    • Condensation: The ylid is then reacted with a substituted benzaldehyde.

    • Purification: The resulting mixture of (E)- and (Z)-isomers is typically purified by column chromatography or recrystallization to isolate the desired trans-isomer.

Another key synthetic strategy is the Wittig-Horner reaction , which often provides high yields of the trans-isomer.

  • General Procedure:

    • Reaction of a phosphonium salt with an aldehyde to generate (E)- or (Z)-olefins.

4.2. In Vitro Cytotoxicity Screening (NCI-60 Human Tumor Cell Line Screen)

This assay is widely used to evaluate the anticancer potential of novel compounds.

  • Methodology:

    • A panel of 60 different human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney are used.

    • The cell lines are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

    • The test compound is added at various concentrations and incubated for 48 hours.

    • The protein content is determined using a sulforhodamine B (SRB) protein assay.

    • The GI₅₀ value, which is the concentration required to inhibit cell growth by 50%, is calculated.

4.3. Antioxidant Activity Assays

4.3.1. DPPH Free Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Methodology:

    • A solution of DPPH in methanol is prepared.

    • The test compound is added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature.

    • The absorbance is measured at a specific wavelength (e.g., 517 nm).

    • The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

4.3.2. Inhibition of LPS-Induced Nitric Oxide (NO) Generation

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in activated microglia.

  • Methodology:

    • Microglial cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound.

    • After a 24-hour incubation, the concentration of nitrite (a stable metabolite of NO) in the culture medium is measured using the Griess reagent.

    • The inhibitory effect of the compound on NO production is calculated.

4.4. Neuroprotective Activity Assay (Glutamate-Induced Excitotoxicity)

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate.

  • Methodology:

    • Primary cortical neuron cells are treated with the test compound for a specified period.

    • Glutamate is then added to induce excitotoxicity.

    • After incubation, cell viability is assessed using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

    • The neuroprotective effect is determined by the increase in cell viability in the presence of the test compound compared to the glutamate-only control.

Signaling Pathways and Experimental Workflows

5.1. Proposed Anticancer Mechanism of Action: Tubulin Polymerization Inhibition

Several this compound derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest and apoptosis.

cluster_0 This compound Derivative Action Stilbene This compound Derivative Tubulin Tubulin Dimer (α/β) Stilbene->Tubulin Binds to Colchicine-binding site Microtubule Microtubule Tubulin->Microtubule Inhibits Polymerization Disruption Disruption of Microtubule Dynamics Microtubule->Disruption Arrest Cell Cycle Arrest (G2/M Phase) Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis cluster_1 Experimental Workflow start Design of Novel This compound Derivatives synthesis Chemical Synthesis (e.g., Wittig Reaction) start->synthesis purification Purification and Structural Characterization (NMR, MS) synthesis->purification bio_eval Biological Evaluation purification->bio_eval anticancer Anticancer Assays (e.g., NCI-60 Screen) bio_eval->anticancer antioxidant Antioxidant Assays (e.g., DPPH) bio_eval->antioxidant neuro Neuroprotective Assays bio_eval->neuro sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antioxidant->sar neuro->sar lead_opt Lead Compound Optimization sar->lead_opt

References

A Deep Dive into Stilbene's Dance: Unraveling Theoretical and Experimental Perspectives on Bond Rotation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The photoisomerization of stilbene, a seemingly simple rotation around a central double bond, has served as a cornerstone for understanding fundamental photochemical processes. This technical guide provides an in-depth analysis of the theoretical models and experimental investigations that have illuminated the intricate dynamics of this fascinating molecule. By juxtaposing computational predictions with spectroscopic observations, we aim to provide a comprehensive resource for researchers in photochemistry, materials science, and drug development.

The Theoretical Landscape: Modeling Stilbene's Potential Energy Surface

The journey of photoexcited stilbene from its cis to trans conformation (or vice versa) is governed by its potential energy surfaces (PES) in the ground (S0) and first excited singlet (S1) states. Theoretical chemistry has been instrumental in mapping these surfaces, identifying key intermediates, and predicting the timescales of isomerization.

A variety of computational methods have been employed to model stilbene's photoisomerization, each with its own strengths and limitations. These include:

  • Multiconfigurational Second-Order Perturbation Theory (XMCQDPT2): This high-level method provides a detailed and accurate description of the S1 state PES, enabling the direct optimization of geometries and the characterization of stationary points like minima and transition states.[1][2]

  • Complete Active Space Self-Consistent Field (CASSCF) and its extensions (CASPT2): These methods are crucial for describing the electronic structure of excited states and regions of the PES where electron correlation is significant, such as near conical intersections.[3][4][5] They have been successfully used to investigate the photoisomerization pathways from both cis and trans isomers.

  • Spin-Flip Density Functional Theory (SFDFT): This approach has proven valuable for locating conical intersections, which are critical points on the PES where the S1 and S0 states become degenerate, facilitating rapid, non-radiative decay back to the ground state.

  • Time-Dependent Density Functional Theory (TD-DFT): While widely used for its computational efficiency in studying excited states, TD-DFT can have limitations in describing the twisted geometries of stilbene.

These theoretical models predict that upon photoexcitation to the S1 state, the molecule moves from the initial planar geometry towards a twisted intermediate. This "phantom" state, with the phenyl rings perpendicular to each other, is believed to be a key funnel for the isomerization process. From this twisted geometry, the molecule can then relax to either the cis or trans isomer on the ground state.

Theoretical Methodologies: A Closer Look

The application of these computational methods involves a series of well-defined steps to elucidate the mechanism of stilbene's bond rotation.

Theoretical_Workflow cluster_setup Initial Setup cluster_pes Potential Energy Surface Calculation cluster_dynamics Non-adiabatic Dynamics Simulation mol_geom Define Initial Molecular Geometry (cis or trans) pes_calc Select Quantum Chemistry Method (e.g., CASSCF, XMCQDPT2) mol_geom->pes_calc opt_geom Optimize Geometry in S0 and S1 states pes_calc->opt_geom locate_ci Locate Conical Intersections (CI) opt_geom->locate_ci dynamics_sim Run Trajectory Simulations (e.g., Surface Hopping) opt_geom->dynamics_sim calc_barriers Calculate Energy Barriers locate_ci->calc_barriers calc_lifetimes Calculate Excited State Lifetimes dynamics_sim->calc_lifetimes calc_yields Determine Quantum Yields dynamics_sim->calc_yields

A generalized workflow for the theoretical investigation of stilbene photoisomerization.

Experimental Verification: Probing Stilbene's Ultrafast Dynamics

Experimental techniques with femtosecond time resolution are essential to capture the fleeting moments of stilbene's isomerization. These methods provide crucial data to validate and refine theoretical models.

Key experimental approaches include:

  • Ultrafast Transient Absorption Spectroscopy: This technique monitors the change in absorption of the sample after excitation with a pump pulse. It allows for the tracking of the excited state population and the identification of transient species.

  • Time-Resolved Photoelectron Spectroscopy (TRPES): By measuring the kinetic energy of electrons ejected by a probe pulse, TRPES provides a direct window into the electronic structure of the evolving molecule, allowing for the observation of the wave packet's journey along the reaction path.

  • Ultrafast Raman Spectroscopy: This vibrational spectroscopy technique can track the structural evolution of the molecule during isomerization by observing changes in its vibrational frequencies. This has been instrumental in providing evidence for the "phantom" intermediate state.

These experiments have revealed that the photoisomerization of stilbene occurs on an ultrafast timescale, typically within picoseconds. The excited-state lifetime and the quantum yields for the formation of the cis and trans isomers are key observables that provide a stringent test for theoretical predictions.

Experimental Protocols: A Glimpse into the Lab

A typical pump-probe spectroscopy experiment to study stilbene isomerization involves the following steps:

Experimental_Workflow cluster_sample Sample Preparation cluster_excitation Excitation and Probing cluster_detection Signal Detection and Analysis prep_sample Prepare Stilbene Solution pump_pulse Excite with Femtosecond UV Pump Pulse prep_sample->pump_pulse delay_stage Introduce Time Delay pump_pulse->delay_stage probe_pulse Probe with Femtosecond Probe Pulse delay_stage->probe_pulse detector Detect Probe Signal (e.g., Spectrometer) probe_pulse->detector data_analysis Analyze Data vs. Time Delay detector->data_analysis extract_kinetics Extract Lifetimes and Dynamics data_analysis->extract_kinetics

A simplified workflow for a pump-probe spectroscopy experiment on stilbene.

Bridging the Gap: Comparing Theoretical Predictions and Experimental Observations

The synergy between theory and experiment has been pivotal in advancing our understanding of stilbene's bond rotation. Theoretical calculations provide a detailed mechanistic picture, while experimental results offer the ultimate benchmark for the accuracy of these models.

Quantitative Data Summary

The following tables summarize key quantitative data from both theoretical and experimental studies on stilbene isomerization.

Table 1: Excited State Lifetimes

IsomerSolventTheoretical Lifetime (ps)Experimental Lifetime (ps)
cis-StilbeneGas Phase~0.520~0.3 - 0.5
cis-StilbeneHexane-~1.3
trans-StilbeneGas Phase-~60-90
This compoundHexane-~70-100

Note: Theoretical lifetimes can vary depending on the computational method used.

Table 2: Quantum Yields for cis → trans Isomerization

SolventTheoretical Quantum YieldExperimental Quantum Yield
Gas Phase~0.44 - 0.52~0.35
Hexane-~0.35
Acetonitrile-~0.48

Note: Quantum yields can be influenced by solvent effects.

Table 3: Energy Barriers for Isomerization (S1 State)

Isomerization PathTheoretical Barrier (kcal/mol)Experimental Barrier (kcal/mol)
trans → twisted~1-3~3.5
cis → twistedNearly barrierlessNearly barrierless

Note: Experimental barriers are often inferred from temperature-dependent kinetic studies.

The Isomerization Pathway: A Visual Representation

The photoisomerization of stilbene can be visualized as a trajectory on the potential energy surfaces of the ground and excited states.

Stilbene_PES cluster_S1 S1 (Excited State) S0_trans This compound S1_trans Excited trans S0_trans->S1_trans Photoexcitation S0_cis cis-Stilbene S1_cis Excited cis S0_cis->S1_cis Photoexcitation S1_twisted Twisted Intermediate (Phantom State) S1_trans->S1_twisted Twisting S1_cis->S1_twisted Twisting S1_twisted->S0_trans Decay S1_twisted->S0_cis Decay

A schematic representation of the stilbene photoisomerization pathway.

Conclusion and Future Directions

The study of bond rotation in stilbene continues to be a vibrant area of research. While a general consensus on the qualitative picture of isomerization has been reached, quantitative agreement between different theoretical methods and experimental results can still be challenging. Future research will likely focus on:

  • Developing more accurate and efficient theoretical methods: This will enable the simulation of larger, more complex systems and provide more precise predictions of isomerization dynamics.

  • Probing the role of the solvent: The surrounding environment can significantly influence the isomerization process, and a deeper understanding of solvent effects is crucial.

  • Exploring the photochemistry of stilbene derivatives: Understanding how substituents affect the isomerization dynamics is essential for designing novel photoswitches and molecular machines.

By continuing to combine the power of theoretical modeling with cutting-edge experimental techniques, the scientific community will undoubtedly uncover even more secrets of stilbene's elegant and intricate dance of bond rotation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of trans-Stilbene via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. This method is particularly valuable for the stereoselective synthesis of alkenes, such as trans-stilbene, a key structural motif in various biologically active compounds and advanced materials. This document provides detailed protocols for the synthesis of this compound using the Wittig reaction, summarizing key data and outlining the experimental workflow.

The overall reaction involves the conversion of an aldehyde or ketone to an alkene.[1][2] In the synthesis of stilbene, a benzyltriphenylphosphonium salt is deprotonated to form the corresponding ylide, which then reacts with benzaldehyde.[1] The reaction proceeds through a cyclic intermediate known as an oxaphosphetane to yield the desired alkene and triphenylphosphine oxide.[3][4]

Key Factors Influencing Yield and Stereoselectivity

The success and stereochemical outcome of the Wittig reaction for stilbene synthesis are influenced by several factors:

  • Ylide Stability: The nature of the substituents on the ylide carbon affects its stability and reactivity. Stabilized ylides, typically bearing electron-withdrawing groups, are more stable and tend to favor the formation of the (E)-alkene (this compound). Non-stabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, can lead to mixtures of (E) and (Z) isomers, though conditions can be optimized for (E)-selectivity.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the stereoselectivity of the reaction. Salt-free conditions are often preferred to avoid the formation of betaine intermediates that can lead to a loss of stereoselectivity.

  • Steric Hindrance: The steric bulk of the reactants can influence the approach of the ylide to the carbonyl group, thereby affecting the geometry of the transition state and the final product ratio.

Data Presentation: Wittig Reaction for this compound Synthesis

The following table summarizes quantitative data from various reported protocols for the synthesis of this compound.

ReactantsBase/Solvent SystemReaction Time/TempYield (%)(E/Z) RatioReference
Benzyltriphenylphosphonium chloride, Benzaldehyde50% aq. NaOH / DichloromethaneReflux, 30-60 min~77%Mixture
Benzyl bromide, Benzaldehyde, A2, A3aDiphenylsilane / Toluene110 °C, 24 h82%95:5
Benzyl bromide, BenzaldehydeTriethylphosphite / THF, KOtBuN/A48-99%99:1
Chlorobenzaldehyde, (Carbethoxymethylene)triphenylphosphoraneN/A / DichloromethaneRoom Temp, 2 hN/AN/A

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Wittig reaction, followed by purification.

Protocol 1: Synthesis of Stilbene using Sodium Hydroxide

This protocol is adapted from procedures utilizing a strong base in a biphasic system.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Benzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Water (H₂O)

  • Saturated aqueous Sodium Bisulfite (NaHSO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 95% Ethanol

Procedure:

  • Reaction Setup: To a 50-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyltriphenylphosphonium chloride (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.

  • Ylide Formation and Reaction: While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide (125 mmol NaOH in 5 mL water) dropwise through the top of the condenser.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 10 mL of water and then 15 mL of saturated aqueous sodium bisulfite.

    • Continue washing with 10 mL portions of water until the aqueous wash is neutral to pH paper.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Evaporate the dichloromethane under reduced pressure.

    • Recrystallize the crude product from hot 95% ethanol (approximately 10-12 mL) to obtain pure (E)-stilbene as white crystals.

    • Cool the solution slowly to room temperature and then in an ice-water bath for 15-20 minutes to promote complete crystallization.

    • Collect the crystals by suction filtration and wash with a small amount of ice-cold 95% ethanol.

    • Allow the crystals to air dry.

  • Analysis: Characterize the final product by melting point determination, IR, and ¹H NMR spectroscopy. The initial product mixture can be analyzed by ¹H NMR to determine the ratio of (Z)- and (E)-stilbene.

Mandatory Visualizations

Experimental Workflow Diagram

Wittig_Reaction_Workflow Workflow for this compound Synthesis via Wittig Reaction cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Combine Benzyltriphenylphosphonium chloride and Benzaldehyde in Dichloromethane add_base Add 50% aq. NaOH dropwise with stirring reagents->add_base reflux Heat to gentle reflux (30-60 min) add_base->reflux cool Cool to Room Temperature reflux->cool extract Separate Organic Layer cool->extract wash Wash with H2O and aq. NaHSO3 extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from hot 95% Ethanol evaporate->recrystallize filter_dry Filter, Wash & Air Dry (E)-Stilbene recrystallize->filter_dry analyze Characterize Product (MP, IR, NMR) filter_dry->analyze

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Wittig_Mechanism Mechanism of the Wittig Reaction for Stilbene Synthesis cluster_ylide_formation Step 1: Ylide Formation cluster_cycloaddition Step 2: Cycloaddition cluster_elimination Step 3: Elimination cluster_isomerization Optional: Isomerization phosphonium Benzyltriphenylphosphonium Chloride ylide Phosphorus Ylide (Wittig Reagent) phosphonium->ylide Deprotonation base Base (e.g., NaOH) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane benzaldehyde Benzaldehyde benzaldehyde->oxaphosphetane [2+2] Cycloaddition stilbene Stilbene (E/Z mixture) oxaphosphetane->stilbene Fragmentation phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide trans_stilbene This compound stilbene->trans_stilbene Iodine/Light or Recrystallization

References

Application Notes and Protocols for the Photoisomerization of trans-Stilbene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and protocol for studying the photoisomerization of trans-stilbene to cis-stilbene. This reversible photochemical reaction is a fundamental process in organic photochemistry and serves as a model system for understanding light-induced molecular transformations, which has implications in the development of photoswitchable materials and photopharmacology.

Introduction

Stilbene and its derivatives are archetypal molecules for studying photoisomerization.[1] Upon absorption of ultraviolet (UV) light, this compound, the more thermodynamically stable isomer, can be converted to the cis isomer.[1][2] This process involves the excitation of the molecule from its ground electronic state (S₀) to an excited singlet state (S₁), where the rotational barrier around the central carbon-carbon double bond is significantly reduced, allowing for isomerization.[1][3] The reverse reaction, from cis to trans, can also be induced by light or heat. The photoisomerization process can be monitored using various analytical techniques, including UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC), as the two isomers exhibit distinct spectroscopic and chromatographic properties.

Experimental Protocols

Materials and Equipment

Chemicals:

  • This compound (≥95% purity)

  • HPLC-grade solvents (e.g., hexane, acetonitrile, or ethanol)

  • High-purity nitrogen gas

Equipment:

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Photoreactor or a collimated UV light source (e.g., mercury lamp with appropriate filters or a specific wavelength LED)

  • Quartz cuvettes with septum-equipped screw caps

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware (volumetric flasks, pipettes, etc.)

  • Syringes and needles for deoxygenation and sample injection

Solution Preparation
  • Stock Solution: Prepare a stock solution of this compound in a suitable HPLC-grade solvent (e.g., 1.0 mM in hexane).

  • Working Solution: From the stock solution, prepare a working solution in a quartz cuvette with a concentration that gives an initial absorbance maximum of approximately 0.8 to 1.2 AU. A typical concentration is in the range of 10-50 µM.

  • Deoxygenation: Seal the cuvette with a septum-equipped screw cap. Deoxygenate the solution by gently bubbling high-purity nitrogen gas through it for 15-20 minutes using a long needle for the gas inlet and a short needle for the outlet. Oxygen should be removed as it can quench the excited state of stilbene.

Photoirradiation Procedure
  • Initial Analysis: Before irradiation, record the initial UV-Vis absorption spectrum of the deoxygenated this compound solution (typically from 250 nm to 450 nm). If using HPLC for analysis, inject an initial aliquot to determine the retention time and peak area of the trans-isomer.

  • Irradiation: Place the sealed quartz cuvette containing the sample in the photoreactor or in front of the UV source. Ensure a constant temperature (e.g., 25 °C) and gentle stirring if possible.

  • Time Intervals: Irradiate the sample for defined time intervals (e.g., 30 seconds). After each interval, remove the cuvette and record the UV-Vis spectrum.

  • Photostationary State: Continue the irradiation until the UV-Vis spectrum no longer changes, indicating that the photostationary state (PSS) has been reached. This is a dynamic equilibrium where the rates of the forward (trans to cis) and reverse (cis to trans) photoisomerization reactions are equal.

Analysis of Isomerization

Using UV-Vis Spectroscopy: The conversion of this compound to cis-stilbene can be monitored by observing the changes in the absorption spectrum. This compound has a strong absorption peak at around 295-310 nm, while cis-stilbene has a weaker and slightly blue-shifted absorption. The formation of the cis-isomer is indicated by a decrease in the absorbance of the main this compound peak and the appearance of the characteristic spectrum of the cis-isomer.

Using HPLC: HPLC provides a more accurate quantification of the two isomers.

  • Method Development: Develop an HPLC method that effectively separates trans- and cis-stilbene. A C18 column with a mobile phase of acetonitrile and water is commonly used.

  • Quantification: Inject aliquots of the irradiated solution into the HPLC system at different time points. The relative concentrations of the trans and cis isomers can be determined from the integrated peak areas in the chromatogram.

Quantum Yield Determination

The quantum yield (Φ) of photoisomerization is a measure of the efficiency of the photochemical process. It is defined as the number of molecules that undergo a specific event (in this case, isomerization) divided by the number of photons absorbed by the reactant.

Methodology:

  • Actinometry: A chemical actinometer is used to measure the photon flux of the light source. Ferrioxalate is a common actinometer for UV radiation.

  • Sample Irradiation: Irradiate the this compound solution under the same conditions as the actinometer for a short period to ensure low conversion (typically <10%).

  • Analysis: Determine the number of cis-stilbene molecules formed using HPLC or calibrated UV-Vis spectroscopy.

  • Calculation: The quantum yield is calculated using the following formula: Φ = (moles of cis-stilbene formed) / (moles of photons absorbed)

Data Presentation

ParameterValueReference
Starting Material This compound
Solvent Hexane, Acetonitrile, or Ethanol
Concentration 10-50 µM
Irradiation Wavelength Typically around 313 nm or 366 nm
Irradiation Time Varied, e.g., in 30-second intervals
Analytical Techniques UV-Vis Spectroscopy, HPLC
This compound λmax ~295-310 nm
cis-Stilbene λmax ~280 nm
Quantum Yield (trans → cis) ~0.4-0.5 in non-viscous solvents

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis1 Initial Analysis cluster_reaction Photoisomerization cluster_analysis2 Monitoring & Analysis cluster_data Data Processing prep1 Prepare this compound solution (10-50 µM in HPLC-grade solvent) prep2 Transfer to quartz cuvette prep1->prep2 prep3 Deoxygenate with N2 gas (15-20 min) prep2->prep3 analysis1_uv Record initial UV-Vis spectrum prep3->analysis1_uv analysis1_hplc Inject initial aliquot into HPLC prep3->analysis1_hplc irradiate Irradiate with UV light (e.g., 313 nm) analysis1_uv->irradiate analysis1_hplc->irradiate analysis2_uv Record UV-Vis spectrum at time intervals irradiate->analysis2_uv After each interval analysis2_hplc Inject aliquots into HPLC at time intervals irradiate->analysis2_hplc After each interval pss Continue until Photostationary State (PSS) is reached analysis2_uv->pss analysis2_hplc->pss process_uv Analyze spectral changes pss->process_uv process_hplc Quantify isomer ratio pss->process_hplc qy Determine Quantum Yield process_hplc->qy Signaling_Pathway S0_trans This compound (S₀) S1_trans This compound (S₁) S0_trans->S1_trans UV Photon Absorption (hν) S1_trans->S0_trans Fluorescence Twisted_S1 Twisted Intermediate (S₁) S1_trans->Twisted_S1 Rotation around C=C bond Twisted_S1->S0_trans Decay S0_cis cis-Stilbene (S₀) Twisted_S1->S0_cis Decay

References

Application Notes: trans-Stilbene and Its Derivatives as Versatile Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

trans-Stilbene and its derivatives represent a significant class of fluorescent molecules utilized extensively in biomedical research and drug development.[1] Characterized by a core 1,2-diphenylethylene structure, these compounds possess unique photophysical properties, such as high fluorescence quantum yields and sensitivity to their microenvironment, which make them powerful tools for visualizing and understanding complex biological processes.[1] The fluorescence of stilbene derivatives is highly dependent on their molecular structure and the surrounding environment.[1] Their utility as fluorescent probes stems from their ability to exhibit changes in fluorescence intensity, lifetime, or emission wavelength upon interaction with specific analytes or changes in their local environment. This document provides a comprehensive overview of the applications, quantitative data, and experimental protocols for utilizing this compound-based fluorescent probes.

Key Applications

Detection of Amyloid Fibrils

A primary application of this compound derivatives is in the detection and characterization of amyloid fibrils, which are protein aggregates associated with various neurodegenerative diseases, such as Alzheimer's disease.[2]

  • Discrimination of Protein Conformations: Certain this compound-based probes can bind to both native and misfolded forms of proteins like transthyretin (TTR), a protein implicated in amyloidosis.[3] Notably, these probes can exhibit distinct fluorescence emission maxima when bound to the native versus the protofibrillar state of TTR, allowing for their spectral discrimination. For instance, two naphthyl-based this compound probes, (E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol and (E)-4-(2-(naphthalen-2-yl)vinyl)benzene-1,2-diol, show a difference of over 100 nm in their emission maxima upon binding to native and protofibrillar TTR. This sensitivity is often attributed to changes in the polarity of the probe's binding environment.

  • Targeting β-Amyloid Plaques: Stilbene derivatives have been functionalized to target β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. By coupling a stilbene moiety (the pharmacophore) with a strong fluorophore like a BODIPY dye, researchers have developed probes with strong fluorescence emission in the near-infrared range (665–680 nm) for targeting Aβ aggregates.

Cellular Imaging

The intrinsic fluorescence and cell permeability of stilbene derivatives make them suitable for live-cell imaging.

  • Organelle Targeting: By incorporating specific targeting moieties, stilbene derivatives can be designed to accumulate in particular cellular organelles, enabling their visualization.

  • Monitoring Apoptosis: this compound-based probes can be used to study programmed cell death (apoptosis). For example, probes targeted to mitochondria can monitor changes in mitochondrial membrane potential, an early indicator of the apoptotic cascade. Others can be designed to detect caspase activity, the key enzymes executing apoptosis.

  • "Turn-On" Fluorescence: Some stilbene derivatives are designed to be non-fluorescent or "dark" until they bind to and react with a specific target protein within the cell. For example, a stilbene active ester has been developed that selectively binds to transthyretin (TTR) in the secretory pathway of eukaryotic cells. It remains non-fluorescent until it undergoes a chemoselective reaction with a specific lysine residue on TTR, forming a brightly fluorescent conjugate. This "turn-on" mechanism minimizes background fluorescence, making it highly effective for cellular imaging.

Sensing of Metal Ions

This compound derivatives have been employed for the detection of trace metal ions in aqueous solutions.

  • Phosphorescence Quenching: A method has been developed using tablets made from stilbene intercalated into layered rare-earth hydroxides to detect lead (Pb²⁺) and copper (Cu²⁺) ions. The gradual "turn-off" of the stilbene's phosphorescence upon sorption of the metal ions correlates with the metal concentration, allowing for their quantification at trace levels.

Data Presentation: Photophysical and Binding Properties

The following tables summarize quantitative data for selected this compound derivatives.

Table 1: Photophysical Properties of this compound and Representative Derivatives

CompoundExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Solvent/EnvironmentReference
This compound290~3500.044Hexane
(E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol (SB-11)Not specified>100 nm shift upon bindingNot specifiedBound to Transthyretin
(E)-4-(2-(naphthalen-2-yl)vinyl)benzene-1,2-diol (SB-14)Not specified>100 nm shift upon bindingNot specifiedBound to Transthyretin
BODIPY-Stilbene Conjugate (11a)~650665Not specifiedNot specified
Pterostilbene-NBD Conjugate (1)Not specifiedNot specifiedNot specifiedNot specified

Table 2: Binding Affinities of this compound Derivatives to Target Proteins

ProbeTarget ProteinBinding Affinity (K_d or K_i)MethodReference
Naphthyl-based trans-stilbenesTransthyretin (TTR)Nanomolar to micromolar rangeFluorescence Spectroscopy
4-amino-4'-hydroxy substituted stilbenesAβ aggregates1–10 nM range (K_i)Not specified
Resveratrol (this compound analogue)Transthyretin (TTR)High affinityX-ray Crystallography

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent this compound Derivative via Wittig Reaction

This protocol provides a general method for synthesizing a this compound derivative, exemplified by the synthesis of 9-styrylanthracene.

Materials:

  • Benzyltriphenylphosphonium chloride

  • 9-Anthraldehyde

  • Dichloromethane (DCM)

  • 50% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate

Procedure:

  • Dissolve benzyltriphenylphosphonium chloride and 9-anthraldehyde in DCM in a round-bottom flask with a magnetic stirrer.

  • Slowly add 50% aqueous NaOH solution dropwise to the stirring mixture. The reaction is a phase-transfer catalysis, so vigorous stirring is essential.

  • Allow the reaction to stir at room temperature for 30 minutes. Monitor the reaction by observing a color change to bright orange.

  • Once complete, transfer the mixture to a separatory funnel. Separate the organic layer (DCM).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to isolate the pure this compound derivative.

Protocol 2: Fluorescence Spectroscopy for Protein Binding Analysis

This protocol describes a general procedure to characterize the binding of a this compound probe to a target protein.

Materials:

  • Stock solution of the fluorescent this compound probe in a suitable solvent (e.g., DMSO).

  • Purified target protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Fluorometer with excitation and emission monochromators.

  • Quartz cuvette.

Procedure:

  • Prepare a solution of the target protein at a fixed concentration in the buffer.

  • Set the fluorometer to the excitation wavelength of the this compound probe and scan a suitable emission range to record the baseline fluorescence of the protein solution.

  • Titrate the protein solution with small aliquots of the stilbene probe stock solution.

  • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum.

  • Correct the fluorescence intensity for dilution effects.

  • Plot the change in fluorescence intensity as a function of the probe concentration.

  • Analyze the resulting binding curve using an appropriate binding model (e.g., one-site binding) to determine the dissociation constant (K_d).

Protocol 3: Live-Cell Imaging with a Fluorescent Stilbene Probe

This protocol provides a general guideline for staining and imaging live cells. Optimization of probe concentration and incubation time is crucial for each specific probe and cell line.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips.

  • Fluorescent this compound probe stock solution (in DMSO).

  • Pre-warmed cell culture medium.

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

  • Remove the culture medium from the cells and wash once with PBS or HBSS.

  • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • After incubation, remove the staining solution and wash the cells two to three times with PBS or HBSS to remove excess probe.

  • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Immediately image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific stilbene derivative.

Visualizations

G cluster_synthesis Probe Synthesis cluster_application Application cluster_analysis Data Analysis Synthesis Chemical Synthesis (e.g., Wittig Reaction) Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Binding Binding to Target (e.g., Protein, Ion) Characterization->Binding Imaging Fluorescence Imaging (Microscopy) Binding->Imaging Spectroscopy Fluorescence Spectroscopy Binding->Spectroscopy Data Data Acquisition Imaging->Data Spectroscopy->Data Analysis Quantitative Analysis (Binding Affinity, Concentration) Data->Analysis

Caption: Experimental workflow for using a this compound fluorescent probe.

G ApoptoticStimulus Apoptotic Stimulus Mitochondria Mitochondria ApoptoticStimulus->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Probe Stilbene Probe (Mitochondrial Potential) Probe->Mitochondria Monitors ΔΨm CaspaseProbe Stilbene Probe (Caspase Activity) CaspaseProbe->Caspase3 Detects Activity

Caption: Apoptosis pathway showing sites for this compound probe intervention.

G Probe_Free Free Stilbene Probe (Non-fluorescent) Probe_Bound Probe-Target Complex (Non-fluorescent) Probe_Free->Probe_Bound + Target Target Target Protein (e.g., TTR) Reaction Chemoselective Reaction (e.g., Michael Addition) Probe_Bound->Reaction Probe_Covalent Covalent Conjugate (Highly Fluorescent) Reaction->Probe_Covalent Fluorescence 'ON'

Caption: Principle of a "turn-on" this compound probe upon covalent binding.

References

Application Note: High-Precision Measurement of trans-Stilbene Fluorescence Lifetime using Time-Correlated Single Photon Counting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Stilbene is a prototypical photoisomerizable molecule that serves as a fundamental model for understanding photochemical dynamics, including cis-trans isomerization, which is a key process in various chemical and biological systems. Its fluorescence lifetime is highly sensitive to the surrounding environment, making it an excellent probe for studying solvent effects and intermolecular interactions. Accurate determination of the fluorescence lifetime of this compound and its derivatives is crucial for applications in materials science, photochemistry, and drug development, where understanding molecular dynamics at the pico- to nanosecond timescale is paramount.

This application note provides a detailed protocol for measuring the fluorescence lifetime of this compound in various solvents using Time-Correlated Single Photon Counting (TCSPC). TCSPC is a highly sensitive technique that allows for the precise measurement of fluorescence decay kinetics with picosecond resolution.[1][2][3] This document outlines the theoretical principles, experimental setup, a step-by-step protocol for sample preparation and data acquisition, and a guide to data analysis.

Principles of Fluorescence and Fluorescence Lifetime

Fluorescence is a photophysical process where a molecule, after absorbing a photon and reaching an excited electronic state, returns to the ground state by emitting a photon. The process can be visualized using a Jablonski diagram, which illustrates the electronic and vibrational energy levels of a molecule and the transitions between them.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited State) S2 S₂ (Second Excited State) T1 T₁ (First Triplet State) S0_v0 S2_v1 S0_v0->S2_v1 Absorption S0_v1 S0_v2 S1_v0 S1_v0->S0_v1 Fluorescence T1_v1 S1_v0->T1_v1 Intersystem Crossing S1_v1 S1_v2 S1_v2->S1_v0 Vibrational Relaxation S2_v0 S2_v0->S1_v2 Internal Conversion S2_v1->S2_v0 Vibrational Relaxation T1_v0 T1_v0->S0_v2 Phosphorescence S0_label S₀ S1_label S₁ S2_label S₂ T1_label T₁ TCSPC_Workflow cluster_0 Instrumentation Laser Pulsed Laser Source Sample This compound Solution Laser->Sample Excitation Pulse TCSPC_Electronics TCSPC Electronics Laser->TCSPC_Electronics Start Signal (Sync) Detector Single Photon Detector (PMT/SPAD) Sample->Detector Fluorescence Photon Detector->TCSPC_Electronics Stop Signal Computer Computer & Software TCSPC_Electronics->Computer Time-to-Amplitude Conversion & Histogramming

References

Application Notes and Protocols: Trans-Stilbene in Photochemical Energy Conversion

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-Stilbene and its derivatives are archetypal photochromic molecules that undergo reversible trans-cis (or E/Z) isomerization upon exposure to light.[1][2] This photoisomerization is the foundation for their application in photochemical energy conversion, where light energy is captured and stored as chemical energy in the higher-energy cis-isomer.[3] The process involves the absorption of a photon, promoting the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).[4][5] In the S₁ state, the rotational barrier around the central double bond is significantly reduced, allowing for twisting to a perpendicular conformation from which it can decay to either the cis or trans ground state. This reversible process makes stilbenes promising candidates for developing molecular solar thermal (MOST) systems, photoswitchable materials, and optical data storage devices.

Core Principles of Photochemical Energy Conversion

The photochemical energy conversion process using this compound is based on the following key steps:

  • Energy Capture: The trans-isomer, which is the more thermodynamically stable form, absorbs a photon (typically in the UV region) and is promoted to an excited electronic state (S₁).

  • Isomerization: In the excited state, the molecule undergoes a conformational change, rotating around the central C=C bond to form the cis-isomer.

  • Energy Storage: The cis-isomer is sterically hindered and thus has a higher ground-state energy than the trans-isomer. This energy difference represents the stored solar energy.

  • Energy Release: The stored energy can be released as heat through thermal back-isomerization to the trans-form. This process can be triggered, for example, by a catalyst or by heating.

The efficiency of this process is determined by several factors, including the quantum yield of photoisomerization, the solar spectrum match, the energy storage density, and the half-life of the metastable cis-isomer.

Quantitative Data

The following tables summarize key quantitative data for this compound and its derivatives relevant to photochemical energy conversion.

Table 1: Photoisomerization Quantum Yields

CompoundSolventExcitation Wavelength (nm)Quantum Yield (Φt→c)Reference(s)
This compoundFluid Solution (Room Temp)~3130.27 - 0.48
trans-4-AcetylstilbeneVarious-≥ 0.3
trans-4-BenzoylstilbeneVarious-≥ 0.3
Stilbene Derivative (L)Acetonitrile312-

Table 2: Spectroscopic and Photophysical Properties

CompoundSolventλmax (abs, nm)λmax (flu, nm)Excited State LifetimeReference(s)
This compoundHeptane~295~350ps scale
trans-ResveratrolLiquid Solution--Partially dependent on solvent viscosity
Stilbene Derivative (L)Acetonitrile319 (trans), 254 (cis)--

Experimental Protocols

Protocol 1: Determination of Photoisomerization Quantum Yield

This protocol outlines a general method for determining the trans to cis photoisomerization quantum yield (Φt→c) using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). The protocol is adapted from a method for a stilbene derivative.

Materials:

  • This compound

  • HPLC-grade hexane (or other suitable solvent)

  • Quartz cuvette with a septum-equipped screw cap

  • High-purity nitrogen gas

  • UV-Vis spectrophotometer

  • HPLC system with a suitable column (e.g., C18)

  • Photoreactor or a collimated UV lamp with a specific wavelength filter (e.g., 313 nm)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in hexane (e.g., 1.0 mM).

    • From the stock solution, prepare a working solution in a quartz cuvette with a concentration that gives an absorbance maximum between 0.8 and 1.2 AU.

  • Deoxygenation:

    • Seal the cuvette and deoxygenate the solution by bubbling with high-purity nitrogen gas for 15-20 minutes. Oxygen can quench the excited state and should be removed.

  • Initial Analysis (t=0):

    • Record the initial UV-Vis absorption spectrum of the deoxygenated solution (e.g., from 250 nm to 450 nm).

    • Inject an aliquot of the initial solution into the HPLC system to determine the retention time and peak area for the trans-isomer.

  • Photoirradiation:

    • Place the sealed cuvette in the photoreactor at a constant temperature (e.g., 25 °C).

    • Irradiate the sample for a defined time interval (e.g., 30 seconds).

  • Monitoring the Isomerization:

    • After the irradiation interval, immediately record the UV-Vis spectrum of the solution.

    • Inject an aliquot of the irradiated solution into the HPLC to quantify the relative amounts of trans and cis isomers. The cis-isomer typically has a shorter retention time.

    • Repeat steps 4 and 5 for several time intervals to obtain a time course of the isomerization.

  • Calculation of Quantum Yield:

    • The photoisomerization quantum yield can be calculated using appropriate actinometry or by methods described in the literature.

Visualizations

Photochemical_Isomerization cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) trans_S0 This compound trans_S1 This compound trans_S0->trans_S1 Photon Absorption (hν) cis_S0 cis-Stilbene cis_S0->trans_S0 Thermal Relaxation (Δ) perp_S1 Perpendicular Intermediate trans_S1->perp_S1 Twisting perp_S1->trans_S0 Decay perp_S1->cis_S0 Decay

Caption: Photochemical isomerization pathway of this compound.

Experimental_Workflow start Start prep Prepare this compound Solution start->prep deox Deoxygenate Solution (N₂ Purge) prep->deox initial_analysis Initial Analysis (t=0) UV-Vis & HPLC deox->initial_analysis irradiate Photoirradiate (UV light, Δt) initial_analysis->irradiate monitor Monitor Isomerization UV-Vis & HPLC irradiate->monitor loop Repeat Irradiation & Monitoring monitor->loop loop->irradiate More time points calculate Calculate Quantum Yield loop->calculate Sufficient data end End calculate->end

Caption: Experimental workflow for photoisomerization studies.

References

Probing the Dance of Molecules: A Guide to Studying trans-Stilbene Excited States

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Unraveling the Ultrafast Dynamics of trans-Stilbene's Excited States

This compound, a seemingly simple aromatic hydrocarbon, has long served as a cornerstone for understanding the fundamental principles of photochemistry. Its photoisomerization from the trans to the cis form upon absorption of light is a classic example of a light-driven molecular transformation. The journey of the this compound molecule from its ground state to an electronically excited state and back is a complex and ultrafast dance of electrons and nuclei. Understanding these intricate dynamics is not only crucial for fundamental chemical physics but also holds implications for the design of photoswitchable drugs, molecular machines, and organic light-emitting diodes (OLEDs).

This application note provides a comprehensive overview of the state-of-the-art methodologies employed to investigate the excited states of this compound. We delve into both experimental and computational techniques, offering detailed protocols and data presentation to guide researchers in this fascinating field.

Experimental Methodologies

The study of this compound's excited states hinges on spectroscopic techniques capable of resolving events on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. These methods allow for the direct observation of the transient species and conformational changes that occur after the molecule absorbs a photon.

Ultrafast Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states.[1] A short "pump" laser pulse excites the this compound molecules to a higher electronic state. A second, delayed "probe" pulse then measures the absorption of this excited population. By varying the time delay between the pump and probe pulses, one can track the formation and decay of transient species.

Key Observables in a TA Experiment on this compound:

  • Ground-State Bleach (GSB): A negative signal resulting from the depletion of the ground-state population by the pump pulse.

  • Stimulated Emission (SE): A negative signal arising from the probe pulse stimulating the excited state to emit photons and return to the ground state.

  • Excited-State Absorption (ESA): A positive signal where the excited molecule absorbs the probe pulse to reach an even higher excited state.

The temporal evolution of these signals provides direct information about the lifetimes of the excited states and the kinetics of the photoisomerization process.[2]

Fluorescence Up-Conversion Spectroscopy

Fluorescence up-conversion is another ultrafast spectroscopic technique that is particularly sensitive to the emissive properties of the excited state.[3] It allows for the measurement of fluorescence decay with sub-picosecond time resolution. This is crucial for this compound, as its fluorescence lifetime is very short due to the competing isomerization process.

Time-Resolved Raman Spectroscopy

Time-resolved Raman spectroscopy provides structural information about the molecule in its excited state.[4][5] By analyzing the vibrational frequencies of the excited molecule at different time delays after photoexcitation, researchers can gain insights into the changes in bond lengths and angles that occur during the isomerization process.

Computational Methodologies

Computational chemistry plays a vital and complementary role in elucidating the excited-state dynamics of this compound. Theoretical calculations can provide a detailed picture of the potential energy surfaces that govern the molecule's behavior after light absorption.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is a widely used computational method for calculating the excitation energies and properties of excited states. It offers a good balance between computational cost and accuracy for many systems, including this compound. Researchers use TD-DFT to calculate vertical excitation energies, oscillator strengths (which relate to absorption intensity), and to map out the potential energy surfaces along the isomerization coordinate.

Multireference Methods (CASSCF and CASPT2)

For a more accurate description of the electronic structure of this compound, especially in regions where multiple electronic states are close in energy (like conical intersections), multireference methods such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are employed. These methods are computationally more demanding but provide a more reliable description of the complex electronic landscape of excited states.

Key Excited State Properties of this compound

The following table summarizes some of the key quantitative data obtained from experimental and computational studies on the excited states of this compound.

PropertyValueTechnique(s)Reference(s)
S₁ State Lifetime (in hexane) ~70 psTransient Absorption, Fluorescence Up-conversion
Fluorescence Quantum Yield ~0.04 - 0.05Fluorescence Spectroscopy
Isomerization Quantum Yield ~0.5Photochemical Studies
S₁ ← S₀ Absorption Maximum ~300-320 nmUV-Vis Spectroscopy
S₁ → S₀ Fluorescence Maximum ~340-360 nmFluorescence Spectroscopy
Energy Barrier to Isomerization ~3.5 kcal/molComputational (CASSCF)

Experimental Protocols

Protocol for Ultrafast Transient Absorption Spectroscopy
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., n-hexane) with an optical density of ~0.3-0.5 at the pump wavelength in a 1 mm path length cuvette.

  • Pump-Probe Setup:

    • Pump Pulse: Generate a femtosecond pump pulse at a wavelength that excites the S₁ ← S₀ transition of this compound (e.g., 317 nm).

    • Probe Pulse: Generate a broadband femtosecond probe pulse (white light continuum) covering the spectral range of interest (e.g., 330-700 nm).

    • Time Delay: Use a motorized delay stage to precisely control the time delay between the pump and probe pulses.

  • Data Acquisition:

    • Measure the change in absorbance of the probe pulse as a function of wavelength and time delay.

    • Correct for chirp in the white light continuum probe.

  • Data Analysis:

    • Construct a 2D map of ΔA (change in absorbance) versus wavelength and time.

    • Extract kinetic traces at specific wavelengths corresponding to GSB, SE, and ESA.

    • Fit the kinetic traces to exponential decay models to determine the lifetimes of the excited states.

Protocol for TD-DFT Calculations
  • Molecular Geometry: Obtain the ground-state geometry of this compound using a standard DFT method (e.g., B3LYP/6-31G(d)).

  • Excited State Calculation: Perform a TD-DFT calculation (e.g., TD-B3LYP/6-31+G(d,p)) to calculate the vertical excitation energies and oscillator strengths.

  • Potential Energy Surface Scan:

    • Define the reaction coordinate for isomerization (e.g., the dihedral angle of the central C=C bond).

    • Perform a series of constrained geometry optimizations at different values of the reaction coordinate in the first excited state (S₁) to map out the potential energy surface.

  • Analysis:

    • Identify the energy minimum on the S₁ surface and the transition state for isomerization.

    • Calculate the energy barrier for the trans → cis photoisomerization.

Visualizing the Process

Visual representations are invaluable for understanding the complex processes involved in the excited-state dynamics of this compound.

Jablonski Diagram

The Jablonski diagram illustrates the various photophysical processes that can occur after a molecule absorbs light.

Jablonski cluster_S0 S₀ (Singlet Ground State) cluster_S1 S₁ (First Excited Singlet State) cluster_T1 T₁ (First Excited Triplet State) S0 v=0 S0_v1 v=1 S1_v1 v=1 S0->S1_v1 Absorption S1 v=0 S1->S0 Isomerization (Non-radiative) S1->S0_v1 Fluorescence T1 v=0 S1->T1 Intersystem Crossing S1_v1->S1 Vibrational Relaxation T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating the photophysical pathways of this compound.

Experimental Workflow for Transient Absorption Spectroscopy

This diagram outlines the key steps in a transient absorption experiment.

TA_Workflow start Femtosecond Laser System beamsplitter Beam Splitter start->beamsplitter pump_path Pump Path (Frequency Doubling) beamsplitter->pump_path Pump Beam probe_path Probe Path (White Light Generation) beamsplitter->probe_path Probe Beam sample This compound Sample pump_path->sample delay_stage Optical Delay Stage probe_path->delay_stage delay_stage->sample detector Spectrometer/ Detector sample->detector data Data Acquisition & Analysis detector->data

Caption: Workflow for a typical transient absorption spectroscopy experiment.

Potential Energy Surface for Photoisomerization

This diagram illustrates the potential energy surfaces of the ground (S₀) and first excited (S₁) states of stilbene along the torsional angle of the central double bond.

PES E Energy S0_trans angle Torsional Angle (degrees) ninety 90° zero (trans) one_eighty 180° (cis) S0_TS S0_trans->S0_TS S₀ S1_trans S0_trans->S1_trans Excitation S0_cis S0_TS->S0_cis S₀ S1_TS S1_trans->S1_TS S₁ S1_TS->S0_TS Conical Intersection S1_cis S1_TS->S1_cis S₁

Caption: Potential energy surfaces for this compound photoisomerization.

By combining these advanced experimental and computational methodologies, researchers can continue to unravel the intricate details of this compound's excited-state dynamics, paving the way for new discoveries and applications in photochemistry and materials science.

References

Application Notes: Trans-Stilbene as a Molecular Rotor in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trans-stilbene and its derivatives are a class of photochromic molecules that have garnered significant interest as molecular rotors in materials science. Their utility stems from the viscosity-dependent nature of their non-radiative decay pathway, specifically the photoisomerization from the trans to the cis isomer upon photoexcitation. This process involves a significant intramolecular rotation around the central carbon-carbon double bond. In environments with high viscosity, this rotation is hindered, leading to a decrease in the non-radiative decay rate and a corresponding increase in fluorescence quantum yield and lifetime. This direct relationship between the local environment's viscosity and the molecule's photophysical properties makes this compound an excellent probe for characterizing microenvironments in various materials.

Principle of Operation

The functionality of this compound as a molecular rotor is rooted in its excited-state dynamics. Upon absorption of a photon, the this compound molecule is promoted to an excited singlet state (S₁). From this state, it can return to the ground state (S₀) via two primary pathways:

  • Radiative Decay: Emission of a photon (fluorescence).

  • Non-radiative Decay: Internal conversion to the ground state, primarily through torsional motion (rotation) around the ethylenic double bond to form the cis-isomer.

In low-viscosity environments, the rotational motion is facile, making the non-radiative pathway dominant and resulting in low fluorescence. Conversely, in high-viscosity media, the rotation is restricted, inhibiting the non-radiative decay channel. This leads to a higher probability of radiative decay, observed as an enhancement in fluorescence intensity and a longer fluorescence lifetime. The relationship between the fluorescence quantum yield (Φf) and viscosity (η) can be described by the Förster-Hoffmann equation:

log(Φf) = C + x log(η)

where C is a constant and x is a sensitivity parameter.

Key Applications in Materials Science

The unique photophysical properties of this compound-based molecular rotors have led to their application in several areas of materials science:

  • Viscosity Sensing: this compound derivatives are employed as fluorescent probes to measure the microviscosity of various media, including polymer solutions, gels, and biological membranes.[1][2][3] Their sensitivity allows for the characterization of local viscosity changes that are not accessible with bulk rheological measurements.

  • Polymer Science: These molecular rotors are used to monitor polymerization processes, study polymer chain dynamics, and determine the glass transition temperature of polymers.[4][5] By embedding this compound into a polymer matrix, changes in the material's free volume and local viscosity during physical aging or under stress can be investigated.

  • Material Integrity and Damage Detection: Changes in the fluorescence of embedded this compound probes can indicate variations in the local mechanical properties of a material, offering a method for non-destructive damage detection.

  • Biomolecular and Cellular Imaging: Functionalized this compound probes are utilized to map viscosity within living cells and to study protein aggregation and folding, as the local environment around these biomolecules affects the rotor's mobility.

Quantitative Data Presentation

The photophysical properties of this compound are highly dependent on its environment. The following tables summarize key quantitative data from the literature.

Table 1: Photophysical Properties of this compound in Various Solvents

SolventViscosity (cP at 298 K)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf, ps)
n-Hexane0.290.04490
Ethane--55
Propane--15
Ethanol1.07-14
Methylcyclohexane/isohexane (2:1)-0.05-
Glycerol9340.15-

Note: Fluorescence lifetimes can vary based on measurement conditions and specific literature sources.

Experimental Protocols

Protocol 1: Synthesis of a Simple this compound Derivative (Illustrative Example)

This protocol outlines a general procedure for synthesizing a this compound derivative, which can be adapted for specific target molecules. A common method is the Wittig reaction.

Materials:

  • Benzaldehyde (or a substituted benzaldehyde)

  • Benzyltriphenylphosphonium chloride

  • Sodium methoxide

  • Dichloromethane (DCM)

  • Methanol

  • Hexane

Procedure:

  • Ylide Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyltriphenylphosphonium chloride in anhydrous DCM.

  • Add a solution of sodium methoxide in methanol dropwise to the phosphonium salt solution with stirring. The formation of the ylide is indicated by a color change (typically to orange/red).

  • Wittig Reaction: To the ylide solution, add benzaldehyde (or its derivative) dropwise. Let the reaction stir at room temperature for several hours or until completion (monitored by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product will contain both cis and trans isomers. The trans isomer is typically the major product and can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel. The trans isomer is generally less soluble and will crystallize out first.

  • Characterization: Confirm the structure and purity of the this compound derivative using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Measurement of Viscosity using a this compound Molecular Rotor

This protocol describes how to determine the viscosity of a medium using a this compound-based molecular rotor and fluorescence spectroscopy.

Materials and Equipment:

  • This compound derivative (probe)

  • Solvents of known viscosities (for calibration)

  • Sample of unknown viscosity

  • Fluorometer capable of measuring fluorescence intensity and/or lifetime

  • Quartz cuvettes

Procedure:

  • Calibration Curve:

    • Prepare a series of solutions of the this compound probe at a constant, low concentration (to avoid aggregation) in solvents with a range of known viscosities (e.g., methanol-glycerol mixtures).

    • Measure the fluorescence intensity (or lifetime) of each solution. Excite the sample at its absorption maximum (λ_max,abs) and record the emission at its emission maximum (λ_max,em).

    • Plot the logarithm of the fluorescence quantum yield or lifetime against the logarithm of the viscosity to generate a calibration curve based on the Förster-Hoffmann equation.

  • Sample Measurement:

    • Dissolve the this compound probe in the sample of unknown viscosity at the same concentration used for the calibration.

    • Measure the fluorescence intensity (or lifetime) of the sample under the same experimental conditions as the calibration standards.

  • Viscosity Determination:

    • Using the measured fluorescence intensity (or lifetime) of the sample, interpolate the corresponding viscosity value from the calibration curve.

Visualizations

Photoexcitation_Pathway Photoexcitation and Relaxation Pathways of this compound S0_trans S₀ (trans) S1_trans S₁ (trans) S0_trans->S1_trans Absorption S1_trans->S0_trans Fluorescence (Radiative Decay) S0_perp S₀ (perpendicular) S1_trans->S0_perp Rotation (Non-radiative Decay) S0_perp->S0_trans Relaxation S0_cis S₀ (cis) S0_perp->S0_cis Relaxation

Caption: Photoexcitation and relaxation pathways of this compound.

Experimental_Workflow Experimental Workflow for Viscosity Measurement cluster_calibration Calibration cluster_sample Sample Analysis prep_standards Prepare Standards (Known Viscosities) measure_standards Measure Fluorescence prep_standards->measure_standards plot_calibration Plot log(Φf) vs log(η) measure_standards->plot_calibration determine_viscosity Determine Viscosity plot_calibration->determine_viscosity prep_sample Prepare Sample (Unknown Viscosity) measure_sample Measure Fluorescence prep_sample->measure_sample measure_sample->determine_viscosity

Caption: Workflow for viscosity measurement using a molecular rotor.

References

Troubleshooting & Optimization

Technical Support Center: Wittig Synthesis of trans-Stilbene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low yields in the Wittig synthesis of trans-stilbene. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield in the Wittig synthesis of this compound?

Low yields in the Wittig synthesis of this compound can arise from several factors throughout the experimental process. Key areas to investigate include:

  • Inefficient Ylide Formation: The initial deprotonation of the benzyltriphenylphosphonium salt to form the phosphorus ylide is a critical step. The choice and quality of the base, as well as the reaction conditions, significantly impact the efficiency of ylide generation.[1][2]

  • Ylide Instability: Non-stabilized ylides can be unstable and susceptible to decomposition, especially in the presence of moisture or atmospheric oxygen.[1] It is often recommended to generate the ylide in situ and use it immediately.[1][3]

  • Reaction Conditions: Several factors can influence the reaction's success, including temperature, reaction time, and proper mixing, especially in biphasic systems. Insufficient stirring in a two-phase reaction is a frequent cause of low yields.

  • Quality of Reagents: The purity of the benzaldehyde is crucial, as impurities like benzoic acid will be quenched by the ylide. Additionally, aldehydes can be labile and may oxidize or polymerize.

  • Side Reactions: The Wittig reaction can be accompanied by side reactions that consume starting materials or the desired product, thereby reducing the overall yield.

  • Product Purification: Difficulties in separating the this compound product from the triphenylphosphine oxide byproduct can lead to product loss during workup and purification.

Q2: How does the choice of base affect the yield of the Wittig reaction?

The selection of the base is critical for the efficient formation of the phosphonium ylide. For the synthesis of this compound, which typically involves a semi-stabilized ylide, common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium methoxide (NaOMe). In two-phase systems, concentrated sodium hydroxide (NaOH) is often employed. The strength and nature of the base can influence the reaction's stereoselectivity and yield. For instance, using a lithium base like n-BuLi can sometimes lead to a mixture of Z:E isomers due to the presence of lithium salts.

Q3: Can the stereochemistry of the stilbene product be controlled?

Yes, the stereochemical outcome of the Wittig reaction can be influenced by the stability of the ylide. Stabilized ylides, which have electron-withdrawing groups, generally favor the formation of the thermodynamically more stable (E)-alkene. Benzyl-derived ylides are considered semi-stabilized and often yield a mixture of E and Z isomers, with the E (trans) isomer typically being the major product. To enhance the formation of the this compound, allowing the reaction to reach thermodynamic equilibrium can be beneficial.

Q4: Are there alternative methods to the Wittig reaction for synthesizing this compound if yields remain low?

When the Wittig reaction consistently produces low yields, several alternative olefination methods can be employed:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is a widely used alternative that often provides higher yields of the (E)-alkene. The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig reagent. A significant advantage is that the phosphate byproduct is water-soluble, simplifying purification.

  • Julia-Kocienski Olefination: This method is another excellent alternative for synthesizing (E)-alkenes, particularly with sterically hindered systems.

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction can be used to form stilbenes from an aryl halide and styrene.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Ineffective Ylide Formation: The base may be old, inactive, or not strong enough.Use a fresh, high-quality strong base such as NaH, KOtBu, or NaHMDS. Ensure anhydrous conditions during ylide formation. A color change (often to deep red or orange) can indicate successful ylide formation.
Moisture or Oxygen Sensitivity: The ylide is highly reactive and can be quenched by water or air.Thoroughly dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Poor Quality Aldehyde: The benzaldehyde may be oxidized to benzoic acid or have polymerized.Use freshly distilled or a new bottle of benzaldehyde.
Mixture of cis and trans Isomers Kinetic vs. Thermodynamic Control: The reaction may not have reached thermodynamic equilibrium, favoring the formation of the cis (Z) isomer.Use a stabilized ylide if possible, as they tend to give the E-alkene. The Schlosser modification can be used with unstabilized ylides to favor the E-alkene. Isomerization of the product mixture using iodine and light can convert the cis to the trans isomer.
Difficulty in Purification Triphenylphosphine Oxide Byproduct: This byproduct can be difficult to separate from the stilbene product due to similar polarities.Column chromatography is often effective for separation. In some cases, selective precipitation or recrystallization can be used. The byproduct of the HWE reaction is water-soluble, making purification easier.
Low Yield in Biphasic System Poor Mixing: In a two-phase system (e.g., dichloromethane and aqueous NaOH), inadequate stirring prevents efficient reaction between the reagents in different phases.Use vigorous and efficient stirring to maximize the interfacial area between the two phases.

Experimental Protocols

General Protocol for Wittig Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent batches.

  • Ylide Formation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).

    • Add anhydrous solvent (e.g., THF or DCM).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base (e.g., NaH, KOtBu, or a 50% aqueous NaOH solution for biphasic systems) (1.0-1.2 equivalents) to the stirred suspension.

    • Stir the mixture at 0 °C for 1 hour, during which a color change should be observed, indicating ylide formation.

  • Reaction with Benzaldehyde:

    • Slowly add a solution of freshly distilled benzaldehyde (1.0 equivalent) in the same anhydrous solvent to the ylide solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours or overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by the slow addition of water or a saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from hot 95% ethanol) or flash column chromatography on silica gel to obtain pure this compound.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Wittig start Low Yield in Wittig Synthesis check_ylide Check Ylide Formation start->check_ylide check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_purification Assess Purification Step start->check_purification ylide_color Color Change Observed? check_ylide->ylide_color aldehyde_issue Use Freshly Distilled Aldehyde check_reagents->aldehyde_issue stirring_issue Increase Stirring Rate (for biphasic systems) check_conditions->stirring_issue temp_time_issue Optimize Temperature & Time check_conditions->temp_time_issue byproduct_issue Optimize Chromatography or Recrystallization check_purification->byproduct_issue ylide_color->check_reagents Yes base_issue Use Fresh/Stronger Base Ensure Anhydrous Conditions ylide_color->base_issue No alternative_reaction Consider Alternative Olefination (e.g., HWE Reaction) base_issue->alternative_reaction aldehyde_issue->alternative_reaction stirring_issue->alternative_reaction temp_time_issue->alternative_reaction byproduct_issue->alternative_reaction Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Alkene Formation phosphonium Benzyltriphenyl- phosphonium Chloride ylide Phosphonium Ylide (Wittig Reagent) phosphonium->ylide + Base base Base (e.g., NaOH) ylide_ref benzaldehyde Benzaldehyde oxaphosphetane Oxaphosphetane Intermediate betaine Betaine Intermediate (optional pathway) product This compound oxaphosphetane->product byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct ylide_ref->oxaphosphetane + Benzaldehyde

References

troubleshooting trans-stilbene solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with trans-stilbene.

Troubleshooting Guide

This guide addresses common problems encountered during the dissolution of this compound.

ProblemPotential CauseSuggested Solution
This compound does not dissolve or dissolves very slowly. Insufficient Temperature: this compound is a solid at room temperature and its solubility increases with temperature.Gently heat the solvent while stirring. Use a controlled heating method like a water bath or heating mantle. Be mindful of the solvent's boiling point and flashpoint.
Inadequate Agitation: The crystalline nature of this compound can lead to clumping, reducing the surface area exposed to the solvent.Use vigorous and continuous stirring or sonication to break up clumps and enhance dissolution.
Inappropriate Solvent: this compound is non-polar and follows the "like dissolves like" principle.Select a non-polar organic solvent. Refer to the solubility data table below for suitable options.
Precipitation occurs when an organic stock solution of this compound is added to an aqueous medium (e.g., cell culture media). Low Aqueous Solubility: this compound is practically insoluble in water. Adding a concentrated organic stock to an aqueous solution can cause it to precipitate out.Prepare a highly concentrated stock solution in a water-miscible organic solvent like DMSO. Add the stock solution to the aqueous medium dropwise while vortexing or stirring vigorously to ensure rapid dispersion. Keep the final concentration of the organic solvent in the aqueous medium to a minimum (typically <0.5% for cell culture) to avoid solvent toxicity and precipitation.[1]
Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the air, which can decrease the solubility of non-polar compounds like this compound over time, leading to precipitation in the stock solution itself.Use anhydrous, high-purity DMSO and store the stock solution in a tightly sealed container with desiccant. Prepare fresh stock solutions regularly.
Incomplete dissolution even with heating and stirring. Reached Solubility Limit: The concentration of this compound may be exceeding its solubility limit in the chosen solvent at that temperature.Reduce the concentration of this compound or use a larger volume of solvent. Consider using a co-solvent system.
Impure Compound or Solvent: Impurities can affect solubility.Ensure the this compound and the solvent are of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

A1: this compound is a non-polar compound and dissolves best in non-polar organic solvents. Good choices include benzene, ether, chloroform, toluene, and hexane.[2] It has very low solubility in water.[2] For biological applications, DMSO is a common choice for preparing concentrated stock solutions.[1]

Q2: How can I prepare a this compound solution for cell culture experiments?

A2: For cell culture applications, a common procedure is to first dissolve this compound in a minimal amount of sterile, high-purity DMSO to create a concentrated stock solution (e.g., 50 mM). This stock solution can then be serially diluted in DMSO to the desired intermediate concentrations. The final working concentration is achieved by adding a small volume of the DMSO stock directly to the cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (generally below 0.5%). It is crucial to add the stock solution to the medium with vigorous mixing to prevent precipitation.[1]

Q3: My this compound in DMSO stock solution shows crystals after storage. What should I do?

A3: Crystallization in a DMSO stock solution upon storage can be due to the hygroscopic nature of DMSO (absorbing water) or storage at low temperatures. Gently warm the solution (e.g., in a 37°C water bath) and vortex until the crystals redissolve. To prevent this, use anhydrous DMSO, store in a tightly sealed vial with desiccant, and avoid unnecessarily low storage temperatures where the compound might crash out.

Q4: Is heating required to dissolve this compound?

A4: Heating can significantly increase the solubility of this compound and speed up the dissolution process, especially when preparing solutions close to the saturation point. For example, in a bromination experiment, this compound is dissolved in glacial acetic acid by heating in a water bath.

Q5: Are there any safety precautions I should take when dissolving this compound?

A5: Yes. Many of the effective non-polar solvents for this compound are volatile and flammable. Always work in a well-ventilated fume hood and avoid open flames. When heating, use controlled methods like a heating mantle or a water bath. Always consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before starting your experiment.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility of this compound in various organic solvents at 25.0 °C.

SolventMole Fraction Solubility (X)
n-Hexane0.0195
n-Heptane0.0225
n-Octane0.0258
n-Nonane0.0298
n-Decane0.0343
n-Hexadecane0.0636
Cyclohexane0.0531
Methylcyclohexane0.0485
2,2,4-Trimethylpentane0.0148
tert-Butylcyclohexane0.0401
Benzene0.143
Toluene0.134
Chlorobenzene0.144
Carbon Tetrachloride0.141
1,2-Dichloroethane0.0807
Diethyl Ether0.0768
Tetrahydrofuran0.104
1,4-Dioxane0.0822
Acetonitrile0.0102
Methanol0.00199
Ethanol0.00331
1-Propanol0.00428
1-Butanol0.00557
1-Octanol0.0107
2-Propanol0.00287
2-Butanol0.00428
2-Methyl-1-propanol0.00358
Ethylene Glycol0.000375
Data sourced from Fletcher et al. (1997).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO for Cell Culture

Objective: To prepare a 50 mM stock solution of this compound in DMSO for use in cell-based assays.

Materials:

  • This compound (MW: 180.25 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 9.01 mg of this compound.

  • Transfer the weighed this compound to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, cell culture grade DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied.

  • Once fully dissolved, the 50 mM stock solution is ready for use. Store in small aliquots at -20°C in tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption.

Protocol 2: Dissolving this compound in an Organic Solvent for Chemical Synthesis

Objective: To prepare a solution of this compound in methylene chloride for an epoxidation reaction.

Materials:

  • This compound

  • Methylene chloride (CH₂Cl₂)

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

Methodology:

  • Place a magnetic stir bar into the reaction flask.

  • Weigh the required amount of this compound and add it to the flask.

  • Measure the appropriate volume of methylene chloride and add it to the flask containing the this compound.

  • Place the flask on a magnetic stirrer and stir the mixture at room temperature.

  • Continue stirring until all the this compound has dissolved, resulting in a clear solution. The solution is then ready for the subsequent steps of the chemical synthesis.

Visualizations

Troubleshooting Workflow for this compound Solubility Issues

G start Start: Dissolving this compound issue Does it dissolve completely? start->issue check_solvent Is the solvent appropriate (non-polar)? issue->check_solvent No success Success: this compound dissolved issue->success Yes select_solvent Select a suitable non-polar solvent (e.g., Toluene, Ether) check_solvent->select_solvent No increase_agitation Increase agitation (stirring/sonication) check_solvent->increase_agitation Yes select_solvent->issue increase_agitation->issue heat_solution Gently heat the solution increase_agitation->heat_solution Still not dissolving heat_solution->issue check_concentration Is concentration below solubility limit? heat_solution->check_concentration Still not dissolving reduce_concentration Reduce concentration or add more solvent check_concentration->reduce_concentration No precip_issue Precipitation in aqueous solution? check_concentration->precip_issue Yes reduce_concentration->issue failure Issue persists: Check purity of compound and solvent precip_issue->failure No use_dmso Use concentrated DMSO stock, add dropwise to stirred aqueous solution precip_issue->use_dmso Yes use_dmso->success G cluster_0 Environmental Stimuli cluster_1 Cellular Response cluster_2 Gene Regulation & Synthesis UV UV Radiation Receptors Membrane Receptors UV->Receptors Pathogen Pathogen Effectors Pathogen->Receptors Ca_influx Ca2+ Influx Receptors->Ca_influx Kinase_cascade Protein Kinase Cascades (MAPKs) Ca_influx->Kinase_cascade ROS ROS Production Ca_influx->ROS TF_activation Transcription Factor Activation Kinase_cascade->TF_activation ROS->TF_activation STS_genes Stilbene Synthase (STS) Gene Transcription TF_activation->STS_genes Stilbene_biosynthesis Stilbene Biosynthesis (e.g., Resveratrol) STS_genes->Stilbene_biosynthesis

References

Technical Support Center: Trans-Stilbene Photodegradation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the photodegradation of trans-stilbene in solution.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is photodegradation of this compound?

A1: this compound is a photosensitive molecule.[1] When a solution of this compound is exposed to light, particularly UV or fluorescent light, it absorbs energy and can undergo chemical transformations.[1][2] The primary process is photoisomerization, where the trans isomer converts to the cis isomer.[2][3] With prolonged exposure, especially to UV light, the cis isomer can undergo an intramolecular cyclization to form dihydrophenanthrene, which is then oxidized to phenanthrene.

Q2: What are the main factors that cause this compound to degrade in solution?

A2: The primary cause of degradation is exposure to light, including ambient fluorescent laboratory light and especially UV radiation. The process involves a trans to cis isomerization, which can be followed by further reactions. Other contributing factors include the choice of solvent, temperature, and the presence of oxygen, which is involved in the final oxidation step to phenanthrene.

Q3: How can I prevent the photodegradation of my this compound solutions?

A3: The most effective method is to protect the solution from light. This can be achieved by using amber vials or by wrapping standard glassware in aluminum foil. Solutions should be stored in a dark environment, preferably at low temperatures (e.g., -20°C), where they have been shown to be stable for at least two weeks.

Q4: Which solvents are recommended for this compound to enhance its stability?

A4: While this compound is susceptible to photodegradation in most common organic solvents, solvents with high viscosity, such as glycerol, can hinder the molecular motion required for isomerization and thus increase the fluorescence quantum yield, indicating reduced degradation. The choice of solvent can also influence the quantum yield of isomerization and the rate of subsequent reactions. For storage, the key is light protection rather than solvent choice alone.

Q5: What are the typical degradation products I should look for?

A5: The initial and most common degradation product is cis-stilbene. Upon further irradiation, especially with UV light, you may also detect phenanthrene. In some cases, particularly on silica gel surfaces, photodimers and small amounts of benzaldehyde (from an oxidation mechanism) may also form.

Section 2: Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of this compound concentration in my sample. The solution is being exposed to ambient laboratory light (e.g., fluorescent lights in a lab hood).Immediately protect the solution from all light sources. Use amber glassware or wrap containers in aluminum foil. Prepare samples in a dimly lit area if possible.
Appearance of a new peak in HPLC/UV-Vis analysis after sample preparation. Photoisomerization from trans to cis-stilbene has occurred. The cis isomer often has a different retention time and UV absorption spectrum.Confirm the identity of the new peak using a cis-stilbene standard or by LC-MS. To prevent this, handle all solutions with light protection from the moment of preparation.
My solution changes color or shows unexpected fluorescence. This could indicate the formation of phenanthrene derivatives, which can occur after prolonged UV exposure and subsequent oxidation of the cis isomer.Minimize UV exposure during experiments. If UV irradiation is necessary, use the shortest possible exposure time. Consider deoxygenating the solvent to slow the final oxidation step to phenanthrene.
Inconsistent results between experimental runs. Varying levels of light exposure between samples are leading to different degrees of degradation.Standardize all sample handling and storage procedures to ensure consistent and minimal light exposure for all samples. Always store stock solutions and intermediates in the dark at -20°C.

Section 3: Key Reaction Pathways and Workflows

The primary mechanism of photodegradation begins with the isomerization from the trans to the cis form, which can then cyclize.

G trans This compound excited Excited Singlet State (S1) trans->excited Light (hν) (UV, Fluorescent) cis cis-Stilbene excited->cis Isomerization dhp Dihydrophenanthrene (Intermediate) cis->dhp Light (hν) Intramolecular Cyclization phen Phenanthrene (Final Product) dhp->phen Oxidation (-2H)

Caption: Photodegradation pathway of this compound in solution.

A standardized workflow is critical for ensuring the stability of this compound during experimental analysis.

G prep 1. Solution Preparation (Use amber vials or foil-wrapped flasks) storage 2. Storage (Store at -20°C in complete darkness) prep->storage sampling 3. Sample Handling (Work in dim light, minimize exposure time) storage->sampling analysis 4. Analysis (e.g., HPLC, UV-Vis) (Use light-protected autosampler vials if possible) sampling->analysis data 5. Data Interpretation (Monitor for cis-stilbene and phenanthrene peaks) analysis->data

References

Navigating the Synthesis of trans-Stilbene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of trans-stilbene is a critical process in the creation of various valuable compounds. However, scaling up this synthesis from the lab bench to industrial production can present a host of challenges. This technical support center provides troubleshooting guidance and answers to frequently asked questions to navigate the complexities of this compound synthesis, ensuring efficiency, high yield, and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound - Inefficient reaction conditions (temperature, time, solvent).- Catalyst deactivation or insufficient loading (Heck reaction).- Poor quality of reagents.- Incomplete reaction.- Side reactions leading to byproduct formation.- Optimize reaction parameters by systematically varying temperature, reaction time, and solvent.- For Heck reactions, ensure the use of an appropriate phosphine ligand and consider using a higher catalyst loading.[1]- Use freshly purified reagents and ensure they are anhydrous where necessary.- Monitor the reaction progress using techniques like TLC or GC to ensure completion.- Adjust reaction conditions to minimize side reactions; for instance, in the Wittig reaction, the choice of base and solvent can influence the stereoselectivity.[2]
Formation of cis-Stilbene Isomer - Non-stereoselective reaction conditions.- Isomerization of the trans-product to the cis-isomer, which can be promoted by light.[2][3]- The Wittig reaction can be optimized for trans-selectivity by using non-stabilized ylides in aprotic solvents.[2]- The Horner-Wadsworth-Emmons reaction is known to favor the formation of the (E)-alkene.- The Heck reaction generally yields the trans product with high selectivity.- Protect the reaction mixture from light to prevent photoisomerization.
Difficult Purification of this compound - Presence of unreacted starting materials.- Formation of byproducts with similar polarity to this compound.- In the Wittig reaction, removal of triphenylphosphine oxide can be challenging.- Utilize column chromatography with an appropriate solvent system to separate the product from impurities.- Recrystallization from a suitable solvent, such as ethanol, can effectively purify the product.- For the Wittig reaction, triphenylphosphine oxide can be removed by precipitation or by converting it to a water-soluble derivative.
Inconsistent Reaction Outcomes - Variability in reagent quality.- Sensitivity to air or moisture.- Inconsistent heating or stirring.- Standardize the source and purity of all reagents.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) when using air- or moisture-sensitive reagents.- Ensure uniform heating and vigorous stirring, especially in heterogeneous reaction mixtures, to promote consistent reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for the large-scale synthesis of this compound?

A1: The choice of synthetic route for large-scale production depends on several factors including cost, availability of starting materials, desired purity, and environmental impact. The Heck reaction is attractive due to its high stereoselectivity for the trans-isomer and tolerance of a wide variety of functional groups. The Wittig reaction is also widely used, though the formation of stoichiometric amounts of triphenylphosphine oxide as a byproduct can be a drawback on an industrial scale.

Q2: How can I improve the stereoselectivity of the Wittig reaction to favor the trans-isomer?

A2: To favor the formation of this compound in a Wittig reaction, it is generally recommended to use a non-stabilized ylide in an aprotic solvent. The use of lithium-based reagents can also promote the formation of the trans-isomer. An "on water" Wittig reaction has also been shown to almost completely selectively generate the this compound product.

Q3: What are the common byproducts in the Heck reaction for this compound synthesis, and how can they be minimized?

A3: In the Heck reaction, a potential byproduct is the formation of a 1,1-diarylethylene regioisomer. The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity. Bulky electron-donating phosphine ligands are often required for less reactive aryl halides to minimize side reactions.

Q4: Are there any "green" synthesis methods for this compound?

A4: Yes, research is ongoing to develop more environmentally friendly methods. This includes the use of water as a solvent, developing catalyst systems that can be recycled, and exploring solvent-free reaction conditions. For instance, a palladium-catalyzed reaction in an aqueous medium offers a greener alternative.

Q5: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction?

A5: Triphenylphosphine oxide can be challenging to remove due to its polarity. Several methods can be employed:

  • Crystallization: If the desired alkene is nonpolar, triphenylphosphine oxide can often be removed by crystallization from a nonpolar solvent.

  • Chromatography: Column chromatography is a reliable method for separation.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated by adding a suitable solvent.

  • Conversion to a soluble salt: The oxide can be converted to a water-soluble salt by reaction with a strong acid, allowing for extraction into an aqueous phase.

Comparison of Key Synthetic Routes

Synthetic Route Typical Yield (%) Stereoselectivity Key Advantages Common Challenges
Wittig Reaction 9-75%Variable, can be tuned for cis or transVersatile, well-establishedStoichiometric phosphine oxide byproduct, potential for low stereoselectivity
Heck Reaction 79-97%High for trans-isomerHigh stereoselectivity, good functional group tolerancePalladium catalyst can be expensive, requires optimization of ligands and bases
Perkin Reaction 48-49% (for carboxylic acid-substituted stilbenes)Generally favors transUses readily available starting materialsCan require harsh reaction conditions, may not be suitable for all substituted stilbenes
McMurry Coupling VariesCan produce a mixture of isomersUseful for synthesizing symmetrical alkenesRequires the use of low-valent titanium reagents which can be sensitive

Experimental Protocols

Wittig Reaction for this compound Synthesis

This protocol is a general guideline and may require optimization.

  • Ylide Preparation: In a round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous tetrahydrofuran (THF).

  • Cool the suspension in an ice bath and add a strong base, such as n-butyllithium, dropwise. The formation of the orange-red ylide indicates a successful reaction.

  • Reaction with Benzaldehyde: To the ylide solution, add a solution of benzaldehyde in THF dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent like diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from ethanol to obtain pure this compound.

Heck Reaction for this compound Synthesis

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a reaction vessel, combine iodobenzene, styrene, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent such as dimethylformamide (DMF).

  • Reaction Execution: Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 120°C.

  • Monitor the reaction progress by TLC or GC until the starting materials are consumed.

  • Workup and Purification: Cool the reaction mixture and filter to remove any solids.

  • Dilute the filtrate with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography to yield pure this compound.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Reaction Conditions (Time, Temperature) incomplete->optimize_conditions Yes check_reagents Check Reagent Quality incomplete->check_reagents No end Improved Yield optimize_conditions->end poor_reagents Poor Reagent Quality check_reagents->poor_reagents purify_reagents Purify/Replace Reagents poor_reagents->purify_reagents Yes check_catalyst Check Catalyst Activity (Heck Reaction) poor_reagents->check_catalyst No purify_reagents->end inactive_catalyst Inactive Catalyst check_catalyst->inactive_catalyst replace_catalyst Use Fresh Catalyst/ Increase Loading inactive_catalyst->replace_catalyst Yes side_reactions Investigate Side Reactions inactive_catalyst->side_reactions No replace_catalyst->end adjust_conditions Adjust Conditions to Minimize Byproducts side_reactions->adjust_conditions adjust_conditions->end

Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.

General Synthetic Workflow

synthetic_workflow start Select Synthetic Route reagents Prepare & Purify Reagents start->reagents reaction Perform Chemical Reaction (e.g., Wittig, Heck) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup purification Purification (Recrystallization, Chromatography) workup->purification characterization Characterize Product (NMR, MS, m.p.) purification->characterization final_product Pure this compound characterization->final_product

Caption: A generalized workflow for the chemical synthesis of this compound.

References

Technical Support Center: Optimizing trans-Stilbene Photoisomerization Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for trans-stilbene photoisomerization. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency of your photochemical experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the photoisomerization of this compound in a question-and-answer format, offering potential causes and actionable solutions.

Q1: My trans to cis isomerization is slow or the conversion is incomplete. What are the likely causes?

A1: Several factors can impede the efficiency of the trans → cis photoisomerization. Consider the following:

  • Inappropriate Irradiation Wavelength: The selected wavelength may not be optimal for exciting the trans-isomer.

    • Solution: Verify the λmax of this compound in your specific solvent using a UV-Vis spectrophotometer. The optimal irradiation wavelength is typically at or near the λmax of the trans-isomer's π-π* absorption band to maximize photon absorption by the starting material.[1]

  • Low Light Intensity: Insufficient photon flux will lead to a slow reaction rate.

    • Solution: Increase the intensity of your light source. However, be cautious as excessively high intensity can promote photodegradation or other side reactions.

  • Suboptimal Solvent Choice: The solvent's polarity and viscosity significantly influence the photoisomerization quantum yield.

    • Solution: Non-polar solvents generally favor the photoisomerization of stilbene. Highly viscous solvents can physically hinder the necessary conformational changes for isomerization, thereby reducing the reaction rate.[1][2] Experiment with a range of solvents with varying polarities and viscosities to find the optimal conditions for your specific setup.

  • Presence of Quenchers: Dissolved oxygen is a common quencher of the excited state of stilbene, which will decrease the isomerization efficiency.

    • Solution: Degas your solvent before irradiation. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solution for 15-20 minutes.[1]

  • High Concentration: At high concentrations, this compound can form aggregates, which may alter its photochemical properties and lower the quantum yield. Intermolecular reactions, such as photodimerization, also become more probable.

    • Solution: Work with dilute solutions. A concentration that gives a maximum absorbance between 0.5 and 1.0 is generally recommended for spectroscopic monitoring.

Q2: I am observing the formation of an unexpected byproduct. What is it and how can I prevent it?

A2: A frequent side reaction in stilbene photoisomerization is the photocyclization of the cis-isomer to form dihydrophenanthrene (DHP), which can then be oxidized to phenanthrene, especially in the presence of an oxidizing agent.[1] This process is often irreversible and can significantly reduce the yield of cis-stilbene.

  • Minimizing Photocyclization:

    • Limit Irradiation Time: Avoid prolonged exposure to the light source. Monitor the reaction progress and stop the irradiation once the desired photostationary state (PSS) is reached.

    • Work in an Inert Atmosphere: The oxidation of DHP to phenanthrene often involves oxygen. Conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of the phenanthrene byproduct.

    • Use of Specific Oxidizing Agents: Interestingly, certain oxidizing agents like TEMPO have been shown to be more effective at promoting the desired photocyclization to phenanthrene while reducing undesired [2+2] cycloadditions, as compared to iodine, which can promote isomerization back to the (E)-stilbene.

Q3: The cis/trans ratio at the photostationary state (PSS) is not what I expected. How can I manipulate it?

A3: The composition of the PSS is dependent on the ratio of the forward (trans → cis) and reverse (cis → trans) photoreaction rates. This ratio is determined by the extinction coefficients of both isomers at the irradiation wavelength and their respective quantum yields.

  • Wavelength Selection: The PSS can be shifted by changing the irradiation wavelength. To enrich the PSS with the cis-isomer, choose a wavelength where the trans-isomer has a high extinction coefficient and the cis-isomer has a low extinction coefficient. Conversely, to favor the trans-isomer, irradiate at a wavelength where the cis-isomer absorbs more strongly.

  • Use of Sensitizers: Triplet sensitizers can be employed to populate the triplet excited state, which may lead to a different cis/trans ratio at the PSS compared to direct irradiation.

Q4: How does temperature affect the photoisomerization efficiency?

A4: Temperature can have a notable effect on the quantum yield of photoisomerization. For this compound, lowering the temperature generally leads to a decrease in the trans → cis isomerization quantum yield. This is because at lower temperatures, competing deactivation pathways, such as fluorescence, can become more efficient. Conversely, increasing the temperature can make the non-radiative decay through the rotation of the double bond more favorable, thus enhancing isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the quantum yield of photoisomerization and why is it important?

A1: The photoisomerization quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules that undergo isomerization divided by the number of photons absorbed by the reactant. A higher quantum yield indicates a more efficient process. It is a critical parameter for optimizing reaction conditions and for applications where efficient photoswitching is desired.

Q2: What is a photostationary state (PSS)?

A2: A photostationary state is a dynamic equilibrium reached under continuous irradiation where the rate of the forward photoisomerization (trans → cis) equals the rate of the reverse photoisomerization (cis → trans). The composition of the isomeric mixture at the PSS is dependent on the experimental conditions, primarily the irradiation wavelength.

Q3: How can I monitor the progress of the photoisomerization reaction?

A3: The progress of the reaction can be monitored using various analytical techniques:

  • UV-Vis Spectroscopy: The trans and cis isomers of stilbene have distinct absorption spectra. By monitoring the changes in the absorbance at a specific wavelength (e.g., the λmax of the trans-isomer), the conversion can be followed over time.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying the trans and cis isomers. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. The two isomers will have different retention times, allowing for their accurate quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the ratio of the two isomers in the reaction mixture. The vinylic protons of the trans and cis isomers have characteristic chemical shifts and coupling constants, which allows for their distinct identification and integration.

Q4: Can I use any solvent for photoisomerization?

A4: While photoisomerization can occur in a variety of solvents, the choice of solvent is crucial for optimizing the efficiency. As mentioned in the troubleshooting guide, solvent polarity and viscosity play a significant role. It is recommended to use high-purity, photochemically inert solvents to avoid any unwanted side reactions.

Data Presentation

The efficiency of this compound photoisomerization is highly dependent on the experimental conditions. The following tables summarize key quantitative data to aid in the design and optimization of your experiments.

Table 1: Photoisomerization Quantum Yield of this compound in Various Solvents at Room Temperature

SolventPolarity IndexViscosity (cP at 20°C)Quantum Yield (Φt→c)
n-Hexane0.10.31~0.4 - 0.5
Cyclohexane0.20.98~0.4
Toluene2.40.59~0.5
Dichloromethane3.10.44-
Acetonitrile5.80.37~0.4 - 0.5
Ethanol4.31.20-
Methanol5.10.60-
Glycerol-1412~0.02 (at 25°C)

Note: The quantum yields can vary depending on the specific experimental setup, including the excitation wavelength and method of determination. The data presented here is a compilation from various sources for comparative purposes.

Table 2: Temperature Dependence of Fluorescence and trans → cis Isomerization Quantum Yields of this compound in Glycerol

Temperature (°C)Fluorescence Quantum Yield (Φf)Isomerization Quantum Yield (Φt→c)
650.0120.05
450.0210.03
250.0460.02
50.110.01
-150.28< 0.01
-250.43< 0.01

Data adapted from a study on the separation of viscosity and temperature effects on stilbene photoisomerization.

Experimental Protocols

Protocol 1: Monitoring this compound Photoisomerization using UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or cyclohexane) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance of approximately 0.8-1.0 at the λmax of the trans-isomer.

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution.

  • Irradiation: Irradiate the sample with a light source at a wavelength close to the λmax of the trans-isomer. Use a magnetic stirrer to ensure homogeneity if the irradiation period is long.

  • Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at the λmax of the trans-isomer as a function of irradiation time to monitor the progress of the isomerization. The reaction has reached the photostationary state when the absorbance no longer changes with further irradiation.

Protocol 2: Quantification of trans and cis Isomers using HPLC

  • HPLC Method Development:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water is commonly used. The exact ratio should be optimized to achieve good separation between the trans and cis peaks.

    • Detection: Use a UV detector set at a wavelength where both isomers have significant absorbance (e.g., 280 nm).

  • Sample Preparation: Prepare a standard solution of this compound of known concentration. Prepare the reaction mixture by dissolving this compound in the chosen solvent for photoisomerization.

  • Irradiation: Irradiate the reaction mixture as described in Protocol 1. Take aliquots at different time points.

  • HPLC Analysis: Inject the initial solution and the aliquots taken during irradiation into the HPLC system.

  • Data Analysis: Identify the peaks corresponding to the trans and cis isomers based on their retention times (the cis-isomer typically has a shorter retention time). Integrate the peak areas to determine the relative concentrations of the two isomers at each time point. A calibration curve can be constructed using standards of known concentrations for accurate quantification.

Visualizations

The following diagrams illustrate key workflows and concepts in this compound photoisomerization.

G cluster_prep Sample Preparation cluster_irrad Irradiation & Monitoring cluster_analysis Analysis cluster_output Output prep1 Dissolve this compound in chosen solvent prep2 Adjust concentration (Abs ~0.8-1.0) prep1->prep2 prep3 Degas solution with inert gas (N2 or Ar) prep2->prep3 irrad1 Irradiate at λmax of trans-isomer prep3->irrad1 monitor1 Take aliquots at time intervals irrad1->monitor1 analysis1 UV-Vis Spectroscopy monitor1->analysis1 analysis2 HPLC Analysis monitor1->analysis2 analysis3 NMR Spectroscopy monitor1->analysis3 output1 Determine isomer ratio analysis1->output1 analysis2->output1 analysis3->output1 output2 Calculate quantum yield output1->output2

Caption: Experimental workflow for a typical this compound photoisomerization experiment.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Isomerization Efficiency cause1 Incorrect Wavelength start->cause1 cause2 Low Light Intensity start->cause2 cause3 Suboptimal Solvent start->cause3 cause4 Presence of Quenchers (e.g., O2) start->cause4 cause5 High Concentration start->cause5 sol1 Irradiate at λmax of trans-isomer cause1->sol1 sol2 Increase light intensity (with caution) cause2->sol2 sol3 Screen different solvents cause3->sol3 sol4 Degas solvent cause4->sol4 sol5 Use dilute solutions cause5->sol5

Caption: Troubleshooting logic for low photoisomerization efficiency.

G cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_side Side Reaction trans_S0 This compound trans_S1 This compound trans_S0->trans_S1 hν (absorption) cis_S0 cis-Stilbene cis_S1 cis-Stilbene* cis_S0->cis_S1 hν (absorption) trans_S1->trans_S0 Fluorescence perp_S1 Perpendicular Intermediate trans_S1->perp_S1 Twisting perp_S1->trans_S0 perp_S1->cis_S0 Decay cis_S1->perp_S1 Twisting dhp Dihydrophenanthrene cis_S1->dhp Photocyclization phen Phenanthrene dhp->phen Oxidation

Caption: Simplified Jablonski diagram for this compound photoisomerization and side reaction.

References

Technical Support Center: Synthesis of trans-Stilbene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of trans-stilbene.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound using the Wittig, Heck, and McMurry reactions.

Wittig Reaction

Issue: Low yield of this compound and/or significant formation of cis-stilbene.

  • Root Cause: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphorus ylide. Non-stabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, tend to give a mixture of cis- and trans-alkenes, often favoring the cis-isomer under kinetic control.[1][2] The presence of lithium salts can also negatively impact the reaction.[3] Low yields can also result from incomplete reaction or side reactions of the ylide.[4]

  • Solutions:

    • Choice of Base and Solvent: For non-stabilized ylides, using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF can improve the yield of the desired alkene.[3] Salt-free conditions are known to enhance Z-selectivity for non-stabilized ylides.

    • Isomerization: If a mixture of isomers is obtained, the cis-stilbene can be isomerized to the more stable this compound. A common method is photochemical isomerization using a light source or iodine-catalyzed isomerization.

    • Horner-Wadsworth-Emmons (HWE) Reaction: As an alternative, the HWE reaction, which utilizes a phosphonate-stabilized carbanion, is often more effective for producing the E-alkene with high selectivity.

Issue: Difficulty in removing triphenylphosphine oxide byproduct.

  • Root Cause: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to separate from the desired stilbene product due to similar solubility profiles.

  • Solutions:

    • Crystallization: Triphenylphosphine oxide is poorly soluble in non-polar solvents like hexane or diethyl ether. Adding these solvents to the crude product mixture can cause the triphenylphosphine oxide to precipitate, allowing for its removal by filtration.

    • Chromatography: Column chromatography is a reliable method for separating stilbene from triphenylphosphine oxide. A silica gel column with a non-polar eluent can be effective.

    • Chemical Conversion: Triphenylphosphine oxide can be converted into an insoluble salt. For example, reaction with zinc chloride in ethanol forms an insoluble complex that can be filtered off.

Heck Reaction

Issue: Formation of 1,1-diarylethylene regioisomer.

  • Root Cause: In the Heck reaction of aryl halides with styrene, the formation of the 1,1-diarylethylene regioisomer can occur, sometimes in significant amounts (up to 20%).

  • Solutions:

    • Ligand Choice: The choice of phosphine ligand can influence the regioselectivity of the reaction. Bulky, electron-rich ligands can help to favor the formation of the trans-1,2-disubstituted product.

    • Reaction Conditions: Optimizing the temperature, solvent, and base can also help to minimize the formation of the 1,1-disubstituted byproduct.

Issue: Low reaction yield or catalyst deactivation.

  • Root Cause: The palladium catalyst can deactivate through aggregation to form palladium black or through other side reactions. Incomplete reaction can also be due to the low reactivity of the aryl halide.

  • Solutions:

    • Catalyst System: Using pre-formed Pd(0) catalysts or employing bulky, electron-rich phosphine ligands can improve catalyst stability and activity.

    • Jeffery Conditions: The addition of a tetraalkylammonium salt, such as tetrabutylammonium chloride (n-Bu₄Cl), can stabilize the palladium catalyst and allow for milder reaction conditions.

    • Base and Solvent: Ensure the use of an appropriate base to efficiently regenerate the Pd(0) catalyst. The choice of a high-boiling, polar aprotic solvent like DMF or NMP is often necessary.

McMurry Reaction

Issue: Low yield of the desired stilbene.

  • Root Cause: The McMurry reaction is sensitive to the reaction conditions, including the quality of the low-valent titanium reagent.

  • Solutions:

    • Preparation of Low-Valent Titanium: The active low-valent titanium species is typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like LiAlH₄, zinc, or magnesium. Ensuring the anhydrous and oxygen-free conditions during its preparation is crucial for high reactivity.

    • Reaction Temperature: The reaction is often performed at reflux in an etheral solvent like THF.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Wittig synthesis of this compound?

A1: The most common side product is the cis-stilbene isomer. The ratio of trans to cis isomers depends on the stability of the ylide and the reaction conditions. Additionally, triphenylphosphine oxide is a significant byproduct that must be removed during purification.

Q2: How can I increase the E/Z ratio in favor of this compound in a Wittig reaction?

A2: To favor the formation of this compound, using a stabilized ylide is generally preferred. However, for non-stabilized ylides like the one used for stilbene synthesis, performing the reaction in a protic solvent or using specific bases can sometimes increase the proportion of the trans isomer. Post-synthesis isomerization is also a common strategy.

Q3: What are the main side products in the Heck synthesis of this compound?

A3: A common side product is the 1,1-diarylethylene regioisomer. Homocoupling of the aryl halide to form a biaryl compound can also occur.

Q4: Is the McMurry reaction suitable for synthesizing unsymmetrical stilbenes?

A4: The McMurry reaction is most effective for the synthesis of symmetrical stilbenes from the reductive coupling of two molecules of the same aldehyde or ketone. Cross-coupling of two different carbonyl compounds can lead to a mixture of products and is generally less efficient.

Q5: What are the safety precautions for these reactions?

A5: All three reactions involve hazardous materials. The Wittig reaction often uses strong bases like n-butyllithium which is pyrophoric. The Heck reaction uses palladium catalysts and phosphine ligands which can be toxic. The McMurry reaction involves pyrophoric low-valent titanium reagents. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Data Presentation

Reaction MethodKey ParametersTypical Yield of this compoundMajor Side ProductsE/Z Ratio
Wittig Reaction Benzyltriphenylphosphonium chloride, Benzaldehyde, Base (e.g., NaOH, KOtBu)48-99%cis-Stilbene, Triphenylphosphine oxideVariable, can be ~1:1 without optimization
Heck Reaction Aryl halide (e.g., Iodobenzene), Styrene, Pd catalyst, Base (e.g., Et₃N)81-99%1,1-Diarylethylene, Homocoupled biarylHighly selective for trans
McMurry Reaction Benzaldehyde, Low-valent titanium reagent (e.g., TiCl₃/LiAlH₄)53-57%Minor amounts of the Z-isomerExclusively trans in many cases

Experimental Protocols

Wittig Synthesis of this compound

This protocol is adapted from established laboratory procedures.

  • Ylide Generation: In a round-bottom flask, combine benzyltriphenylphosphonium chloride (1.1 equivalents) and anhydrous dichloromethane. To this suspension, add a 50% aqueous solution of sodium hydroxide (excess) dropwise with vigorous stirring.

  • Reaction with Aldehyde: To the resulting ylide solution, add benzaldehyde (1.0 equivalent) and continue to stir vigorously under reflux for 30-60 minutes.

  • Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and saturated aqueous sodium bisulfite. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and evaporate the solvent. The crude product, a mixture of trans- and cis-stilbene along with triphenylphosphine oxide, can be purified by recrystallization from ethanol to isolate the less soluble this compound.

Heck Synthesis of this compound

This protocol is a general procedure for the Heck reaction.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine iodobenzene (1.0 equivalent), styrene (1.2 equivalents), palladium(II) acetate (0.01-0.05 equivalents), a suitable phosphine ligand (e.g., tri-o-tolylphosphine, 0.02-0.10 equivalents), and anhydrous DMF.

  • Addition of Base: Add triethylamine (2.0-3.0 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture with stirring to 80-120 °C and monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

McMurry Synthesis of this compound

This protocol is based on the reductive coupling of benzaldehyde.

  • Preparation of Low-Valent Titanium: In a flame-dried, three-necked flask under an inert atmosphere, suspend zinc powder (4 equivalents) in anhydrous THF. Cool the suspension in an ice bath and slowly add titanium tetrachloride (2 equivalents) via syringe. After the addition is complete, heat the mixture to reflux for 1-2 hours to form a black slurry of the active low-valent titanium reagent.

  • Coupling Reaction: Cool the titanium slurry to room temperature and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise. After the addition, heat the reaction mixture to reflux and stir for several hours.

  • Workup: Cool the reaction to room temperature and quench by the slow addition of water or 10% aqueous HCl. Filter the mixture through a pad of celite to remove the titanium salts.

  • Purification: Extract the filtrate with an organic solvent such as diethyl ether. Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_start Start cluster_analysis Analysis cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution start Experiment Complete analysis Analyze Product: - Yield - Purity (TLC, NMR) - E/Z Ratio start->analysis problem Unsatisfactory Result? analysis->problem low_yield Low Yield problem->low_yield Yes wrong_isomer Incorrect Isomer Ratio (e.g., too much cis-stilbene) problem->wrong_isomer Yes side_products Significant Side Products (e.g., 1,1-diarylethylene) problem->side_products Yes optimize Optimize and Repeat Experiment problem->optimize No check_reagents Check Reagents: - Purity - Stoichiometry - Anhydrous/Anoxic Conditions low_yield->check_reagents check_base Check Base (Wittig/Heck): - Base Strength - Equivalents wrong_isomer->check_base check_catalyst Check Catalyst/Reagent (Heck/McMurry): - Catalyst Loading - Ligand Choice - Reagent Preparation side_products->check_catalyst check_conditions Check Reaction Conditions: - Temperature - Reaction Time - Stirring check_reagents->check_conditions check_conditions->check_catalyst check_catalyst->check_base check_base->optimize

References

Validation & Comparative

A Comparative Guide to the Biological Effects of Trans-Stilbene and Resveratrol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance of trans-stilbene and its derivatives with resveratrol, supported by experimental data.

In the realm of polyphenolic compounds, resveratrol has long garnered significant attention for its potential health benefits. However, emerging research on other this compound compounds, such as pterostilbene and 4,4'-dihydroxy-trans-stilbene (DHS), suggests they may exhibit enhanced biological activities. This guide provides a detailed comparison of the biological effects of resveratrol and these prominent this compound derivatives, focusing on bioavailability, antioxidant, anti-inflammatory, and anti-cancer properties.

I. Bioavailability and Pharmacokinetics

A crucial factor determining the in vivo efficacy of a bioactive compound is its bioavailability. Pterostilbene, a dimethylated analog of resveratrol, demonstrates significantly higher bioavailability. This is attributed to its increased lipophilicity, which enhances membrane permeability and metabolic stability[1][2].

Table 1: Comparative Pharmacokinetics of Resveratrol and Pterostilbene in Rats [3][4]

ParameterResveratrolPterostilbene
Oral Bioavailability ~20%~80%
Half-life ~14 minutes~105 minutes
Primary Metabolites Glucuronide and sulfate conjugatesGlucuronide and sulfate conjugates

Experimental Protocol: Pharmacokinetic Analysis in Rats[3] Male rats were administered equimolar oral doses of resveratrol (50 or 150 mg/kg/day) or pterostilbene (56 or 168 mg/kg/day) via gavage for 14 consecutive days. Intravenous doses were also administered to separate groups to determine absolute bioavailability. Plasma concentrations of the parent compounds and their metabolites were measured at various time points using a high-pressure liquid chromatograph-tandem mass spectrometer (HPLC-MS/MS) system. Pharmacokinetic parameters were then calculated using noncompartmental analysis.

II. Antioxidant Activity

Both resveratrol and this compound derivatives possess antioxidant properties, primarily through scavenging free radicals and upregulating endogenous antioxidant enzymes. However, studies suggest that certain structural modifications in trans-stilbenes can enhance this activity.

Table 2: Comparative Antioxidant and Cytotoxic Activities

CompoundAntioxidant ActivityCytotoxicity (HL-60 cells)Reference
ResveratrolStandardStandard
4,4'-dihydroxy-trans-stilbene (DHS)Remarkably higher than resveratrolRemarkably higher than resveratrol

Experimental Protocol: Evaluation of Antioxidant Activity The antioxidant activities of resveratrol and 4,4'-DHS were assessed using several methods:

  • Reaction kinetics with galvinoxyl radical: The rate of discoloration of the galvinoxyl radical upon interaction with the antioxidant was measured spectrophotometrically.

  • Reaction with Cu(II) ions: The ability of the compounds to reduce Cu(II) to Cu(I) was monitored.

  • Inhibition of lipid peroxidation: The protective effect against free-radical-induced peroxidation of human erythrocyte ghosts was quantified.

III. Anti-Inflammatory Effects

Resveratrol and its analogs exert anti-inflammatory effects by modulating key signaling pathways, such as inhibiting the activity of pro-inflammatory transcription factors like NF-κB and reducing the expression of inflammatory cytokines.

Table 3: Comparative Anti-Inflammatory Activity in Colon Cancer Cells

CompoundIC50 for inhibiting colon cancer cell line HT-29
Resveratrol43.8 µmol/L
Pterostilbene22.4 µmol/L

Experimental Protocol: Assessment of Anti-inflammatory Effects in vitro The human adenocarcinoma cell line HT-29 was used to evaluate the anti-inflammatory potential of resveratrol and pterostilbene. The concentration of the compounds required to inhibit the growth of the cancer cells by 50% (IC50) was determined, with a lower IC50 value indicating greater potency.

IV. Anti-Cancer Properties

The anti-cancer effects of resveratrol and trans-stilbenes involve multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis. Comparative studies have shown that trans-resveratrol is generally more potent than its cis-isomer and that certain hydroxylated derivatives exhibit enhanced anti-cancer activity.

Table 4: Comparative Anti-proliferative Effects on Breast Cancer Cells (MCF-7)

EffectResveratrol4,4'-dihydroxy-trans-stilbene (DHS)
Inhibition of anchorage-dependent and -independent growth Less efficientMore efficient
Reduction in S-phase cells ObservedObserved
Increase in p21 and p53 protein levels ObservedObserved
Inhibition of pRb protein phosphorylation ObservedStrong inhibition
Reduction in MMP-2 and MMP-9 activities Not specifiedStrong reduction
Inhibition of cell migration and invasion Not specifiedMarked inhibition

Experimental Protocol: Evaluation of Anti-Cancer Effects on MCF-7 Cells Human breast cancer MCF-7 cells were treated with resveratrol or DHS. The following parameters were assessed:

  • Cell growth: Anchorage-dependent growth was measured by cell counting, while anchorage-independent growth was determined by colony formation in soft agar.

  • Cell cycle analysis: Flow cytometry was used to determine the percentage of cells in different phases of the cell cycle.

  • Protein expression: Western blotting was employed to measure the levels of p21, p53, and phosphorylated pRb.

  • Enzyme activity: Gelatin zymography was used to assess the activities of matrix metalloproteinases (MMP-2 and MMP-9).

  • Cell migration and invasion: Transwell assays were used to evaluate the ability of cells to migrate and invade through a basement membrane matrix.

V. Signaling Pathways and Experimental Workflows

The biological effects of resveratrol and trans-stilbenes are mediated through their interaction with various intracellular signaling pathways.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines Cancer Cell Lines (e.g., MCF-7, HL-60, HT-29) treatment Treatment with Resveratrol or this compound Derivatives cell_lines->treatment assays Biological Assays: - Cell Viability (MTT) - Apoptosis (FACS) - Gene/Protein Expression (Western Blot, qPCR) - Enzyme Activity (Zymography) treatment->assays animal_model Animal Model (e.g., Rats) administration Oral or IV Administration of Compounds animal_model->administration pk_pd_analysis Pharmacokinetic/Pharmacodynamic Analysis: - Plasma Concentration (HPLC-MS/MS) - Tissue Distribution - Efficacy Studies administration->pk_pd_analysis

General experimental workflow for comparing stilbenes.

Resveratrol and its analogs are known to modulate pathways involved in inflammation, cell survival, and apoptosis. A key pathway is the NF-κB signaling cascade.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikb_kinase IKK Complex inflammatory_stimuli->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates ikb_nfkb IκBα-NF-κB Complex ikb_kinase->ikb_nfkb phosphorylates IκBα nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) nucleus->gene_expression stilbenes Resveratrol & trans-Stilbenes stilbenes->ikb_kinase inhibit ikb_nfkb:f0->ikb_kinase ubiquitination Ubiquitination & Degradation of IκBα ikb_nfkb->ubiquitination ubiquitination->nfkb releases

Inhibition of the NF-κB signaling pathway.

Another critical pathway influenced by these compounds is the Sirtuin 1 (SIRT1) pathway, which is involved in cellular metabolism, stress resistance, and aging.

sirt1_pathway cluster_targets SIRT1 Targets cluster_effects Biological Effects stilbenes Resveratrol & trans-Stilbenes sirt1 SIRT1 stilbenes->sirt1 activate p53 p53 sirt1->p53 deacetylates foxo FOXO sirt1->foxo deacetylates pgc1a PGC-1α sirt1->pgc1a deacetylates apoptosis Decreased Apoptosis p53->apoptosis stress_resistance Increased Stress Resistance foxo->stress_resistance mitochondrial_biogenesis Increased Mitochondrial Biogenesis pgc1a->mitochondrial_biogenesis

Activation of the SIRT1 signaling pathway.

Conclusion

The available experimental data indicates that while resveratrol possesses a wide range of biological activities, its efficacy can be limited by its low bioavailability. This compound derivatives, particularly pterostilbene and 4,4'-dihydroxy-trans-stilbene, have demonstrated superior bioavailability and, in several instances, more potent antioxidant, anti-inflammatory, and anti-cancer effects in preclinical studies. These findings suggest that these this compound analogs are promising candidates for further investigation and development as therapeutic agents. For researchers and drug development professionals, the enhanced pharmacokinetic profiles and biological activities of these compounds warrant their consideration in the design of future studies and potential clinical applications.

References

A Comparative Analysis of cis- and trans-Stilbene Stability

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers on the relative thermodynamic and kinetic stability of cis- and trans-stilbene, supported by experimental data and detailed methodologies.

The geometric isomers of stilbene, cis- and this compound, exhibit significant differences in their stability, a factor of critical importance in various chemical and biological systems. This guide provides a comprehensive comparison of their stability, supported by quantitative experimental data, detailed experimental protocols, and a visual representation of their energetic relationship.

Executive Summary

This compound is the thermodynamically more stable isomer compared to cis-stilbene. This increased stability is primarily attributed to reduced steric hindrance, allowing the molecule to adopt a more planar and lower-energy conformation. The enthalpy of formation of this compound is significantly lower than that of cis-stilbene, indicating a greater intrinsic stability. While the cis isomer can be converted to the more stable trans form, this process requires overcoming a substantial activation energy barrier in the ground state.

Data Presentation: Thermodynamic and Kinetic Parameters

The following table summarizes the key quantitative data that underscores the stability differences between cis- and this compound.

Parametercis-StilbeneThis compoundMethod
Enthalpy of Formation (ΔHf°)
Gas Phase (kJ/mol)250.4127.8Calculated from liquid/solid phase data
Liquid Phase (kJ/mol)179.9[1]-Bomb Calorimetry[1]
Solid Phase (kJ/mol)-127.8[2]Bomb Calorimetry[2]
Enthalpy of Isomerization (ΔHisom°)
cis → trans (Gas Phase, kJ/mol)-19.2 ± 0.4[3]-Photoacoustic Calorimetry
Activation Energy (Ea)
trans → cis (Thermal, kJ/mol)-~170-180Theoretical Calculations

Experimental Protocols

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of stilbene isomers can be determined indirectly through the measurement of their enthalpy of combustion using a bomb calorimeter.

Principle: A known mass of the stilbene isomer is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

Procedure:

  • Sample Preparation: A precisely weighed pellet of the stilbene isomer (approximately 1 gram) is placed in the sample holder of the bomb calorimeter. A fuse wire is attached to the ignition system and placed in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a known volume of water. The temperature of the water is allowed to equilibrate and is recorded.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculations: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the stilbene isomer is then calculated from the temperature rise and the heat capacity of the calorimeter. Finally, the standard enthalpy of formation is calculated using the following equation:

    ΔHf°(Stilbene) = ΣΔHf°(Products) - ΔHc°(Stilbene)

    where the products of combustion are CO2(g) and H2O(l).

Determination of Activation Energy for Thermal Isomerization by UV-Vis Spectrophotometry

The activation energy for the thermal isomerization of cis-stilbene to this compound can be determined by studying the kinetics of the reaction at different temperatures using UV-Vis spectrophotometry.

Principle: cis- and this compound have distinct UV-Vis absorption spectra. The conversion of the cis isomer to the trans isomer can be monitored by measuring the change in absorbance at a wavelength where the two isomers have significantly different molar absorptivities. By determining the rate constant of the isomerization at various temperatures, the activation energy can be calculated using the Arrhenius equation.

Procedure:

  • Solution Preparation: A solution of cis-stilbene in a suitable high-boiling point solvent (e.g., decane) of known concentration is prepared.

  • Kinetic Runs: The solution is heated to a specific temperature in a thermostated cell holder within the UV-Vis spectrophotometer. The absorbance at a fixed wavelength (e.g., the λmax of this compound) is recorded over time.

  • Data Analysis: The concentration of this compound at each time point is calculated using the Beer-Lambert law. The rate constant (k) for the first-order isomerization reaction is determined from the slope of a plot of ln([A]t/[A]0) versus time, where [A] is the concentration of cis-stilbene.

  • Temperature Variation: The kinetic runs are repeated at several different temperatures.

  • Arrhenius Plot: The activation energy (Ea) is determined from the slope of the Arrhenius plot, which is a graph of ln(k) versus 1/T (where T is the absolute temperature). The slope of this plot is equal to -Ea/R, where R is the gas constant.

Visualization of Stability Relationship

The following diagram illustrates the relative energy levels of cis- and this compound and the transition state for their interconversion.

G cluster_energy Relative Potential Energy cis cis-Stilbene ts Transition State cis->ts  Ea (cis→trans) trans This compound trans->ts  Ea (trans→cis) delta_h delta_h ts->trans energy_level_trans energy_level_ts

References

Validating the Synthesis of trans-Stilbene: A Comparative Guide to NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of organic synthesis and drug development, unequivocal structural validation of synthesized compounds is paramount. This guide provides a comprehensive comparison of trans-stilbene to its cis-isomer and potential impurities using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for structural elucidation. Detailed experimental protocols for both the synthesis of this compound via the Wittig reaction and its subsequent NMR analysis are provided, supported by comparative data to ensure accurate product identification and purity assessment.

Synthesis of this compound via the Wittig Reaction

The Wittig reaction is a reliable and widely used method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides. In this procedure, benzaldehyde is reacted with the ylide generated from benzyltriphenylphosphonium chloride to yield stilbene. While this reaction can produce a mixture of cis and trans isomers, the use of a non-stabilized ylide under specific conditions tends to favor the formation of the trans isomer.

Experimental Protocol: Synthesis of this compound
  • Ylide Generation: In a round-bottom flask, add benzyltriphenylphosphonium chloride (1.0 eq) and benzaldehyde (1.0 eq) to dichloromethane.

  • Reaction Initiation: While stirring the mixture vigorously, slowly add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise. The reaction is often exothermic, and a color change to yellow or orange may be observed, indicating the formation of the ylide.

  • Reaction Progression: Continue to stir the biphasic mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and saturated aqueous sodium bisulfite. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product, a mixture of trans- and cis-stilbene along with triphenylphosphine oxide, can be purified by recrystallization from ethanol to yield pure this compound as a white crystalline solid.

NMR Spectroscopic Validation

NMR spectroscopy is the cornerstone for the validation of the synthesized this compound. By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, one can unambiguously confirm the identity of the desired trans-isomer and assess the purity of the sample by identifying signals corresponding to the cis-isomer or unreacted starting materials.

Key Differentiating Features in ¹H NMR:

The most significant distinction between trans- and cis-stilbene in the ¹H NMR spectrum lies in the signals of the vinylic protons.

  • Chemical Shift: The vinylic protons of this compound appear as a singlet at approximately 7.10 ppm. In contrast, the vinylic protons of cis-stilbene are found further upfield, appearing as a singlet around 6.58 ppm.[1]

  • Coupling Constant (J-coupling): For substituted stilbenes where the vinylic protons are not equivalent, the coupling constant is a definitive indicator of stereochemistry. The vicinal coupling constant (³J) for trans-alkenes is typically in the range of 12-18 Hz, while for cis-alkenes, it is significantly smaller, usually between 6-12 Hz. This difference is due to the dihedral angle between the coupled protons.[2][3][4][5]

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Ensure the solid is fully dissolved.

  • ¹H NMR Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). Typical acquisition parameters include a 30-45 degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A higher concentration of the sample (20-50 mg) is preferable. Typical parameters include a 30-45 degree pulse angle, a spectral width of 220 ppm, and a relaxation delay of 2 seconds.

Comparative NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound, its cis-isomer, and the starting materials. These tables serve as a reference for the validation of the synthesized product.

Table 1: ¹H NMR Chemical Shift Data (CDCl₃)

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compound Vinylic (-CH=CH-)~7.10Singlet
Aromatic (C₆H₅)~7.26-7.52Multiplet
cis-Stilbene Vinylic (-CH=CH-)~6.58Singlet
Aromatic (C₆H₅)~7.20-7.30Multiplet
Benzaldehyde Aldehydic (-CHO)~10.0Singlet
Aromatic (C₆H₅)~7.50-7.90Multiplet
Benzyltriphenylphosphonium Chloride Benzylic (-CH₂-)~5.50Doublet
Aromatic (C₆H₅)~7.60-7.90Multiplet

Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)

CompoundCarbon TypeChemical Shift (δ, ppm)
This compound Vinylic (-CH=CH-)~129.3
Aromatic (ipso-C)~137.3
Aromatic (ortho, meta, para-C)~126.5, 127.6, 128.7
cis-Stilbene Vinylic (-CH=CH-)~129.9
Aromatic (ipso-C)~136.9
Aromatic (ortho, meta, para-C)~127.2, 128.3, 129.0
Benzaldehyde Carbonyl (C=O)~192.3
Aromatic (ipso-C)~136.4
Aromatic (ortho, meta, para-C)~129.0, 129.8, 134.4
Benzyltriphenylphosphonium Chloride Benzylic (-CH₂-)~30.0 (J-P coupling)
Aromatic (C₆H₅)~116-136

Experimental Workflow

The logical flow from synthesis to validation is a critical aspect of chemical research. The following diagram illustrates the key stages of the process described in this guide.

experimental_workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage reagents Reactants: - Benzyltriphenylphosphonium chloride - Benzaldehyde - Dichloromethane - 50% NaOH(aq) wittig Wittig Reaction (30-60 min, RT) reagents->wittig workup Workup: - Separation - Washing - Drying wittig->workup purification Purification: Recrystallization (Ethanol) workup->purification product Purified this compound purification->product nmr_sample NMR Sample Preparation (5-10 mg in CDCl3) product->nmr_sample nmr_acq NMR Data Acquisition (1H and 13C Spectra) nmr_sample->nmr_acq data_analysis Spectral Analysis: - Chemical Shifts - Coupling Constants - Purity Assessment nmr_acq->data_analysis validation Validated This compound data_analysis->validation

Experimental Workflow for this compound Synthesis and NMR Validation.

By following the detailed protocols and utilizing the comparative data presented, researchers can confidently synthesize and validate this compound, ensuring the integrity of their chemical entities for subsequent applications.

References

A Comparative Guide to Computational Studies of Trans-Stilbene Isomerization Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The photoisomerization of trans-stilbene to its cis-isomer is a cornerstone of photochemistry, serving as a model system for understanding light-induced molecular transformations. This guide provides a comparative overview of prominent computational methods used to study the dynamics of this process, with a focus on their performance against experimental data.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data from various computational studies on this compound isomerization, alongside experimental benchmark values. This allows for a direct comparison of the accuracy and predictive power of different theoretical approaches.

ParameterExperimental ValueXMCQDPT2TD-DFTAIMSSurface Hopping
S1 Excited-State Lifetime ~70-100 ps (in solution)----
Isomerization Barrier (S1) ~3.5 kcal/mol~3.4 kcal/mol[1][2][3][4][5]Variable, sensitive to functional-Can be estimated from dynamics
Quantum Yield (trans → cis) ~0.4-0.5 (in solution)---Method-dependent
Key PES Features Presence of a "phantom" stateCharacterizes trans, phantom, and cis domains on S1 PESQualitatively similar to higher-level methods-Trajectories explore the PES

Note: Direct quantitative comparison of excited-state lifetimes and quantum yields from computational studies in the gas phase with experimental solution-phase data should be done with caution due to solvent effects.

Experimental Protocols

The experimental data cited in this guide are primarily derived from ultrafast spectroscopic techniques, most notably femtosecond transient absorption spectroscopy . A typical experimental setup is described below.

Femtosecond Pump-Probe Spectroscopy

Objective: To monitor the evolution of the excited-state population of this compound following photoexcitation.

Methodology:

  • Laser Source: A Ti:Sapphire laser system generates femtosecond pulses (e.g., <100 fs duration).

  • Beam Splitting: The output beam is split into two paths: a high-intensity "pump" beam and a lower-intensity "probe" beam.

  • Wavelength Tuning: The pump beam's wavelength is tuned to the absorption maximum of this compound (typically in the UV region, e.g., ~310 nm) to initiate the isomerization process. The probe is often a broadband supercontinuum pulse.

  • Optical Delay Line: The pump beam travels through a variable delay line, which precisely controls the arrival time of the pump pulse at the sample relative to the probe pulse.

  • Sample: A solution of this compound in a suitable solvent (e.g., hexane, acetonitrile) is placed in a cuvette.

  • Measurement: The pump pulse excites the this compound molecules to the S1 electronic state. The probe pulse, arriving at a set delay time, passes through the sample, and its absorption spectrum is recorded by a detector.

  • Data Acquisition: By systematically varying the delay between the pump and probe pulses, a series of transient absorption spectra are collected. These spectra reveal the decay of the initially excited state and the appearance of any transient intermediates, such as the "phantom" state, providing insights into the dynamics of the isomerization process.

Computational Methodologies: A Comparative Overview

The study of this compound isomerization dynamics relies heavily on computational methods that can accurately describe the behavior of molecules in their electronically excited states. Below is a comparison of the key approaches.

  • Extended Multi-State Complete Active Space Second-Order Perturbation Theory (XMCQDPT2): This is a high-level, multireference quantum chemistry method.

    • Strengths: Provides a very accurate description of the potential energy surfaces (PES) of the ground and excited states, including the location of minima, transition states, and conical intersections. It is particularly well-suited for systems where electron correlation is crucial, as is the case in stilbene's excited states.

    • Weaknesses: Computationally very expensive, making it challenging to perform dynamics simulations directly with this method. It is more commonly used for detailed static analysis of the PES.

  • Time-Dependent Density Functional Theory (TD-DFT): A widely used method for calculating excited-state properties.

    • Strengths: Computationally less demanding than multireference methods, allowing for the study of larger systems and, in some cases, direct dynamics simulations. It can provide a qualitatively correct picture of the excited-state landscape.

    • Weaknesses: The accuracy of TD-DFT is highly dependent on the choice of the exchange-correlation functional. It can struggle to accurately describe regions of the PES where multiple electronic states are close in energy, such as near conical intersections. Spin-flip TD-DFT can offer improvements in some of these cases.

  • Ab Initio Multiple Spawning (AIMS): A time-dependent, fully quantum mechanical method for simulating nonadiabatic dynamics.

    • Strengths: Explicitly treats the quantum mechanical nature of the nuclei and the nonadiabatic transitions between electronic states. It has been shown to accurately reproduce experimental observables like excited-state lifetimes and product branching ratios for related systems.

    • Weaknesses: Computationally intensive, limiting the size of the system and the duration of the simulations.

  • Surface Hopping: A semiclassical method for simulating nonadiabatic dynamics.

    • Strengths: Offers a computationally efficient way to model the dynamics on multiple potential energy surfaces. It treats the nuclei classically, propagating them on a single electronic state at a time, with stochastic "hops" between states in regions of strong coupling.

    • Weaknesses: The stochastic nature of the hops can introduce some level of approximation. The accuracy is dependent on the quality of the underlying electronic structure calculations used to generate the potential energy surfaces.

Mandatory Visualization

The following diagrams illustrate the key processes and workflows discussed in this guide.

computational_workflow cluster_setup 1. System Setup cluster_pes 2. Potential Energy Surface cluster_dynamics 3. Dynamics Simulation cluster_analysis 4. Data Analysis mol_struct Define Molecular Structure (this compound) basis_set Select Basis Set mol_struct->basis_set comp_method Choose Computational Method (e.g., TD-DFT) basis_set->comp_method ground_state Ground State (S0) Optimization comp_method->ground_state excited_state Excited State (S1) Calculation/Scan ground_state->excited_state conical_int Locate Conical Intersections excited_state->conical_int initial_cond Define Initial Conditions (Photoexcitation) conical_int->initial_cond trajectory Propagate Trajectories (e.g., Surface Hopping) initial_cond->trajectory nonadiabatic Model Nonadiabatic Transitions trajectory->nonadiabatic lifetimes Calculate Excited- State Lifetimes nonadiabatic->lifetimes mechanism Elucidate Isomerization Mechanism lifetimes->mechanism quantum_yields Determine Quantum Yields quantum_yields->mechanism

Caption: A typical workflow for a computational study of this compound isomerization.

signaling_pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) trans_S0 This compound trans_S1_FC Franck-Condon (trans*) trans_S0->trans_S1_FC Photoexcitation (hν) cis_S0 cis-Stilbene phantom Phantom State (Twisted Intermediate) trans_S1_FC->phantom Relaxation/Twisting phantom->trans_S0 Decay to S0 phantom->cis_S0 Decay to S0

Caption: Simplified signaling pathway of this compound photoisomerization.

References

A Comparative Guide to trans-Stilbene and Alternative Fluorescence Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescence standard is a critical step in ensuring the accuracy and reproducibility of fluorescence measurements. An ideal standard should exhibit a well-characterized and stable fluorescence quantum yield, along with high photostability. This guide provides a detailed comparison of trans-stilbene with other commonly used fluorescence standards, supported by experimental data and protocols to aid in the selection of the most suitable reference for your specific application.

This compound, a diarylethene, has been utilized as a fluorescence standard, particularly in the UV region. Its fluorescence properties are sensitive to the microenvironment, making it a useful probe in certain contexts. However, its application as a general fluorescence standard is often limited by its modest quantum yield and susceptibility to photoisomerization. This guide compares the performance of this compound against three widely recognized fluorescence standards: Quinine Sulfate, Fluorescein, and Rhodamine 6G.

Performance Comparison of Fluorescence Standards

The selection of a fluorescence standard is dictated by several key performance characteristics, including its absorption and emission maxima, fluorescence quantum yield (Φf), and photostability. The following table summarizes these properties for this compound and its alternatives.

ParameterThis compoundQuinine SulfateFluoresceinRhodamine 6G
Excitation Max (λex) ~295 nm (in Hexane)[1]~350 nm (in 0.1 M H₂SO₄)[2]~490 nm (in 0.1 M NaOH)~530 nm (in Ethanol)[3]
Emission Max (λem) ~350 nm (in Hexane)[1]~450 nm (in 0.1 M H₂SO₄)[2]~514 nm (in 0.1 M NaOH)~555 nm (in Ethanol)
Quantum Yield (Φf) 0.044 (in Hexane)0.546 (in 0.5 M H₂SO₄)0.925 (in 0.1 M NaOH)0.95 (in Ethanol)
Solvent Hexane0.1 M H₂SO₄0.1 M NaOHEthanol
Photostability Low (undergoes trans-cis photoisomerization)HighModerate (susceptible to photobleaching)High

Experimental Protocols

Accurate characterization of a fluorescence standard relies on robust and well-defined experimental protocols. The following sections detail the methodologies for determining two key performance indicators: relative fluorescence quantum yield and photostability.

Determination of Relative Fluorescence Quantum Yield

The comparative method is a widely used and reliable technique for determining the relative fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Fluorescence standard of known quantum yield (e.g., Quinine Sulfate)

  • Solvent (ensure high purity)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the test compound and the fluorescence standard in the same solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test compound and the standard, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength in a 1 cm path length cuvette. This range helps to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should ideally be the same for both the sample and the standard.

  • Measure Fluorescence Emission Spectra: Record the fluorescence emission spectrum for each solution using the spectrofluorometer. Ensure that the excitation and emission slits are kept constant for all measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The fluorescence quantum yield of the test sample (Φx) can be calculated using the following equation:

    Φx = Φs * (Gradx / Grads) * (ηx² / ηs²)

    Where:

    • Φs is the quantum yield of the standard.

    • Gradx and Grads are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

    • ηx and ηs are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Photostability Assessment

Photostability is a critical parameter for a fluorescence standard, as it determines its stability and reliability over time under illumination. The following protocol outlines a method for assessing the photostability of a fluorophore.

Materials:

  • Spectrofluorometer with a time-scan mode

  • Light source for irradiation (can be the spectrofluorometer's excitation source)

  • Quartz cuvette (1 cm path length)

  • Stir bar and magnetic stirrer (optional, for solution homogeneity)

Procedure:

  • Prepare Sample: Prepare a solution of the fluorophore in a suitable solvent with an absorbance of approximately 0.1 at the excitation maximum.

  • Initial Fluorescence Measurement: Record the initial fluorescence intensity (F₀) of the sample at its emission maximum.

  • Continuous Irradiation: Continuously expose the sample to the excitation light within the spectrofluorometer.

  • Monitor Fluorescence Decay: Record the fluorescence intensity at the emission maximum at regular time intervals over a defined period.

  • Data Analysis: Plot the normalized fluorescence intensity (F/F₀) as a function of irradiation time.

  • Determine Photobleaching Rate: The rate of photobleaching can be quantified by fitting the decay curve to an exponential function. The photobleaching quantum yield (Φb), a measure of the number of molecules photobleached per photon absorbed, can be determined for a more quantitative comparison.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the evaluation of a potential fluorescence standard, from initial characterization to comparative analysis.

G Workflow for Evaluation of a Fluorescence Standard cluster_0 Initial Characterization cluster_1 Quantum Yield Determination cluster_2 Photostability Assessment cluster_3 Comparative Analysis A Prepare Solutions of Test Compound B Measure Absorbance Spectrum (Determine λex_max) A->B C Measure Emission Spectrum (Determine λem_max) B->C D Prepare Dilutions of Test and Standard E Measure Absorbance at λex D->E F Measure Integrated Fluorescence Intensity D->F G Plot Intensity vs. Absorbance & Calculate Gradient E->G F->G H Calculate Relative Quantum Yield (Φf) G->H M Compile Data in Comparison Table H->M I Prepare Sample Solution J Continuous Irradiation at λex I->J K Monitor Fluorescence Intensity vs. Time J->K L Determine Photobleaching Rate/Quantum Yield (Φb) K->L L->M N Select Optimal Standard for Application M->N

References

A Comparative Guide to Stilbene Synthesis: An Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Stilbenes, a class of organic compounds characterized by a 1,2-diphenylethylene core structure, are of significant interest to the scientific community due to their diverse biological activities and applications in materials science. The efficient synthesis of stilbene derivatives is crucial for further research and development in these fields. This guide provides a comparative analysis of the most common and effective methods for stilbene synthesis: the Wittig reaction, the Horner-Wadsworth-Emmons reaction, the Heck reaction, the McMurry reaction, and the Perkin reaction. We will delve into the experimental protocols, compare their performance based on reported yields, and provide visualizations of the reaction pathways.

Quantitative Performance of Stilbene Synthesis Methods

The choice of synthetic route for a particular stilbene derivative often depends on factors such as the desired stereoselectivity, the nature of the substituents on the aromatic rings, and the desired yield. The following table summarizes typical reported yields for these key methods, providing a quantitative comparison to aid researchers in selecting the most appropriate method for their specific needs.

Synthesis MethodReactantsProduct ExampleReported Yield (%)StereoselectivityReference
Wittig Reaction Benzaldehyde, Benzyltriphenylphosphonium chloride(E/Z)-Stilbene70-85Mixture of E/Z isomers[1]
Horner-Wadsworth-Emmons Benzaldehyde, Diethyl benzylphosphonate(E)-Stilbene85-95Predominantly E-isomer[2]
Heck Reaction Iodobenzene, Styrene(E)-Stilbene80-95Predominantly E-isomer[3]
McMurry Reaction BenzaldehydeStilbene60-85Mixture of E/Z isomers[4]
Perkin Reaction 4-Hydroxybenzaldehyde, Phenylacetic acidResveratrol49-64 (overall)Predominantly E-isomer after isomerization[5]

Detailed Experimental Protocols and Reaction Mechanisms

This section provides detailed experimental methodologies for each of the key stilbene synthesis reactions, along with diagrams illustrating the reaction pathways or experimental workflows.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. It is particularly useful for creating the carbon-carbon double bond of the stilbene core.

Experimental Protocol:

  • Phosphonium Salt Formation: A mixture of benzyl chloride (1.0 eq) and triphenylphosphine (1.0 eq) in toluene is heated at reflux for 24 hours. The resulting white precipitate, benzyltriphenylphosphonium chloride, is filtered, washed with cold toluene, and dried under vacuum.

  • Ylide Formation: The phosphonium salt (1.0 eq) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.0 eq) is added dropwise. The formation of the ylide is indicated by a color change to deep red.

  • Reaction with Aldehyde: A solution of benzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up and Purification: The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford stilbene as a mixture of (E) and (Z) isomers.

Wittig_Reaction cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Reaction with Aldehyde Phosphonium Salt Phosphonium Salt Phosphorus Ylide Phosphorus Ylide Phosphonium Salt->Phosphorus Ylide Deprotonation Base Base Base->Phosphorus Ylide Betaine Betaine Phosphorus Ylide->Betaine Aldehyde Aldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Stilbene Stilbene Oxaphosphetane->Stilbene Elimination Triphenylphosphine oxide Triphenylphosphine oxide Oxaphosphetane->Triphenylphosphine oxide

Wittig reaction pathway for stilbene synthesis.
Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. It generally offers higher E-selectivity and easier purification due to the water-soluble nature of the phosphate byproduct.

Experimental Protocol:

  • Phosphonate Anion Formation: To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of diethyl benzylphosphonate (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, then warmed to room temperature and stirred for an additional 30 minutes until the evolution of hydrogen gas ceases.

  • Reaction with Aldehyde: The solution of the phosphonate anion is cooled back to 0 °C, and a solution of benzaldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield predominantly (E)-stilbene.

HWE_Reaction cluster_step1 Step 1: Anion Formation cluster_step2 Step 2: Olefination Phosphonate Phosphonate Phosphonate Anion Phosphonate Anion Phosphonate->Phosphonate Anion Deprotonation Base Base Base->Phosphonate Anion Intermediate Intermediate Phosphonate Anion->Intermediate Aldehyde Aldehyde Aldehyde->Intermediate E-Stilbene E-Stilbene Intermediate->E-Stilbene Elimination Phosphate byproduct Phosphate byproduct Intermediate->Phosphate byproduct

Horner-Wadsworth-Emmons reaction pathway.
Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. For stilbene synthesis, this typically involves the coupling of an aryl halide with styrene.

Experimental Protocol:

  • Reaction Setup: A mixture of aryl bromide (1.0 eq), styrene (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and triethylamine (2.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is placed in a sealed tube.

  • Reaction: The mixture is heated to 100 °C for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (E)-stilbene.

Heck_Reaction_Workflow Start Start Mix_Reactants Mix Aryl Halide, Styrene, Pd Catalyst, Base, and Solvent Start->Mix_Reactants Heat_Reaction Heat in Sealed Tube (e.g., 100 °C, 12-24h) Mix_Reactants->Heat_Reaction Monitor_TLC Monitor by TLC Heat_Reaction->Monitor_TLC Monitor_TLC->Heat_Reaction Incomplete Cool_Down Cool to Room Temperature Monitor_TLC->Cool_Down Complete Workup Dilute with Water, Extract with Organic Solvent Cool_Down->Workup Purify Column Chromatography Workup->Purify End (E)-Stilbene Purify->End

Experimental workflow for the Heck reaction.
McMurry Reaction

The McMurry reaction is a reductive coupling of two carbonyl groups (aldehydes or ketones) using a low-valent titanium reagent to form an alkene. It is particularly useful for the synthesis of symmetrical stilbenes.

Experimental Protocol:

  • Preparation of Low-Valent Titanium Reagent: In a flame-dried flask under an inert atmosphere, titanium(IV) chloride (2.0 eq) is dissolved in anhydrous THF and cooled to 0 °C. Zinc-copper couple (4.0 eq) is added portion-wise, and the mixture is refluxed for 2 hours, during which the color changes from yellow to black.

  • Coupling Reaction: A solution of the aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous THF is added to the black slurry of the low-valent titanium reagent at room temperature. The reaction mixture is then refluxed for 8-16 hours.

  • Work-up and Purification: The reaction is cooled to room temperature and quenched by the slow addition of aqueous potassium carbonate solution. The mixture is stirred for 30 minutes and then filtered through a pad of celite. The filtrate is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield stilbene.

McMurry_Reaction cluster_step1 Step 1: Reagent Preparation cluster_step2 Step 2: Reductive Coupling TiCl4 TiCl4 Low-Valent Ti Low-Valent Ti TiCl4->Low-Valent Ti Reducing Agent Zn(Cu) Reducing Agent->Low-Valent Ti Pinacol Intermediate Pinacol Intermediate Low-Valent Ti->Pinacol Intermediate Aldehyde Aldehyde Aldehyde->Pinacol Intermediate Stilbene Stilbene Pinacol Intermediate->Stilbene Deoxygenation Titanium Oxides Titanium Oxides Pinacol Intermediate->Titanium Oxides

McMurry reaction for symmetrical stilbene synthesis.
Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid. For stilbene synthesis, a phenylacetic acid is used, and the initial product undergoes decarboxylation to yield the stilbene.

Experimental Protocol (for Resveratrol Synthesis):

  • Condensation: A mixture of 4-hydroxybenzaldehyde (1.0 eq), phenylacetic acid (1.0 eq), triethylamine (2.5 eq), and acetic anhydride (3.0 eq) is heated at 120 °C and stirred overnight.

  • Decarboxylation: The intermediate α-phenylcinnamic acid can be isolated and then decarboxylated in a separate step. A common method involves heating the α-phenylcinnamic acid with a catalyst such as copper chromite in a high-boiling solvent like quinoline at temperatures around 230 °C.

  • Isomerization and Work-up: The resulting stilbene is often a mixture of isomers. Isomerization to the more stable (E)-isomer can be achieved by treatment with a catalytic amount of iodine in a suitable solvent under light or by heating with a strong acid. The final product is then purified by column chromatography.

Perkin_Reaction_Logical_Flow Start Start Condensation Perkin Condensation: Aromatic Aldehyde + Phenylacetic Acid + Acetic Anhydride + Base Start->Condensation Intermediate α-Phenylcinnamic Acid Condensation->Intermediate Decarboxylation Decarboxylation (e.g., Heat with Cu catalyst) Intermediate->Decarboxylation Stilbene_Mixture Stilbene (E/Z mixture) Decarboxylation->Stilbene_Mixture Isomerization Isomerization to E-stilbene (optional, e.g., I2, light or acid) Stilbene_Mixture->Isomerization Purification Purification (Column Chromatography) Stilbene_Mixture->Purification Direct Purification Isomerization->Purification End (E)-Stilbene Purification->End

Logical flow of stilbene synthesis via Perkin reaction.

References

A Spectroscopic Showdown: Unveiling the Photophysical Properties of Stilbene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the spectroscopic characteristics of key stilbene derivatives: trans-stilbene, resveratrol, pterostilbene, and combretastatin A4.

Stilbene and its derivatives represent a cornerstone in phytochemical research and drug discovery, exhibiting a wide array of biological activities. Their inherent fluorescence and rich spectroscopic properties make them prime candidates for various analytical and therapeutic applications. This guide provides a direct comparison of the key spectroscopic parameters of four prominent stilbene derivatives: the parent compound this compound, the well-known antioxidant resveratrol, its bioavailable analogue pterostilbene, and the potent anticancer agent combretastatin A4. The information presented herein, including quantitative data and detailed experimental protocols, is intended to be a valuable resource for scientists engaged in the study and application of these fascinating molecules.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic properties of the selected stilbene derivatives. It is important to note that these parameters are highly dependent on the solvent environment due to solvatochromic effects. The data presented here are compiled from various literature sources, and the solvent used for each measurement is specified to ensure accurate comparison.

CompoundSolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) (ns)
This compoundHexane2943420.044[1]-
Ethanol295.5---
trans-ResveratrolMethanol~310~380--
Ethanol-~371--
PterostilbeneMethanol306---
Combretastatin A4DMSO----

Experimental Protocols

Reproducible and accurate spectroscopic measurements are fundamental to the characterization of stilbene derivatives. Below are detailed protocols for the key experiments cited in this guide.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelength of maximum absorption (λ_abs), which corresponds to the electronic transitions within the molecule.

a. Sample Preparation:

  • Accurately weigh a small amount of the stilbene derivative.

  • Dissolve the compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane, DMSO) to prepare a stock solution of known concentration (typically in the range of 1 mM).

  • From the stock solution, prepare a dilute working solution (typically 1-10 µM) in the same solvent to ensure that the absorbance reading is within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

b. Instrumentation and Measurement:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with a 1 cm path length with the pure solvent to be used as a blank.

  • Record a baseline spectrum with the solvent-filled cuvette.

  • Replace the blank cuvette with a cuvette containing the sample solution.

  • Scan a range of wavelengths (e.g., 200-500 nm) to record the absorption spectrum.

  • The wavelength at which the highest absorbance is recorded is the λ_abs.

Fluorescence Spectroscopy

This technique is used to measure the emission spectrum and determine the wavelength of maximum emission (λ_em).

a. Sample Preparation:

  • Prepare a dilute solution of the stilbene derivative in a suitable solvent, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

b. Instrumentation and Measurement:

  • Use a spectrofluorometer.

  • Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.

  • Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength, to record the fluorescence emission spectrum.

  • The wavelength at which the highest fluorescence intensity is observed is the λ_em.

Fluorescence Quantum Yield (Φ_f) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The integrating sphere method provides a direct and absolute measurement.

a. Instrumentation:

  • A spectrofluorometer equipped with an integrating sphere.

b. Measurement Procedure:

  • Step 1: Blank Measurement. Place a cuvette containing only the solvent inside the integrating sphere and measure the spectrum of the excitation light.

  • Step 2: Sample Measurement. Place the cuvette with the sample solution inside the integrating sphere and measure the spectrum, which will include the scattered excitation light and the emitted fluorescence.

  • Step 3: Calculation. The instrument's software calculates the fluorescence quantum yield by comparing the integrated intensity of the emitted fluorescence to the integrated intensity of the absorbed light (determined from the difference between the blank and sample measurements).

Fluorescence Lifetime (τ_f) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.

a. Instrumentation:

  • A TCSPC system, including a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

b. Measurement Procedure:

  • The sample is excited by a high-repetition-rate pulsed light source.

  • The detector registers the arrival time of individual emitted photons relative to the excitation pulse.

  • A histogram of the arrival times of a large number of photons is built up, representing the fluorescence decay profile.

  • The fluorescence lifetime is determined by fitting the decay curve with an exponential function.

Visualizing Experimental and Conceptual Frameworks

To further aid in the understanding of the spectroscopic analysis of stilbene derivatives, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the key factors influencing their fluorescence properties.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Dilutions dissolve->dilute uv_vis UV-Vis Spectroscopy dilute->uv_vis fluorescence Fluorescence Spectroscopy dilute->fluorescence quantum_yield Quantum Yield Measurement dilute->quantum_yield lifetime Lifetime Measurement dilute->lifetime get_abs Determine λ_abs uv_vis->get_abs get_em Determine λ_em fluorescence->get_em calc_qy Calculate Φ_f quantum_yield->calc_qy calc_lt Calculate τ_f lifetime->calc_lt Fluorescence_Factors cluster_molecular Molecular Structure cluster_environmental Environmental Factors center_node Stilbene Fluorescence conjugation π-Conjugation conjugation->center_node substituents Substituents (EDG/EWG) substituents->center_node rigidity Molecular Rigidity rigidity->center_node solvent Solvent Polarity solvent->center_node temperature Temperature temperature->center_node viscosity Viscosity viscosity->center_node ph pH ph->center_node

References

Assessing the Purity of Synthesized trans-Stilbene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to application. This guide provides a comprehensive comparison of common analytical techniques used to assess the purity of synthesized trans-stilbene, a key intermediate in the production of various pharmaceuticals and materials. We present a side-by-side analysis of methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.

Comparison of Analytical Techniques

The purity of this compound is often compromised by the presence of its geometric isomer, cis-stilbene, as well as unreacted starting materials and byproducts from the synthesis. The choice of analytical method depends on the required level of sensitivity, the nature of the expected impurities, and the available instrumentation.

Technique Principle Advantages Limitations Typical Application
Melting Point Analysis A pure substance has a sharp, well-defined melting point. Impurities broaden and depress the melting point range.[1][2]Simple, rapid, and inexpensive first assessment of purity.Non-specific; cannot identify or quantify individual impurities. Insensitive to small amounts of impurities.Quick purity check of crystalline this compound.
Thin Layer Chromatography (TLC) Separation of components based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[3][4][5]Fast, low-cost, and allows for simultaneous analysis of multiple samples. Good for monitoring reaction progress.Primarily qualitative or semi-quantitative. Lower resolution compared to HPLC and GC.Rapid screening for the presence of cis-stilbene and other non-polar impurities.
High-Performance Liquid Chromatography (HPLC) High-resolution separation of compounds based on their interaction with a stationary phase in a packed column, eluted by a liquid mobile phase under high pressure.Highly sensitive and quantitative. Excellent for separating geometric isomers like cis- and this compound.More expensive instrumentation and requires expertise for method development.Accurate quantification of this compound purity and determination of isomeric ratio.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase in a capillary column and a gaseous mobile phase.High resolution and sensitivity, especially for volatile impurities. Can be coupled with a mass spectrometer (GC-MS) for definitive identification.Requires the analyte to be thermally stable and volatile. cis- and this compound can be separated, but may have similar fragmentation patterns in MS.Analysis of volatile impurities and quantification of the cis/trans-stilbene ratio.
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the identification capabilities of mass spectrometry, which fragments molecules and measures the mass-to-charge ratio of the fragments.Provides structural information for impurity identification. Highly sensitive and specific.More complex and expensive than GC alone. Interpretation of mass spectra can be challenging.Identification and quantification of unknown impurities in synthesized this compound.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

Melting Point Determination
  • Sample Preparation: Ensure the synthesized this compound is completely dry. A small amount of the crystalline sample is placed in a capillary tube, sealed at one end, to a depth of 2-3 mm.

  • Apparatus: A standard melting point apparatus with a calibrated thermometer or digital temperature sensor.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15°C below the expected melting point of pure this compound (122-125°C), and then the heating rate is slowed to 1-2°C per minute. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

  • Interpretation: A sharp melting range of 1-2°C close to the literature value indicates high purity. A broad and depressed melting range suggests the presence of impurities.

Thin Layer Chromatography (TLC) for Isomer Separation
  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 9:1 v/v) is a common solvent system for separating stilbene isomers.

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a volatile solvent like dichloromethane or toluene.

  • Procedure:

    • Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

    • Place the plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). This compound will appear as a fluorescent spot.

  • Analysis: The retention factor (Rf) for each spot is calculated (Rf = distance traveled by spot / distance traveled by solvent front). The presence of a second spot with a different Rf value indicates the presence of an impurity, likely cis-stilbene, which is typically less polar and will have a higher Rf value in this system.

High-Performance Liquid Chromatography (HPLC) for Purity Quantification
  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of water and acetonitrile or methanol is typical. For example, an isocratic mobile phase of acetonitrile:water (80:20 v/v) can be effective.

  • Detector: A UV detector set at a wavelength where both isomers have strong absorbance, such as 320 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the sample (e.g., 10 µL).

    • Run the analysis and record the chromatogram.

  • Quantification: The purity of this compound can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The relative amounts of cis- and this compound can be calculated from their respective peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: A temperature program is used to separate compounds with different boiling points. For example, start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane.

  • Procedure:

    • Inject a small volume of the sample (e.g., 1 µL) into the GC.

    • The separated components eluting from the column are introduced into the mass spectrometer.

  • Analysis: The resulting mass spectra of any impurity peaks can be compared to spectral libraries (e.g., NIST) for identification. The relative abundance of each component can be estimated from the peak areas in the total ion chromatogram.

Logical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of synthesized this compound, starting from the crude product to a final, quantified purity assessment.

Purity_Assessment_Workflow Workflow for this compound Purity Assessment cluster_synthesis Synthesis & Initial Check cluster_purification Purification cluster_analysis Quantitative Analysis & Identification cluster_result Final Assessment Crude_Product Crude Synthesized This compound Initial_Check Melting Point Analysis & TLC Screening Crude_Product->Initial_Check Purification Purification (e.g., Recrystallization, Column Chromatography) Initial_Check->Purification Impurities Detected Final_Report Purity Report: - % this compound - Isomeric Ratio - Impurity Profile Initial_Check->Final_Report High Purity HPLC HPLC Analysis (Purity & Isomer Ratio) Purification->HPLC GC_MS GC-MS Analysis (Impurity ID & Quantification) Purification->GC_MS HPLC->Final_Report GC_MS->Final_Report

Caption: A logical workflow for assessing the purity of synthesized this compound.

By employing a combination of these techniques, researchers can confidently determine the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent experiments and applications.

References

A Comparative Guide to Fluorescent Probes for Amyloid Detection: Trans-Stilbene and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of amyloidogenic diseases, the accurate detection and characterization of amyloid aggregates are of paramount importance. Fluorescent probes represent a cornerstone of amyloid research, offering sensitive and real-time analysis of fibril formation. This guide provides an objective comparison of trans-stilbene-based probes against other widely used fluorescent markers—Thioflavin T (ThT), Congo Red, and 8-Anilinonaphthalene-1-sulfonic acid (ANS)—supported by experimental data and detailed protocols.

Performance Characteristics of Fluorescent Probes

The efficacy of a fluorescent probe for amyloid detection is contingent on several key photophysical and binding parameters. An ideal probe exhibits a high binding affinity and specificity for amyloid fibrils, a significant increase in fluorescence quantum yield upon binding, and a high signal-to-noise ratio. The following table summarizes the quantitative performance data for this compound and its common alternatives.

ProbeBinding Affinity (Kd)Quantum Yield (Φ)Excitation Max (λex)Emission Max (λem)Signal-to-Noise Ratio (S/N)
This compound Derivatives Nanomolar to micromolar range[1]Varies; significant increase upon binding~320-350 nm (unbound)~384-408 nm (bound to Aβ fibrils)[2]High; probe-dependent
Thioflavin T (ThT) Micromolar range~0.001 (free), ~0.43 (bound to Aβ)[3]~385 nm (free), ~450 nm (bound)[4]~445 nm (free), ~482 nm (bound)Generally high
Congo Red Micromolar rangeLow; primarily used for its birefringence properties~490 nm~614 nmNot typically measured by fluorescence intensity
ANS Micromolar rangeLow in aqueous solution; increases in nonpolar environments~350 nm~480 nm (bound)Moderate; can be prone to non-specific binding

Experimental Protocols

Accurate and reproducible data are predicated on meticulous experimental design. Below are detailed methodologies for key experiments in amyloid detection using fluorescent probes.

Preparation of Amyloid Fibrils

A standardized protocol for the in vitro formation of amyloid fibrils is crucial for comparative studies. The following is a general procedure for amyloid-beta (Aβ) fibril preparation:

  • Reconstitution of Aβ Peptide: Dissolve synthetic Aβ peptide (e.g., Aβ1-42) in a suitable solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure a monomeric state and remove pre-existing aggregates.

  • Solvent Evaporation: Aliquot the peptide solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or under vacuum, resulting in a thin peptide film.

  • Fibril Formation: Resuspend the peptide film in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-100 µM.

  • Incubation: Incubate the peptide solution at 37°C with continuous agitation (e.g., using a magnetic stirrer or orbital shaker) for 24-72 hours to promote fibril formation.

  • Confirmation of Fibril Formation: Confirm the presence of amyloid fibrils using techniques such as transmission electron microscopy (TEM) or atomic force microscopy (AFM).

Fluorescence Spectroscopy Assay for Amyloid Detection

This protocol outlines the steps for quantifying amyloid fibrils using a fluorescent probe:

  • Preparation of Probe Stock Solution: Prepare a concentrated stock solution of the fluorescent probe (e.g., 1 mM ThT in DMSO). Store in the dark to prevent photobleaching.

  • Working Solution Preparation: Dilute the stock solution in the assay buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 10-20 µM for ThT).

  • Assay Plate Preparation: Add the prepared amyloid fibril solution and a control solution (buffer with monomeric peptide) to the wells of a microplate.

  • Addition of Fluorescent Probe: Add the fluorescent probe working solution to each well.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow for probe binding to the fibrils (typically 5-15 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific probe.

  • Data Analysis: Subtract the fluorescence of the control (probe with monomeric peptide) from the fluorescence of the sample (probe with fibrils) to determine the net fluorescence signal, which is proportional to the amount of amyloid fibrils.

Determination of Binding Affinity (Kd)

The binding affinity of a fluorescent probe to amyloid fibrils can be determined by a saturation binding experiment:

  • Serial Dilution of Amyloid Fibrils: Prepare a series of dilutions of the amyloid fibril solution.

  • Constant Probe Concentration: Add a constant concentration of the fluorescent probe to each dilution.

  • Fluorescence Measurement: Measure the fluorescence intensity for each concentration of amyloid fibrils.

  • Data Analysis: Plot the fluorescence intensity as a function of the fibril concentration. Fit the data to a saturation binding curve (e.g., using the one-site binding model in GraphPad Prism) to determine the dissociation constant (Kd).

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes can aid in understanding the principles of amyloid detection by fluorescent probes.

experimental_workflow cluster_preparation Amyloid Fibril Preparation cluster_detection Fluorescence Detection Monomeric_Peptide Monomeric Peptide Incubation Incubation (37°C, agitation) Monomeric_Peptide->Incubation Amyloid_Fibrils Amyloid Fibrils Incubation->Amyloid_Fibrils Binding Binding Amyloid_Fibrils->Binding Fluorescent_Probe Fluorescent Probe Fluorescent_Probe->Binding Fluorescence_Measurement Fluorescence Measurement Binding->Fluorescence_Measurement Signal_Analysis Signal Analysis Fluorescence_Measurement->Signal_Analysis

General experimental workflow for amyloid detection.

The binding of fluorescent probes to amyloid fibrils is a critical step that leads to a detectable signal. The mechanisms of binding and subsequent fluorescence enhancement differ among probes.

binding_mechanisms cluster_tht Thioflavin T (ThT) Binding cluster_stilbene This compound Binding ThT_Free Free ThT (Rotational Freedom) ThT_Bound Bound ThT (Restricted Rotation) ThT_Free->ThT_Bound Binds to β-sheet grooves Low_Fluorescence Low Fluorescence ThT_Free->Low_Fluorescence High_Fluorescence High Fluorescence ThT_Bound->High_Fluorescence Amyloid_Fibril Amyloid Fibril (β-sheet rich) Stilbene_Free Free this compound Stilbene_Bound Bound this compound Stilbene_Free->Stilbene_Bound Intercalates into hydrophobic pockets Moderate_Fluorescence Moderate Fluorescence Stilbene_Free->Moderate_Fluorescence Enhanced_Fluorescence Enhanced Fluorescence Stilbene_Bound->Enhanced_Fluorescence

Binding mechanisms of ThT and this compound.

Discussion and Conclusion

Thioflavin T remains the "gold standard" for in vitro amyloid detection due to its significant fluorescence enhancement upon binding to amyloid fibrils and its specificity for the cross-β sheet structure. Its mechanism of fluorescence is well-understood to be the restriction of intramolecular rotation upon binding, which leads to a high quantum yield.

Congo Red is a historically significant dye for amyloid detection, primarily used in histology. Its defining characteristic is the apple-green birefringence it exhibits under polarized light when bound to amyloid, a property that arises from the specific alignment of the dye molecules along the fibril axis. However, its use in quantitative fluorescence assays is limited.

ANS is a probe that fluoresces in nonpolar environments. It binds to exposed hydrophobic patches on proteins, which are often present in amyloid oligomers and fibrils. While useful for detecting early-stage aggregates, ANS can suffer from a lack of specificity, as it can also bind to hydrophobic regions in non-amyloid proteins.

References

A Comparative Guide to Theoretical Models of Trans-Stilbene's Excited State Decay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The photoisomerization of trans-stilbene has long served as a benchmark for understanding the fundamental principles of photochemical reactions. The process, involving the conversion of the trans isomer to the cis isomer upon absorption of light, is a cornerstone of photochemistry and has implications for the design of photoswitches, molecular motors, and phototherapeutics. The decay from the electronically excited state back to the ground state is a complex, ultrafast process governed by a landscape of potential energy surfaces. This guide provides a comparative overview of the predominant theoretical models describing this decay, supported by experimental data, to aid researchers in comprehending and predicting the behavior of photoactive molecules.

Theoretical Models of Excited State Decay

The theoretical understanding of this compound's excited state decay has evolved from simple one-dimensional models to sophisticated multi-dimensional descriptions that accurately capture the intricate nuclear and electronic dynamics.

The One-Dimensional Model: Torsional Rotation

The earliest models simplified the complex isomerization process to a single primary reaction coordinate: the torsional rotation around the central ethylenic double bond (C=C). In this model, upon excitation to the first singlet excited state (S1), the molecule twists around this bond, proceeding over an energy barrier to a perpendicular geometry. From this twisted conformation, it can then relax to either the trans or cis ground state (S0). While intuitive, this model fails to fully account for the experimentally observed ultrafast decay dynamics.

The Multi-Dimensional Model: The Role of Pyramidalization

Modern quantum chemical calculations have revealed the necessity of a multi-dimensional potential energy surface to accurately describe the decay process.[1] Advanced computational methods, such as Complete Active Space Self-Consistent Field (CASSCF) and Time-Dependent Density Functional Theory (TD-DFT), have demonstrated that in addition to the torsional motion, pyramidalization of the ethylenic carbon atoms is a critical component of the reaction coordinate.[1][2]

This multi-dimensional landscape leads to the concept of a conical intersection (CI) , a point of degeneracy between the S1 and S0 electronic states. This CI provides an efficient, non-radiative pathway for the molecule to return to the ground state. The geometry at the CI is characterized by both a twisted and pyramidalized structure.[1][2]

The "Phantom" State Intermediate

A key feature of the S1 potential energy surface is the "phantom" state (p*), a transient, perpendicular, and twisted intermediate. This state is considered a crucial waypoint in the photoisomerization of both cis and this compound. After initial excitation, the molecule evolves on the S1 surface towards this phantom state, from which it can then access the conical intersection and decay to the ground state, branching to form either the trans or cis isomer.

Comparative Analysis of Theoretical Models

FeatureOne-Dimensional ModelMulti-Dimensional Model
Primary Reaction Coordinate Torsional rotation around the C=C bond.Torsional rotation and pyramidalization of ethylenic carbons.
Decay Pathway Over an energy barrier to a perpendicular intermediate.Through a conical intersection (CI) of the S1 and S0 states.
Key Intermediate Perpendicularly twisted geometry."Phantom" state (p*) and the conical intersection geometry.
Computational Basis Semi-empirical calculations.Ab initio methods (CASSCF, CASPT2), TD-DFT, and others.
Agreement with Experiment Provides a qualitative picture but fails to explain the ultrafast decay rates.Accurately reproduces experimental lifetimes and quantum yields.

Quantitative Experimental Data

The following tables summarize key experimental and computational data that support and differentiate the theoretical models.

Table 1: Experimental Excited State Lifetimes of this compound
SolventTemperature (°C)Lifetime (ps)Experimental Method
n-HexaneRoom Temp~70-100Time-resolved fluorescence
n-Hexane-84Transient Absorption
Ethane-30148Time-resolved fluorescence
Propane-~100Time-resolved fluorescence
EthanolRoom Temp~60-80Time-resolved fluorescence
AcetonitrileRoom Temp40Transient Absorption
Gas Phase (isolated)-~70-90Time-resolved fluorescence
Table 2: Photoisomerization Quantum Yields of this compound
SolventExcitation Wavelength (nm)Quantum Yield (Φt→c)
n-Hexane~3130.4-0.5
Methylcyclohexane/isohexane~3130.48
Acetonitrile~313~0.4
Methanol~313~0.4
Table 3: Calculated Energy Barriers for this compound S1 Isomerization
Computational MethodBasis SetEnergy Barrier (kcal/mol)
Semi-empirical-~3.5
TD-PBE0-Consistent with experimental lifetimes
DFT (VWN Becke-Perdew)-Energy increases from trans to twisted geometry on S1
CASSCF/CASPT2-Characterizes pathways including conical intersections

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, visualize the theoretical models for the excited state decay of this compound.

ExcitedStateDecay_1D S0_trans S0 (trans) S1_trans S1 (trans, Franck-Condon) S0_trans->S1_trans Photoexcitation (hν) S1_perp S1 (perpendicular) S1_trans->S1_perp Torsional Rotation S0_cis S0 (cis) S1_perp->S0_cis Decay S0_trans_final S0 (trans) S1_perp->S0_trans_final Decay

Caption: One-dimensional model of this compound excited state decay.

ExcitedStateDecay_MultiD S0_trans S0 (trans) S1_trans S1 (trans, Franck-Condon) S0_trans->S1_trans Photoexcitation (hν) Phantom_State Phantom State (p*) (Twisted) S1_trans->Phantom_State Torsion & Pyramidalization Conical_Intersection Conical Intersection (CI) (Twisted & Pyramidalized) Phantom_State->Conical_Intersection Evolution on S1 S0_cis S0 (cis) Conical_Intersection->S0_cis Non-radiative Decay S0_trans_final S0 (trans) Conical_Intersection->S0_trans_final Non-radiative Decay

Caption: Multi-dimensional model of this compound excited state decay.

Experimental Protocols

The validation of these theoretical models relies on sophisticated experimental techniques capable of probing ultrafast molecular dynamics.

Femtosecond Transient Absorption Spectroscopy (fs-TAS)
  • Principle: This pump-probe technique measures the change in absorption of a sample after excitation by an ultrashort laser pulse. A "pump" pulse excites the molecule to the S1 state, and a delayed "probe" pulse measures the absorption of the transient species. By varying the delay time between the pump and probe pulses, the evolution of the excited state can be tracked on a femtosecond timescale.

  • Experimental Setup: A high-power, ultrashort pulse laser system (e.g., Ti:Sapphire) generates the fundamental beam. This beam is split into two paths. One path generates the pump pulse, often frequency-doubled or tripled to reach the absorption band of this compound (~258-387 nm). The other path generates a broadband probe pulse (a white-light continuum). The pump and probe beams are focused and overlapped on the sample. The transmitted probe light is detected by a spectrometer. A motorized delay stage in the pump path controls the time delay between the two pulses.

  • Data Analysis: The data is presented as a differential absorption spectrum (ΔA) as a function of wavelength and time. The decay of the excited-state absorption and the appearance of ground-state bleach recovery provide kinetic information about the excited state lifetime.

Time-Resolved Fluorescence Spectroscopy
  • Principle: This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light. For this compound, which has a relatively low fluorescence quantum yield due to the efficient isomerization pathway, sensitive techniques like Time-Correlated Single Photon Counting (TCSPC) are often employed.

  • Experimental Setup: A high-repetition-rate pulsed laser source (e.g., a mode-locked laser) excites the sample. The emitted photons are detected by a single-photon sensitive detector (e.g., a photomultiplier tube or a microchannel plate). The time difference between the laser pulse and the detection of a fluorescence photon is measured electronically. By collecting the arrival times of many photons, a histogram of the fluorescence decay is constructed.

  • Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to extract the excited-state lifetime(s). For this compound, a bi-exponential decay has been observed, with a short component corresponding to the direct decay and a longer, weaker component that may indicate a return to the trans geometry after initial photoisomerization.

Conclusion

The study of this compound's excited state decay provides a fascinating example of how theoretical models, refined by powerful computational methods, and advanced experimental techniques converge to provide a detailed picture of a fundamental chemical process. The multi-dimensional model, centered around the concept of a conical intersection, is now widely accepted as the most accurate description of this photoisomerization. The quantitative data from ultrafast spectroscopy not only validates these models but also provides crucial parameters for predicting the behavior of other photoactive molecules, a vital aspect in the fields of materials science and drug development.

References

Safety Operating Guide

Proper Disposal of trans-Stilbene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

New York, NY - For researchers, scientists, and drug development professionals handling trans-stilbene, adherence to proper disposal procedures is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound and its associated waste materials.

This compound is classified as a hazardous substance due to its potential for harm if swallowed and its significant threat to aquatic ecosystems.[1] It is identified as very toxic to aquatic life with long-lasting effects.[1][2][3] Consequently, this material and its container must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[1]

Immediate Safety and Handling

Before disposal, it is imperative to follow safe handling protocols. This includes wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes. In case of a spill, it should be cleaned up immediately by sweeping or vacuuming the material into a suitable, labeled container for waste disposal, avoiding dust generation.

Quantitative Data for Disposal and Classification

While specific concentration limits for the disposal of this compound are not publicly available, as drain disposal is generally prohibited, the following table summarizes its key hazard classifications and transport information. Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.

ParameterValueReference
Hazard Classification Hazardous Substance
Environmental Hazard Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.
UN Number 3077
Proper Shipping Name Environmentally hazardous substance, solid, n.o.s.
DOT Hazard Class 9 (Miscellaneous hazardous material)
Packing Group III
Marine Pollutant Yes

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated assess_waste Assess Waste Type (Solid, Liquid, Contaminated Materials) start->assess_waste solid_waste Solid this compound Waste assess_waste->solid_waste Solid liquid_waste Liquid this compound Waste (e.g., solutions) assess_waste->liquid_waste Liquid contaminated_materials Contaminated Materials (PPE, glassware, spill cleanup) assess_waste->contaminated_materials Contaminated package_solid Package in a sealed, labeled hazardous waste container. solid_waste->package_solid package_liquid Collect in a sealed, labeled, leak-proof hazardous waste container. Do not mix with incompatible wastes. liquid_waste->package_liquid package_contaminated Double-bag in labeled hazardous waste bags or containers. contaminated_materials->package_contaminated storage Store in a designated hazardous waste accumulation area. package_solid->storage package_liquid->storage package_contaminated->storage consult_ehs Consult Institutional Environmental Health & Safety (EHS) for guidance. storage->consult_ehs disposal_vendor Arrange for pickup by a licensed hazardous waste disposal vendor. consult_ehs->disposal_vendor documentation Complete all necessary waste manifests and documentation. disposal_vendor->documentation end End: Proper Disposal Complete documentation->end

Figure 1. Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocol

  • Segregation of Waste: Isolate all this compound waste, including pure solid, solutions, and contaminated materials such as gloves, filter paper, and glassware. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containment and Labeling:

    • Solid Waste: Collect solid this compound in a clearly labeled, sealed, and durable container. The label should include "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., environmental hazard).

    • Liquid Waste: Collect solutions containing this compound in a leak-proof, labeled container. The container should be appropriate for the solvent used.

    • Contaminated Materials: Place contaminated disposable items in a designated, labeled hazardous waste bag or container. Non-disposable items like glassware should be decontaminated or managed as hazardous waste.

  • Decontamination of Glassware and Equipment:

    • Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone or ethanol) to remove this compound residues.

    • Collect the rinse solvent as hazardous liquid waste.

    • After the initial solvent rinse, wash the glassware with soap and water. Collect this wash water for treatment and disposal; do not discharge it down the drain.

  • Storage: Store all this compound waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials, particularly strong oxidizing agents.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable waste disposal company. Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with institutional and regulatory requirements.

Disposal Options

Several disposal methods may be employed by licensed waste management facilities:

  • Incineration: A common method for organic chemical waste, this compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Landfill: In some cases, the material may be buried at an authorized landfill. Containers should be punctured to prevent reuse.

  • Recycling: Where possible, recycling of the material may be an option if it is unused or uncontaminated. Consult the manufacturer for recycling options.

It is the responsibility of the waste generator to ensure that all local, state, and federal regulations are strictly followed. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.